5-(Benzyloxy)picolinonitrile
Description
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Properties
IUPAC Name |
5-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECYLUEYDBZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574658 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78760-60-8 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Benzyloxy)picolinonitrile: A Key Intermediate in Modern Drug Discovery
Introduction: Unpacking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is determined by its versatility, synthetic accessibility, and the functional handles it presents for derivatization. 5-(Benzyloxy)picolinonitrile, a substituted pyridine derivative, has emerged as a compound of significant interest for researchers and drug development professionals. Its structure elegantly combines two key pharmacophoric features: the picolinonitrile core and a benzyloxy moiety.
The picolinonitrile framework is a recognized structural motif in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[1] The benzyloxy group, far from being a simple substituent, serves a dual purpose of profound strategic importance. In synthesis, it is a robust and reliable protecting group for hydroxyl functionalities, stable across a wide range of reaction conditions yet readily cleaved by methods like catalytic hydrogenolysis.[2] From a medicinal chemistry perspective, its introduction enhances lipophilicity, a critical parameter for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can improve its ability to penetrate cellular membranes to engage with intracellular targets.[2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a validated synthetic protocol, spectroscopic characterization, and its potential applications as a pivotal building block in the rational design of novel therapeutics.
Section 1: Core Chemical and Physical Properties
This compound is commercially available as a solid, typically with a purity of 95% or higher. It is stable under normal laboratory conditions but should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.
A summary of its key identifiers and physicochemical properties is presented below. It is important to note that while some physical properties like boiling point are based on computational predictions, they provide valuable estimates for experimental planning.
| Property | Value | Source |
| IUPAC Name | 5-(Phenylmethoxy)pyridine-2-carbonitrile | [3] |
| Synonyms | 5-(Benzyloxy)-2-pyridinecarbonitrile | [3] |
| CAS Number | 78760-60-8 | [3] |
| Molecular Formula | C₁₃H₁₀N₂O | [3] |
| Molecular Weight | 210.24 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | Not Reported | [5] |
| Boiling Point | 405.7 ± 30.0 °C (Predicted) | [6][7] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [6] |
| XLogP3-AA | 2.4 | [3] |
| Topological Polar Surface Area | 45.9 Ų | [3] |
Section 2: Synthesis and Spectroscopic Characterization
Representative Synthetic Protocol: Williamson Ether Synthesis
The most direct and widely applicable method for preparing this compound is via the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the hydroxyl group of 5-hydroxypicolinonitrile is deprotonated with a strong base to form a nucleophilic phenoxide, which then displaces a halide from a benzyl halide.
Starting Materials:
-
5-Hydroxypicolinonitrile
-
Benzyl bromide (or chloride)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-hydroxypicolinonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium alkoxide. The evolution of hydrogen gas will be observed. This step is critical for activating the nucleophile. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Causality Note: Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stabilized transition state. The newly formed alkoxide attacks the benzylic carbon, displacing the bromide and forming the desired ether linkage.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Predicted Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.50 (d, J=2.8 Hz, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom, and the small doublet coupling arises from its meta-relationship to the C4 proton.
-
δ 7.65 (d, J=8.8 Hz, 1H): This corresponds to the proton at the C3 position, coupled to the C4 proton.
-
δ 7.45-7.30 (m, 5H): This multiplet represents the five aromatic protons of the monosubstituted benzene ring of the benzyloxy group.
-
δ 7.25 (dd, J=8.8, 2.8 Hz, 1H): This signal is for the proton at the C4 position, showing coupling to both the C3 and C6 protons.
-
δ 5.15 (s, 2H): This characteristic singlet represents the two benzylic protons (-O-CH₂-Ph), which are chemically equivalent and show no coupling to adjacent protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158.0: C5 (carbon bearing the ether oxygen).
-
δ ~151.0: C6.
-
δ ~138.0: C3.
-
δ ~135.5: Quaternary carbon of the benzyl group (C-ipso).
-
δ ~129.0, 128.5, 127.5: Aromatic carbons of the benzyl group.
-
δ ~123.0: C4.
-
δ ~117.0: Nitrile carbon (-C≡N).
-
δ ~115.0: C2 (carbon bearing the nitrile).
-
δ ~71.0: Benzylic carbon (-O-CH₂-Ph).
-
-
Infrared (IR) Spectroscopy:
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.
-
~1250 cm⁻¹: A strong absorption corresponding to the aryl-alkyl ether (C-O-C) asymmetric stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
Section 3: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential. Its structure is a launchpad for library synthesis aimed at identifying novel drug candidates.
The Benzyloxy Group as a Modulator of Biological Activity
The benzyloxy pharmacophore is a well-established motif for enhancing the biological activity of small molecules. Its incorporation into various scaffolds has led to potent inhibitors of therapeutically relevant targets. For instance, benzyloxy-substituted chalcones have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target in the treatment of neurodegenerative diseases.[2] The benzyloxy group contributes to the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and interact with the enzyme's active site.
Scaffold for Antiproliferative Agents
Structurally related compounds featuring a benzyloxyphenyl group attached to a nitrogen-containing heterocycle, such as pyrimidine-5-carbonitriles, have demonstrated significant potential as antiproliferative agents.[8] Studies have shown that these derivatives can induce apoptosis in cancer cell lines, with some exhibiting cell cycle arrest and modulation of key proteins in the p53 pathway.[8] This provides a strong rationale for using this compound as a starting point for developing novel anticancer agents. Chemists can leverage the nitrile group for further chemical transformations or explore how modifications to the benzyl ring affect potency and selectivity.
Section 4: Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
-
GHS Hazard Classification: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of accidental exposure, standard first-aid measures should be followed, and the Safety Data Sheet (SDS) should be consulted for detailed information.
Conclusion
This compound stands out as a high-value intermediate for chemical synthesis and drug discovery. Its structural composition offers a unique combination of a versatile heterocyclic core and a biologically relevant benzyloxy substituent. While detailed biological data on the compound itself remains to be published, the established activities of related scaffolds provide a compelling basis for its inclusion in discovery programs targeting a range of diseases, particularly in oncology and neuropharmacology. The straightforward and robust synthetic route, coupled with its distinct spectroscopic signature, makes it an accessible and practical tool for researchers aiming to synthesize the next generation of complex, high-value therapeutic candidates.
References
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Aaron Chemistry GmbH. Safety Data Sheet - this compound. Available from: [Link]
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PubChem. 3-(6-(Benzyloxy)pyridin-3-yl)-5-methylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]
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Acmec Biochemical. 78760-60-8[this compound]. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
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MDPI. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Available from: [Link]
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MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]
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ATB. 5-(Benzyloxy)-3,3'-bipyridine | C17H12N2O | MD Topology | NMR | X-Ray. Available from: [Link]
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PubMed. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to 5-(Benzyloxy)picolinonitrile (CAS 78760-60-8) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Benzyloxy)picolinonitrile (CAS 78760-60-8), a versatile building block with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of properties to offer insights into its chemical behavior, strategic applications, and critical safety considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Architecture
This compound is a substituted pyridine derivative characterized by a benzyloxy group at the 5-position and a nitrile group at the 2-position of the pyridine ring. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
Synonyms:
-
5-(Benzyloxy)pyridine-2-carbonitrile[1]
-
5-(Phenylmethoxy)-2-pyridinecarbonitrile[1]
-
5-phenylmethoxypyridine-2-carbonitrile[1]
The molecular structure combines the aromaticity of the pyridine and benzene rings with the reactivity of the ether linkage and the nitrile moiety. The benzyloxy group often serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions. The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 78760-60-8 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.24 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 405.7±30.0 °C (Predicted) | |
| Density | 1.19±0.1 g/cm³ (Predicted) | |
| Storage Temperature | Inert atmosphere, Room Temperature |
Hazards and Safety Information
As a responsible scientist, a comprehensive understanding and adherence to safety protocols are paramount when handling any chemical. This compound is classified as harmful, and appropriate precautions must be taken.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Toxicological Data:
While specific LD50 values for this compound are not available in the reviewed literature, the H-statements indicate a moderate level of acute toxicity. The lack of detailed toxicological data necessitates handling this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.
First Aid Measures:
-
If inhaled: Move the victim into fresh air.
-
Following skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.
-
Following eye contact: Rinse with pure water for at least 15 minutes.
-
Following ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.[3]
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry.
Typical Synthetic Route:
A common and efficient method for the synthesis of this compound involves the reaction of 5-hydroxypicolinonitrile with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone or DMF.
Caption: General synthetic scheme for this compound.
Reactivity Profile:
The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the nitrile group, and the benzyloxy group.
-
Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the carbon atom. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride.
-
Benzyloxy Group: The benzyloxy group is a stable ether linkage but can be cleaved under specific conditions, most commonly through hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), to yield the corresponding phenol (5-hydroxypicolinonitrile). This property makes it an excellent protecting group for the hydroxyl functionality.
-
Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom in the ring can also be protonated or alkylated.
Applications in Drug Discovery and Development
The true value of this compound for drug development professionals lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The benzyloxy and picolinonitrile moieties are present in a variety of compounds investigated for therapeutic applications.
Role as a Key Building Block:
The strategic importance of the benzyloxy group in medicinal chemistry is well-documented. Its introduction can enhance a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets. This modification has been shown to increase the binding affinity of molecules to specific enzymes or receptors.[4]
For example, the incorporation of benzyloxy groups into various molecular scaffolds has led to the development of potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), a target in neurodegenerative diseases.[4] While direct applications of this compound in a marketed drug are not prominently reported, its structural motifs are of significant interest. For instance, pyrimidine-5-carbonitrile derivatives, which share the cyanopyridine core, have demonstrated a broad spectrum of biological activities, including antiviral, antioxidant, and anticancer properties.
Hypothetical Application in a Drug Synthesis Workflow:
The following workflow illustrates how this compound could be utilized in a hypothetical drug discovery program.
Caption: Hypothetical workflow using this compound.
Conclusion
This compound is a chemical intermediate of considerable interest to the research and drug development community. Its well-defined reactivity, stemming from the interplay of its nitrile and benzyloxy functional groups, allows for its strategic incorporation into complex molecular architectures. While a comprehensive toxicological profile is not yet established, its known hazards necessitate careful handling in a laboratory setting. The true potential of this compound is realized in its application as a versatile building block for the synthesis of novel therapeutic agents and advanced materials. As research in these areas continues to evolve, the demand for and understanding of key intermediates like this compound will undoubtedly grow.
References
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An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)picolinonitrile
Abstract
5-(Benzyloxy)picolinonitrile is a pivotal intermediate in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery, particularly in the development of kinase inhibitors. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable building block. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.
Introduction and Strategic Importance
This compound, with the IUPAC name 5-(phenylmethoxy)pyridine-2-carbonitrile, is a substituted pyridine derivative featuring a benzyl ether at the C-5 position and a nitrile group at the C-2 position.[1] Its strategic importance lies in the versatile reactivity of its functional groups. The nitrile moiety is a valuable precursor for a range of transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions to form heterocycles like tetrazoles.[2] The benzyloxy group serves a dual purpose: it acts as a stable protecting group for the C-5 hydroxyl functionality and its lipophilic nature can be crucial for modulating the pharmacokinetic properties of target molecules.[3]
The pyridine core itself is a privileged scaffold in drug design, and the specific 2,5-substitution pattern of this molecule makes it a key component in the synthesis of various biologically active agents, including inhibitors of the STAT3 pathway, which is implicated in certain cancers.[3]
This guide will focus on the most practical and widely adopted synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several logical disconnection points. The most intuitive and commonly pursued strategies involve the formation of the benzyl ether bond or the introduction of the nitrile group.
Caption: Retrosynthetic analysis of this compound.
This analysis leads to two primary synthetic pathways, which will be discussed in detail:
-
Pathway A: Williamson Ether Synthesis from 5-hydroxypicolinonitrile.
-
Pathway B: Cyanation of a 5-(benzyloxy)-2-halopyridine precursor.
Pathway A: Williamson Ether Synthesis
This is arguably the most direct and widely used method for preparing this compound. The strategy relies on the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[4][5] In this case, the nucleophile is the phenoxide generated from 5-hydroxypicolinonitrile, which attacks the electrophilic benzyl halide.
Mechanistic Overview
The reaction proceeds in two fundamental steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 5-hydroxypicolinonitrile, forming a more nucleophilic pyridinolate anion.
-
Nucleophilic Substitution (SN2): The resulting anion attacks the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.[5][6]
Caption: Williamson Ether Synthesis pathway for this compound.
Experimental Choices & Rationale
The success of this synthesis hinges on the appropriate selection of base and solvent.
| Parameter | Choice | Rationale & Field Insights |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. It is often used in aprotic solvents like DMF or THF. Caution is required as it is highly reactive and generates flammable H₂ gas.[6] |
| Potassium Carbonate (K₂CO₃) | A milder, safer, and more economical base. It is particularly effective in polar aprotic solvents like DMF or acetone. The reaction may require heating to achieve a reasonable rate. It is a common choice for industrial-scale synthesis due to its handling advantages.[6] | |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the cation of the base (e.g., Na⁺, K⁺) while leaving the pyridinolate anion relatively "naked" and highly nucleophilic. This accelerates the SN2 reaction.[6][7] |
| Acetonitrile (MeCN) | Another suitable polar aprotic solvent. It is often easier to remove during workup compared to DMF. | |
| Alkylating Agent | Benzyl Bromide (BnBr) | Highly reactive and the most common choice. Benzyl chloride (BnCl) can also be used but is less reactive and may require higher temperatures or longer reaction times. |
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
5-Hydroxypicolinonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxypicolinonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Pathway B: Cyanation of a Halopyridine Precursor
An alternative strategy involves the introduction of the nitrile group onto a pre-formed 5-(benzyloxy)pyridine ring. This is typically achieved via a transition-metal-catalyzed cyanation reaction, such as the Rosenmund-von Braun reaction, or a palladium-catalyzed process.
Precursor Synthesis
The required starting material, 5-(benzyloxy)-2-halopyridine (e.g., 2-bromo or 2-chloro), is first synthesized via a Williamson ether synthesis on the corresponding 5-hydroxy-2-halopyridine, following a protocol similar to that described in Pathway A.
Cyanation Methodologies
The introduction of the nitrile group onto the pyridine ring at the C-2 position can be challenging but is a powerful transformation.
| Method | Reagent/Catalyst | Rationale & Field Insights |
| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | The classic method for aryl nitrile synthesis. It typically requires high temperatures (150-200 °C) and polar, high-boiling solvents like DMF, NMP, or pyridine. While effective, the stoichiometric use of a toxic copper salt and harsh conditions can limit its applicability for complex substrates. |
| Palladium-Catalyzed | Zn(CN)₂ or K₄[Fe(CN)₆] / Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., dppf) | A milder and more versatile alternative. Zinc cyanide is a less toxic and less water-sensitive cyanide source. Palladium catalysis allows for lower reaction temperatures and broader functional group tolerance. Careful optimization of the catalyst, ligand, and solvent system is crucial for high yields.[8] |
Detailed Experimental Protocol (Palladium-Catalyzed Example)
This protocol is a representative example and requires careful handling of cyanide reagents in a well-ventilated fume hood.
Materials:
-
5-(Benzyloxy)-2-bromopyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous, degassed
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a glovebox or under a strict inert atmosphere, add 5-(benzyloxy)-2-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02-0.05 eq), and dppf (0.04-0.10 eq) to a flame-dried Schlenk flask.
-
Add degassed, anhydrous DMF via syringe.
-
Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (Caution: potential HCN gas evolution).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Pd-catalyzed cyanation.
Conclusion
The synthesis of this compound is most reliably and directly achieved via the Williamson ether synthesis starting from 5-hydroxypicolinonitrile. This method offers operational simplicity, high yields, and utilizes readily available and cost-effective reagents, making it the preferred route for both laboratory and larger-scale production. While palladium-catalyzed cyanation provides a viable alternative, it involves more expensive reagents and requires rigorous inert atmosphere techniques. The choice of synthetic route will ultimately depend on the availability of starting materials, scale, and the specific capabilities of the laboratory.
References
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link].
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Physical and chemical properties of 5-(Benzyloxy)picolinonitrile
An In-depth Technical Guide to 5-(Benzyloxy)picolinonitrile
Authored by a Senior Application Scientist
Abstract
This compound is a heterocyclic organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized pyridine derivative, it serves as a crucial building block in the synthesis of more complex molecular architectures. The presence of both a nitrile and a benzyloxy group imparts a unique reactivity profile, making it a versatile intermediate. The benzyloxy moiety, in particular, is a well-established pharmacophore that can enhance lipophilicity and modulate biological activity, while also serving as a reliable protecting group for the hydroxyl functionality during multi-step syntheses.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, established synthetic protocols, key applications in drug discovery, and essential safety and handling information to support its effective use in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. The following section details the key identifiers and structural representation of this compound.
-
IUPAC Name: 5-(phenylmethoxy)pyridine-2-carbonitrile[2]
-
Synonyms: 5-(Benzyloxy)pyridine-2-carbonitrile, 5-(phenylmethoxy)-2-pyridinecarbonitrile[2]
Molecular Structure Diagram
Caption: Major reaction pathways of this compound.
Synthesis and Purification Protocol
While multiple synthetic routes may exist, a common and reliable method for preparing aryl-benzyloxy ethers is through a Williamson ether synthesis. This involves the reaction of a corresponding hydroxylated precursor with a benzyl halide in the presence of a base.
Proposed Synthetic Pathway
The synthesis proceeds by the reaction of 5-hydroxypicolinonitrile with benzyl bromide using a mild base such as potassium carbonate in an appropriate polar aprotic solvent like acetone or acetonitrile.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 5-hydroxypicolinonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Stir the suspension vigorously at room temperature and add benzyl bromide (1.1 eq) dropwise.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure solid product.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
The strategic importance of this compound lies in its utility as a versatile intermediate for creating novel molecules with potential therapeutic value.
Role as a Synthetic Building Block
The compound is a pre-functionalized, stable core that chemists can elaborate upon. [1]The nitrile can be converted into other functional groups, and the pyridine ring can be further substituted, allowing for the rapid generation of a library of derivatives for screening.
The Benzyloxy Pharmacophore
The benzyloxy group is a key pharmacophore that can significantly influence a molecule's biological profile. [1]* Lipophilicity Modulation: Its introduction enhances a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets. [1]* Target Binding: This modification has been shown to increase the binding affinity of molecules to specific enzymes or receptors. For instance, the benzyloxy motif is a critical feature in certain potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. [1][5][6]* Bioactive Scaffolds: Picolinonitrile and pyrimidine-5-carbonitrile cores, often featuring benzyloxy substituents, are integral to various bioactive molecules, including potential anticancer agents. [7][8]Research on related structures has demonstrated that these scaffolds can be used to develop compounds that induce apoptosis in cancer cell lines. [8]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical substance. The following information is derived from available safety data sheets.
GHS Hazard Identification
-
Pictogram: GHS07 (Exclamation mark) * Signal Word: Warning * Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Ensure adequate ventilation, preferably in a fume hood, to avoid the formation and inhalation of dust. [10][9]* Personal Protective Equipment:
-
Gloves: Wear protective gloves. * Eye Protection: Use safety glasses with side-shields or goggles.
-
Clothing: Wear appropriate protective clothing to prevent skin contact.
-
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention. [9][11]* Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. [9]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a physician. [9][11]* Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention. [9][11]
Storage
-
Store in a cool, well-ventilated area in a tightly closed container. [9]* For optimal stability, store under an inert atmosphere (e.g., Argon). [9]
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PubMed. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(Benzyloxy)picolinonitrile: Starting Materials and Core Methodologies
This guide provides a comprehensive overview of the primary synthetic routes for preparing 5-(benzyloxy)picolinonitrile, a key building block in the development of various pharmaceutical agents. We will delve into the strategic selection of starting materials, the underlying chemical principles, and detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine ring substituted with a benzyloxy group and a nitrile, offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. The benzyloxy group, in particular, can act as a protecting group for a hydroxyl functionality or play a direct role in the pharmacophore of the final active pharmaceutical ingredient (API). A robust and scalable synthesis of this intermediate is therefore of paramount importance.
Core Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound predominantly proceeds through two strategic pathways, distinguished by the key starting material employed. The choice between these routes often depends on factors such as the availability and cost of the precursors, desired purity, and scalability of the process. The two primary starting materials are:
-
5-Hydroxypicolinonitrile : This precursor allows for a direct benzylation of the hydroxyl group.
-
5-Bromopicolinonitrile : This starting material enables a nucleophilic aromatic substitution to introduce the benzyloxy moiety.
We will now explore each of these synthetic avenues in detail.
Route 1: Williamson Ether Synthesis from 5-Hydroxypicolinonitrile
The Williamson ether synthesis is a classic and reliable method for forming ethers. In the context of this compound synthesis, it involves the deprotonation of 5-hydroxypicolinonitrile to form an alkoxide, which then acts as a nucleophile to attack an appropriate benzyl electrophile.
Causality Behind Experimental Choices
The hydroxyl group of 5-hydroxypicolinonitrile is phenolic in nature, making it acidic enough to be deprotonated by a suitable base. The resulting phenoxide is an excellent nucleophile. Benzyl halides (bromide or chloride) are chosen as the electrophile due to the benzylic carbon's susceptibility to SN2 attack, facilitated by the stability of the benzylic carbocation-like transition state. The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is favored for its low cost and ease of handling. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base, leaving the anion more nucleophilic, and do not interfere with the SN2 reaction.
Experimental Protocol: Benzylation of 5-Hydroxypicolinonitrile
Materials:
-
5-Hydroxypicolinonitrile
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 5-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product, this compound, will often precipitate as a solid. Collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary
| Starting Material | Reagents | Base | Solvent | Temperature | Typical Yield |
| 5-Hydroxypicolinonitrile | Benzyl bromide | K₂CO₃ | DMF | 60-80 °C | Good to Excellent |
Synthetic Workflow Diagram
Caption: Williamson Ether Synthesis of this compound.
Route 2: Nucleophilic Aromatic Substitution from 5-Bromopicolinonitrile
An alternative and equally viable route begins with 5-bromopicolinonitrile.[1][2][3] This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where a potent nucleophile displaces a halide on an electron-deficient aromatic ring.
Causality Behind Experimental Choices
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nitrile group at the 2-position. This electronic arrangement makes the carbon atoms of the pyridine ring, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. While the bromo group is at the 5-position, the overall electron-poor nature of the ring facilitates the SNAr reaction.[4][5] Benzyl alcohol, in the presence of a strong base, generates the benzyloxide anion, a powerful nucleophile required for this transformation. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often necessary to deprotonate the less acidic benzyl alcohol compared to the phenolic 5-hydroxypicolinonitrile. The reaction is typically performed at elevated temperatures to overcome the activation energy of the SNAr mechanism.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and benzyl alcohol (1.5-2.0 eq).
-
Cool the solution in an ice bath and carefully add sodium hydride (1.5-2.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzyloxide.
-
Add 5-bromopicolinonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Starting Material | Reagents | Base | Solvent | Temperature | Typical Yield |
| 5-Bromopicolinonitrile | Benzyl alcohol | NaH | DMF | Reflux | Good |
Synthetic Workflow Diagram
Caption: SNAr Synthesis of this compound.
Synthesis of Precursors
A comprehensive guide must also consider the synthesis of the key starting materials.
Synthesis of 5-Hydroxypicolinonitrile
The synthesis of 5-hydroxypicolinonitrile can be approached in several ways, often starting from more readily available pyridine derivatives. One common method involves the multi-step transformation of 2-amino-5-bromopyridine.[8]
Synthesis of 5-Bromopicolinonitrile
5-Bromopicolinonitrile is often prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction, where the amino group is converted to a nitrile. Alternatively, direct bromination of picolinonitrile can be employed, though this may lead to issues with regioselectivity.
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with the Williamson ether synthesis from 5-hydroxypicolinonitrile and the nucleophilic aromatic substitution of 5-bromopicolinonitrile being the most prevalent and reliable methods. The choice of route will be dictated by the specific requirements of the project, including cost, scale, and available starting materials.
Future advancements in this area may focus on the development of more sustainable and efficient catalytic methods, potentially utilizing transition metal catalysts to facilitate the C-O bond formation under milder conditions. The application of flow chemistry to these established batch processes could also offer significant advantages in terms of safety, scalability, and product consistency.[9]
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Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]
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Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]
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The Strategic deployment of the Benzyloxy Group in Picolinonitrile Derivatives: A Technical Guide for Researchers
Foreword: Unveiling the Multifaceted Role of a Key Functional Group
In the landscape of modern medicinal chemistry and materials science, the picolinonitrile scaffold stands as a privileged structure, a foundational component in a myriad of bioactive molecules and functional materials.[1] Its inherent chemical properties, including its capacity for hydrogen bonding and its role as a versatile synthetic intermediate, make it a focal point of extensive research. This guide delves into the nuanced, yet profoundly impactful, role of the benzyloxy group when strategically incorporated into picolinonitrile derivatives. We will explore how this functional group transcends its traditional role as a simple protecting group, actively modulating the physicochemical properties, biological activity, and synthetic accessibility of these promising compounds. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights, field-proven experimental protocols, and a robust framework for the rational design of novel picolinonitrile-based molecules.
The Benzyloxy Group: More Than Just a Protective Shield
The benzyloxy group (BnO), consisting of a benzyl group linked to an oxygen atom, is a cornerstone in the edifice of organic synthesis, most renowned for its application as a protecting group for alcohols and phenols.[2] Its stability under a wide range of reaction conditions, coupled with the facility of its removal via catalytic hydrogenation, renders it an invaluable tool for multi-step syntheses. However, to pigeonhole the benzyloxy group as a mere temporary shield would be to overlook its profound influence on the intrinsic properties of the molecule it adorns.
Modulation of Physicochemical Properties
The introduction of a benzyloxy moiety into a picolinonitrile derivative instigates a significant shift in its physicochemical profile, a critical consideration in the realm of drug discovery and development. The bulky and lipophilic nature of the benzyl group can substantially alter a molecule's solubility, lipophilicity (logP), and crystal packing, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
| Property | Influence of Benzyloxy Group | Rationale |
| Lipophilicity (logP) | Increases | The nonpolar aromatic ring and methylene group contribute to a more lipophilic character. |
| Aqueous Solubility | Decreases | The increased lipophilicity generally leads to a reduction in solubility in aqueous media. |
| Molecular Conformation | Steric Hindrance | The benzyloxy group can impose conformational constraints, influencing the molecule's three-dimensional shape and its interaction with biological targets. |
Electronic Effects and Reactivity
The oxygen atom of the benzyloxy group, through its lone pairs, can exert a significant electron-donating effect on the picolinonitrile ring, influencing its reactivity in various chemical transformations. This can be particularly relevant in reactions involving the pyridine nitrogen or the nitrile group.
The Benzyloxy Group in the Synthesis of Picolinonitrile Derivatives
The strategic use of the benzyloxy group as a protecting group is paramount in the synthesis of complex picolinonitrile derivatives. It allows for the selective modification of other parts of the molecule while safeguarding a reactive hydroxyl group.
Synthesis of Benzyloxy-Substituted Picolinonitriles: A Step-by-Step Protocol
The following protocol outlines a general and robust method for the synthesis of 3-(benzyloxy)picolinonitrile, a common intermediate in the development of more complex derivatives.
Reaction Scheme:
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted picolinonitriles, pyridine rings bearing a cyano group and other functionalities, represent a cornerstone in modern medicinal and agricultural chemistry. Their journey from niche chemical curiosities to indispensable building blocks for a myriad of bioactive molecules is a testament to the evolution of organic synthesis and the relentless pursuit of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted picolinonitriles, delving into the foundational synthetic methodologies that first brought them into existence and tracing the key scientific milestones that have cemented their importance. We will examine the causality behind experimental choices in their synthesis, from classical methods to modern innovations, and illuminate the path that led to their current status as privileged scaffolds in drug discovery and beyond.
Introduction: The Dawn of Pyridine Chemistry and the Emergence of a Versatile Intermediate
The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. First isolated from bone tar in the mid-19th century, pyridine's aromatic and heterocyclic nature quickly intrigued chemists. However, the deliberate and controlled synthesis of its derivatives, particularly those with the synthetically versatile nitrile group, would have to await the development of more sophisticated organic reactions.
The late 19th and early 20th centuries witnessed the birth of powerful synthetic tools that laid the groundwork for the creation of substituted picolinonitriles. While a singular "discovery" of the entire class of substituted picolinonitriles is not attributable to one individual or date, their emergence was a gradual process, enabled by the application of newly discovered reactions to the pyridine scaffold.
Foundational Syntheses: The Classical Routes to Picolinonitriles
The initial forays into the synthesis of substituted picolinonitriles were not targeted discoveries in their own right but rather the logical extension of powerful new reactions for the manipulation of aromatic systems. Two classical named reactions stand out as the cornerstones of early picolinonitrile synthesis: the Sandmeyer reaction and the Rosenmund-von Braun reaction.
The Sandmeyer Reaction: From Anilines to Nitriles
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provided a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide, including the cyano group, via a diazonium salt intermediate.[1][2] This reaction represented a pivotal moment in aromatic chemistry, offering a strategic pathway to introduce a nitrile group onto an aromatic ring.
The application of the Sandmeyer reaction to substituted aminopyridines was a logical, albeit not immediate, step. The availability of substituted aminopyridines, themselves accessible through various nitration and reduction sequences, opened the door to the synthesis of the corresponding picolinonitriles.
Conceptual Workflow of the Sandmeyer Reaction for Picolinonitrile Synthesis:
Caption: Generalized workflow of the Sandmeyer reaction for synthesizing substituted picolinonitriles.
Experimental Protocol: A Representative Sandmeyer Cyanation
A representative protocol for the synthesis of a substituted picolinonitrile via the Sandmeyer reaction would involve the following steps:
-
Diazotization: The substituted aminopyridine is dissolved in a cold, aqueous mineral acid (e.g., hydrochloric acid).
-
A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.
-
The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of the picolinonitrile, which is then isolated through extraction and purification.
The Rosenmund-von Braun Reaction: A Direct Halide-to-Nitrile Exchange
Independently developed by Karl Wilhelm Rosenmund and Julius von Braun in the early 20th century, the Rosenmund-von Braun reaction offered a more direct route to aryl nitriles by treating an aryl halide with a copper(I) cyanide.[3][4] This reaction proved to be particularly useful for the synthesis of picolinonitriles from readily available halopyridines.
The higher temperatures and the use of polar, high-boiling solvents often required for this reaction presented challenges, but its directness made it an attractive method.
Conceptual Workflow of the Rosenmund-von Braun Reaction:
Caption: Generalized workflow of the Rosenmund-von Braun reaction.
Experimental Protocol: A Representative Rosenmund-von Braun Cyanation
A typical laboratory-scale synthesis of a substituted picolinonitrile using the Rosenmund-von Braun reaction would proceed as follows:
-
The substituted halopyridine and a stoichiometric excess of copper(I) cyanide are suspended in a high-boiling aprotic polar solvent such as dimethylformamide (DMF) or pyridine.
-
The mixture is heated to reflux for several hours to drive the reaction to completion.
-
Upon cooling, the reaction mixture is typically poured into a solution of a complexing agent (e.g., aqueous ammonia or ferric chloride) to dissolve the copper salts.
-
The desired picolinonitrile is then isolated by extraction with an organic solvent and purified by distillation or crystallization.
The Rise of Picolinonitriles in Applied Chemistry: From Intermediates to Bioactive Molecules
For much of the early 20th century, substituted picolinonitriles were primarily of academic interest, serving as versatile intermediates for the synthesis of other pyridine derivatives such as picolinic acids, picolylamines, and various heterocyclic systems. However, the mid-20th century marked a significant turning point with the burgeoning of the modern pharmaceutical and agrochemical industries.
A Scaffold for Life-Saving Drugs
The inherent chemical properties of the picolinonitrile moiety—its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to be transformed into a variety of other functional groups—made it an attractive scaffold for medicinal chemists. The nitrile group, in particular, is a versatile precursor to amides, carboxylic acids, and tetrazoles, all of which are common functionalities in drug molecules.
While early drug discovery efforts were often serendipitous, the systematic exploration of substituted picolinonitriles as potential therapeutic agents began to gain traction in the latter half of the 20th century. Today, the 3-cyanopyridine core is a key component in a range of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.[4][5]
Revolutionizing Agriculture: Picolinonitriles as Herbicides and Fungicides
The post-World War II era saw a dramatic increase in the development of synthetic pesticides.[6] The search for more effective and selective agents to protect crops led researchers to explore a wide array of chemical scaffolds, including substituted picolinonitriles.
The development of picolinate herbicides was a significant milestone in this field. Although the initial discoveries were not directly of picolinonitriles, the synthetic routes to these herbicides often involved picolinonitrile intermediates. The unique mode of action and efficacy of these compounds spurred further research into pyridine-based agrochemicals.
The fungicidal properties of certain substituted picolinonitriles were also discovered during this period of intense research and development. The introduction of organic fungicides in the mid-20th century marked a significant advancement over the earlier inorganic treatments.[7][8] The discovery of systemic fungicides in the 1960s and 1970s, which could be transported within the plant, further revolutionized disease control.[7] Substituted picolinonitriles and their derivatives have since found their place in the arsenal of modern fungicides.
Modern Synthetic Innovations: Expanding the Picolinonitrile Toolkit
While the classical Sandmeyer and Rosenmund-von Braun reactions remain relevant, the demand for more efficient, sustainable, and functional-group-tolerant methods has driven the development of new synthetic strategies for substituted picolinonitriles.
Modern approaches often focus on one-pot reactions, milder reaction conditions, and the use of novel catalysts. For example, recent advancements have demonstrated the synthesis of 3-hydroxy-4-substituted picolinonitriles through a one-pot isoxazolopyridine formation followed by an N–O bond cleavage sequence.[1] This method avoids the harsh conditions often associated with classical syntheses.
Table 1: Comparison of Classical and Modern Synthetic Approaches to Substituted Picolinonitriles
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Modern One-Pot Synthesis[1] |
| Starting Material | Substituted Aminopyridine | Substituted Halopyridine | 4-Propargylaminoisoxazoles |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Au(I) catalyst, K₂CO₃ |
| Reaction Conditions | Low temperature (diazotization), then warming | High temperature | Mild (60 °C) |
| Advantages | Utilizes readily available amino precursors | Direct conversion of halides | Mild conditions, one-pot efficiency |
| Disadvantages | Multi-step, potential for side reactions | High temperatures, often requires stoichiometric copper | Requires more complex starting materials |
Conclusion: A Legacy of Discovery and a Future of Innovation
The history of substituted picolinonitriles is a compelling narrative of how fundamental discoveries in organic chemistry can blossom into technologies with profound societal impact. From their initial synthesis through classical reactions born out of the late 19th and early 20th centuries to their current status as indispensable components of modern pharmaceuticals and agrochemicals, their journey has been one of continuous innovation. The ongoing development of novel and more efficient synthetic methodologies ensures that the story of substituted picolinonitriles is far from over. As researchers continue to explore the vast chemical space of pyridine derivatives, this versatile scaffold is poised to remain at the forefront of scientific discovery for years to come.
References
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Rosenmund, K. W.; Struck, E. Über die Darstellung von aromatischen Nitrilen aus Halogenaromaten und Kupfercyanür. Berichte der deutschen chemischen Gesellschaft (A and B Series)1919 , 52 (8), 1749–1756. [Link]
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The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega2018 , 3 (12), 18631–18641. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Rosenmund-von Braun Reaction. SynArchive. [Link]
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A Short History of Fungicides. American Phytopathological Society. [Link]
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History of Pesticide Use. IUPAC Agrochemicals. [Link]
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Morton, V.; Staub, T. A Short History of Fungicides. Fungicide Resistance in Plant Pathogens2008 , 11–27. [Link]
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Unlocking the Therapeutic Potential of 5-(Benzyloxy)picolinonitrile: A Technical Guide to Emerging Research Frontiers
Abstract
The confluence of privileged scaffolds in medicinal chemistry within a single molecular entity presents a compelling case for exploratory research. 5-(Benzyloxy)picolinonitrile, a molecule integrating the biologically significant pyridine ring, a versatile nitrile group, and a modulating benzyloxy moiety, stands as such a candidate. While direct biological data on this specific compound is sparse, a wealth of information on its constituent fragments provides a strong rationale for its investigation across several therapeutic domains. This technical guide synthesizes current knowledge to propose three primary, data-driven research avenues for this compound: as a novel kinase inhibitor for oncology, as a potential antimicrobial agent, and as a neuroprotective agent for neurodegenerative diseases. For each area, we provide the scientific rationale, detailed, field-proven experimental protocols, and frameworks for data analysis, designed to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a time-honored approach to generating novel molecular entities with high potential for biological activity. This compound is a prime example of this design philosophy, merging three key structural motifs:
-
The Pyridine Ring: A fundamental heterocyclic scaffold, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to enhance solubility, bioavailability, and engage in critical hydrogen bonding interactions with biological targets. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiprotozoal properties[1][2].
-
The Picolinonitrile Moiety: The nitrile (-CN) group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification[1]. In many kinase inhibitors and other therapeutic agents, the nitrile group plays a crucial role in binding to the target protein, contributing significantly to potency and selectivity[3].
-
The Benzyloxy Substituent: Beyond its utility as a stable protecting group in organic synthesis, the benzyloxy group is a key pharmacophore that can significantly influence a molecule's biological profile. Its introduction often enhances lipophilicity, which can improve cell membrane permeability and interaction with intracellular targets[1].
Given these characteristics, this compound (Figure 1) represents a pre-functionalized, stable core ripe for exploration. This guide outlines three potential research trajectories, providing the conceptual framework and practical methodologies to investigate its therapeutic promise.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(benzyloxy)-2-pyridinecarbonitrile | [4] |
| CAS Number | 78760-60-8 | [4] |
| Molecular Formula | C₁₃H₁₀N₂O | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| XLogP3-AA | 2.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Topological Polar Surface Area | 45.9 Ų | [5] |
Research Area 1: Kinase Inhibition in Oncology
Scientific Rationale
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer[6][7]. The pyridine scaffold is a common feature in many approved kinase inhibitors, often forming key hydrogen bonds within the ATP-binding pocket of the enzyme[8]. Furthermore, nitrile-containing compounds have demonstrated potent inhibitory activity against various kinases, including Janus kinases (JAKs) and BCR-Abl[3]. The 4-anilino-quinazoline scaffold, a close structural relative of the substituted pyridine, is a privileged core for EGFR kinase inhibitors, where the nitrogen at position 1 of the quinazoline (analogous to the pyridine nitrogen in our core molecule) forms a crucial hydrogen bond with a methionine residue (Met793) in the kinase hinge region[9]. The benzyloxy group can provide additional hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.
Based on this precedent, this compound is a compelling candidate for screening against a panel of cancer-relevant kinases. Its structure suggests it could function as a Type I or Type II ATP-competitive inhibitor.
Experimental Workflow
The investigation into the kinase inhibitory potential of this compound can be structured as a multi-stage process, beginning with broad screening and progressing to detailed mechanistic studies.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
5-(Benzyloxy)picolinonitrile molecular weight and formula
An In-Depth Technical Guide to 5-(Benzyloxy)picolinonitrile (C₁₃H₁₀N₂O) for Advanced Research Applications
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its molecular architecture, which combines a picolinonitrile core with a benzyloxy substituent, offers a unique combination of chemical reactivity and physicochemical properties. The nitrile group can undergo a variety of transformations to yield amines, amides, or tetrazoles, while the benzyloxy group acts as a key pharmacophore or a stable protecting group for the hydroxyl functionality.[1] This strategic combination makes the molecule an attractive intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, provides a detailed synthetic protocol with mechanistic insights, outlines methods for analytical characterization, discusses its strategic importance in drug discovery, and summarizes essential safety and handling procedures.
Part 1: Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the foundation of its successful application in research.
Chemical Identity
The identity of this compound is established by its unique structural and naming conventions.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | [2][3] |
| IUPAC Name | 5-(phenylmethoxy)pyridine-2-carbonitrile | [2] |
| CAS Number | 78760-60-8 | [2][3][4] |
| Synonyms | 5-(Benzyloxy)pyridine-2-carbonitrile, 5-phenylmethoxypyridine-2-carbonitrile | [2] |
| InChI Key | FCECYLUEYDBZHV-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 210.23 g/mol | [2][3] |
| Monoisotopic Mass | 210.079312947 Da | [2] |
| Appearance | Light cream solid powder | [5] |
| Melting Point | 148 - 152 °C | [5] |
| Topological Polar Surface Area | 45.9 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Part 2: Synthesis and Mechanistic Rationale
The most common and logical approach to synthesizing this compound is via a Williamson ether synthesis. This method is chosen for its reliability and high yield in forming aryl ethers.
Retrosynthetic Analysis
The key disconnection in a retrosynthetic analysis is the ether linkage. This bond is logically formed between a nucleophilic phenoxide (derived from 5-hydroxypicolinonitrile) and an electrophilic benzyl halide (benzyl bromide).
Experimental Protocol: Williamson Ether Synthesis
This protocol details a self-validating procedure for the synthesis, including reaction setup, monitoring, and purification.
Objective: To synthesize this compound from 5-hydroxypicolinonitrile and benzyl bromide.
Materials:
-
5-Hydroxypicolinonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the base and the starting materials. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic potassium salt in situ.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents, creating a suspension.
-
Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
-
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality: Benzyl bromide is a highly reactive electrophile. Adding it dropwise helps control any potential exotherm. A slight excess ensures the complete consumption of the limiting reagent, 5-hydroxypicolinonitrile.
-
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Heating increases the reaction rate. TLC allows for visual confirmation that the starting material has been converted to the more nonpolar product.
-
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Causality: This step quenches the reaction and dissolves the inorganic salts (like KBr and excess K₂CO₃).
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from the aqueous-soluble impurities.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Causality: Washing with water removes residual DMF. The brine wash removes the bulk of the remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Synthetic Workflow Diagram
Caption: Williamson ether synthesis workflow.
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes the expected analytical data for this compound based on its structure.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzylic protons (~5.2 ppm, singlet, 2H), aromatic protons of the benzyl group (~7.3-7.5 ppm, multiplet, 5H), and protons on the pyridine ring. |
| ¹³C NMR | Signals for the nitrile carbon (~118 ppm), benzylic carbon (~71 ppm), and distinct signals for all aromatic carbons in both the pyridine and benzene rings. |
| IR Spectroscopy | Characteristic absorption bands for C≡N stretch (~2230 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and C=C/C=N aromatic stretches (~1600-1450 cm⁻¹). |
| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 211.08. |
Part 4: Strategic Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the strategic combination of its two core moieties.
The Picolinonitrile Scaffold
The picolinonitrile group is a "privileged scaffold" in medicinal chemistry. The nitrile is a versatile functional group that can act as a bioisostere for other groups or as a hydrogen bond acceptor, interacting with biological targets.[6] Furthermore, it is a precursor to other functionalities, making it a key component in the synthesis of various heterocyclic drugs.
The Benzyloxy Moiety: A Dual-Role Pharmacophore
The benzyloxy group serves two primary functions:
-
Protecting Group: It is a robust protecting group for hydroxyl functionalities, stable to a wide range of reaction conditions but easily removed by catalytic hydrogenolysis.[1]
-
Pharmacophore: The introduction of a benzyloxy group can significantly increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. This modification has been shown to enhance the binding affinity of compounds to target enzymes and receptors.[1][7]
Potential as a Synthetic Intermediate
The structure of this compound makes it an ideal starting point for creating libraries of novel compounds for drug screening. For example, related pyrimidine-5-carbonitrile derivatives have been investigated as potential antiproliferative agents.
Caption: Role as a versatile synthetic intermediate.
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate.
-
Hazard Classification: this compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[3][4]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5][8]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] The compound should be kept under an inert atmosphere for long-term stability.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its well-defined molecular and physicochemical properties, coupled with a straightforward synthetic route, make it a reliable synthetic intermediate. The strategic value of its picolinonitrile core and benzyloxy moiety provides a versatile platform for the design and synthesis of novel bioactive molecules. By following the technical guidance and safety protocols outlined in this document, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 78760-60-8[this compound]. Retrieved from [Link]
-
PubMed. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-(Benzyloxy)pyridin-3-yl)-5-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
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- 8. targetmol.com [targetmol.com]
An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)picolinonitrile in Common Solvents
This guide provides a comprehensive technical overview of the solubility of 5-(Benzyloxy)picolinonitrile, a key intermediate in pharmaceutical and materials science research.[1] It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of solubility data.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol , is a solid organic compound.[2] Its structure features a picolinonitrile core functionalized with a benzyloxy group. This combination of a polar pyridine ring and nitrile group, along with a larger, non-polar benzyl ether moiety, suggests a nuanced solubility profile that will be explored in this guide. Understanding the solubility of this compound is critical for applications such as reaction chemistry, purification, formulation development, and material fabrication.
Chemical Structure and Properties:
-
IUPAC Name: 5-(benzyloxy)-2-pyridinecarbonitrile
-
CAS Number: 78760-60-8[2]
-
Physical Form: Solid
-
Molecular Weight: 210.23 g/mol [2]
-
Topological Polar Surface Area: 45.9 Ų[2]
-
Hydrogen Bond Acceptor Count: 3[2]
-
Hydrogen Bond Donor Count: 0[2]
-
XLogP3-AA (logP): 2.4[2]
The calculated octanol-water partition coefficient (XLogP3-AA) of 2.4 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, the presence of the nitrogen and oxygen atoms will contribute to its solubility in more polar solvents.[2] The principle of "like dissolves like" will be a central theme in understanding its solubility across a spectrum of solvents.[3]
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:
-
Dipole-dipole interactions: Arising from the polar C-O-C ether linkage, the pyridine ring, and the nitrile group.
-
π-π stacking: Possible between the aromatic rings of the solute and aromatic solvents.
-
Van der Waals forces: Present in the non-polar benzyl and pyridine rings.
A solvent's ability to dissolve this compound will depend on its capacity to overcome the lattice energy of the solid through favorable solute-solvent interactions. The polarity of the solvent is a primary indicator of its potential solvating power for a given solute.[4][5]
Experimental Determination of Solubility
A multi-faceted approach is recommended to accurately determine the solubility of this compound. This includes both qualitative assessments and quantitative measurements.
Materials and Equipment
Solute:
-
This compound (purity ≥95%)
Solvents: A range of common laboratory solvents should be selected to cover a spectrum of polarities.[6][7][8][9]
| Solvent Class | Examples |
| Non-polar | Hexane, Cyclohexane, Toluene |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water |
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[10][11][12]
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Detailed Protocols
This initial screening provides a rapid estimation of solubility.
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent in 0.25 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Classify the solubility as:
-
Freely Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely.
-
Sparingly Soluble: A portion of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
The shake-flask method followed by HPLC analysis is a gold-standard technique for accurate solubility measurement.[15]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20 mg) to a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate for at least 24 hours to ensure the solution reaches equilibrium.[5][10]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[10][11] This step is crucial to avoid artificially high results.
-
Immediately dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample from step 2 and determine its concentration from the calibration curve.[11]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
For a higher-throughput or alternative method, UV-Vis spectroscopy can be employed, provided the solvent does not interfere with the absorbance of the solute.[13][16]
-
Preparation and Sample Processing: Follow steps 1 and 2 from the HPLC protocol.
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.
-
Prepare a series of standard solutions of known concentrations in the respective solvent.
-
Generate a calibration curve by plotting absorbance at λmax against the concentration of the standard solutions (Beer-Lambert Law).
-
Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table.
Table 1: Solubility of this compound in Common Solvents at 25 °C
| Solvent | Polarity Index[8] | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Tetrahydrofuran | 4.0 | ||
| Dimethylformamide | 6.4 | ||
| Dimethyl Sulfoxide | 7.2 | ||
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Water | 10.2 |
(Note: The table is a template; experimental values need to be populated.)
Interpretation of Results:
The solubility data should be analyzed in the context of the solvent's polarity and chemical structure. It is anticipated that this compound will exhibit low solubility in non-polar solvents like hexane due to the energetic cost of breaking the solute-solute interactions without compensatory strong solute-solvent interactions. In contrast, polar aprotic solvents such as DMF and DMSO are expected to be good solvents due to their ability to engage in dipole-dipole interactions. The solubility in polar protic solvents like alcohols will depend on the balance between hydrogen bonding with the solvent and the disruption of the solvent's hydrogen-bonding network.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[18] All handling should be performed in a well-ventilated fume hood.[17] Refer to the Safety Data Sheet (SDS) for complete safety information.[19]
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By employing the detailed protocols herein, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in chemical synthesis, process development, and formulation, ultimately enabling its successful application in research and development.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
- Solubility of Things. Spectroscopic Techniques.
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Methodological & Application
Application Notes & Protocols: 5-(Benzyloxy)picolinonitrile as a Strategic Synthetic Intermediate
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures.[1][2][3][4] 5-(Benzyloxy)picolinonitrile emerges as a highly valuable synthetic intermediate, embodying a strategic combination of a versatile nitrile group and a protected hydroxyl functionality on a privileged pyridine scaffold.[5] The pyridine ring is a cornerstone of countless FDA-approved drugs, often introduced to enhance solubility and bioavailability.[5] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application in multi-step synthetic pathways, supported by field-proven protocols.
The core utility of this intermediate lies in its dual reactivity. The benzyloxy group serves as a robust protecting group for the C5-hydroxyl, allowing for selective transformations at other positions of the molecule.[5] Subsequently, this group can be cleanly removed to unmask the phenol, providing a handle for further diversification. Concurrently, the C2-nitrile group is a versatile functional handle that can be transformed into amines, aldehydes, or carboxylic acids, opening numerous avenues for molecular elaboration.[5]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | 5-(phenylmethoxy)pyridine-2-carbonitrile | [6] |
| CAS Number | 78760-60-8 | [6] |
| Molecular Formula | C₁₃H₁₀N₂O | [6] |
| Molecular Weight | 210.23 g/mol | [6] |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature | |
| Topological Polar Surface Area | 45.9 Ų | [6] |
Safety Profile: this compound should be handled with standard laboratory precautions.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Always consult the full Safety Data Sheet (SDS) from the supplier before handling.
Core Synthesis of the Intermediate
The most common and efficient route to this compound is via the Williamson ether synthesis.[7][8][9][10] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on a primary alkyl halide.[7][8] In this case, the readily available 5-hydroxypicolinonitrile is deprotonated with a mild base to form the corresponding phenoxide, which then displaces the bromide from benzyl bromide.
Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7]
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 5-hydroxypicolinonitrile. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral alcohol.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a concerted step and the formation of the C-O ether bond.[8]
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is strategic as it solvates the potassium cation without strongly solvating the phenoxide nucleophile, thereby accelerating the rate of the Sₙ2 reaction.[10]
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure based on the Williamson ether synthesis.
Materials:
-
5-Hydroxypicolinonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxypicolinonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Rationale: Heating increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-hydroxypicolinonitrile spot.
-
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Applications in Synthetic Strategy
The true power of this compound lies in the strategic deprotection and transformation of its functional groups.
Deprotection to Unmask the Phenolic Hydroxyl Group
The benzyl ether is a widely used protecting group due to its stability in a variety of reaction conditions and its susceptibility to cleavage under mild hydrogenolysis conditions.[11][12]
Protocol 2: Debenzylation via Catalytic Hydrogenolysis
This protocol provides a general method for the removal of the benzyl protecting group.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C), 10% w/w (5-10 mol%)
-
Methanol or Ethyl Acetate (hydrogenation-grade solvent)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration setup with Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Rationale: Pd/C is often pyrophoric and should be handled with care, preferably as a slurry or under an inert gas blanket.
-
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the reaction vigorously at room temperature.
-
Rationale: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Caution: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. Quench carefully with water.
-
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-hydroxypicolinonitrile. The product is often pure enough for subsequent steps, but can be further purified if necessary.
Versatility of the Nitrile Group
The nitrile moiety is a valuable functional group in organic synthesis, serving as a precursor to other key functionalities.[5]
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel). This transformation is fundamental for introducing basic nitrogen centers or for subsequent amide coupling reactions.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the introduction of an acidic moiety, which is a common pharmacophore and a handle for forming esters or amides.
-
Gateway to Heterocycles: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, further expanding the synthetic utility of the intermediate.
Conclusion
This compound is a quintessential example of a strategic synthetic intermediate. Its preparation is straightforward, and the orthogonal reactivity of its two key functional groups—the protected phenol and the versatile nitrile—provides chemists with a powerful tool for the modular construction of complex molecules. The protocols and strategies outlined in this guide demonstrate its utility, particularly in the fields of medicinal chemistry and drug discovery, where the pyridine scaffold remains a privileged structure. By mastering the synthesis and subsequent transformations of this intermediate, researchers can significantly streamline the development of novel chemical entities.
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The Strategic Application of 5-(Benzyloxy)picolinonitrile in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of Picolinonitrile
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif frequently found in FDA-approved drugs.[1] Its nitrogen atom imparts favorable physicochemical properties, such as enhanced solubility and bioavailability, making it a desirable component in drug design.[1] When functionalized with a nitrile group to form a picolinonitrile, the resulting molecule gains a versatile chemical handle for further synthetic elaboration. The nitrile group can be transformed into various functionalities, including amines and aldehydes, providing a gateway to diverse chemical space.[2] This document provides an in-depth guide to the synthesis, functionalization, and application of a key picolinonitrile intermediate: 5-(Benzyloxy)picolinonitrile . We will explore its role as a cornerstone in the construction of complex, biologically active molecules, with a particular focus on the development of next-generation kinase inhibitors.
The benzyloxy group is not merely a passive substituent; it serves a dual strategic purpose. As a protecting group for the hydroxyl functionality, it is stable under a variety of reaction conditions and can be readily removed when needed.[2] More importantly, the benzyloxy moiety often acts as a critical pharmacophore, enhancing the lipophilicity of a molecule to improve cell membrane permeability and increasing binding affinity to biological targets.[2] This dual role makes this compound an exceptionally valuable building block for drug discovery programs.
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2] This SN2 reaction involves the O-alkylation of 5-hydroxypicolinonitrile with a benzyl halide in the presence of a base. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it enhances the nucleophilicity of the alkoxide intermediate, thereby promoting the reaction rate.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 5-hydroxypicolinonitrile and benzyl bromide.
Materials:
-
5-Hydroxypicolinonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a slight excess of this mild base ensures complete deprotonation of the hydroxyl group without promoting side reactions.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture. A small excess of the alkylating agent drives the reaction to completion.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Choices:
-
Potassium Carbonate: A moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without being overly reactive, which could lead to decomposition or side reactions.
-
DMF: A polar aprotic solvent that effectively solvates the potassium cation, leaving the alkoxide nucleophile more reactive. Its high boiling point is also suitable for heated reactions.
-
Inert Atmosphere: Prevents potential oxidation of the starting material and intermediates.
References
Introduction: The Significance of Benzyloxy-Substituted Picolinonitriles
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 5-(benzyloxy)picolinonitrile derivatives, key intermediates in medicinal chemistry.
Picolinonitrile scaffolds are prevalent in numerous bioactive molecules and serve as critical building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a benzyloxy group at the 5-position of the pyridine ring creates a versatile intermediate, this compound. This moiety is of particular interest in drug development as the benzyloxy group can act as a protecting group for a hydroxyl function, or it can be a key pharmacophoric element that interacts with biological targets.[1][2] The nitrile group itself is a valuable functional handle, readily converted into amines, amides, or carboxylic acids, enabling further molecular diversification.[3]
This application note provides a detailed protocol for the synthesis of this compound, focusing on the widely applicable Williamson ether synthesis. It delves into the mechanistic underpinnings, process optimization, troubleshooting, and purification strategies to ensure a robust and reproducible procedure.
Primary Synthetic Route: Williamson Ether Synthesis
The most direct and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[4][5] In this process, the hydroxyl group of 5-hydroxypicolinonitrile is deprotonated by a base to form a nucleophilic alkoxide (or, more accurately, a pyridinoxide). This nucleophile then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage.[5][6]
-
Substrate Choice: The reaction works best with primary alkyl halides like benzyl bromide. [4][5]Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products. [5]* Solvent Effects: Polar aprotic solvents (DMF, DMSO, THF) are preferred because they solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the nucleophilic alkoxide anion, leaving it more reactive. [4][5]Protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. [4]* C-Alkylation vs. O-Alkylation: With phenoxide-type nucleophiles, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. [4]However, O-alkylation is generally favored, and the choice of a polar aprotic solvent further promotes this pathway. [7]
Process Optimization and Troubleshooting
Achieving high yield and purity requires careful control of reaction parameters.
Table 1: Key Parameter Optimization
| Parameter | Options | Rationale & Impact on Yield/Purity | Citation |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH: A very strong, non-nucleophilic base that ensures complete deprotonation, leading to faster reactions. Requires anhydrous conditions. K₂CO₃: A milder, less expensive, and safer base. Sufficient for most reactions but may require longer reaction times or higher temperatures. | [5][6] |
| Solvent | DMF, DMSO, THF, Acetonitrile | DMF/DMSO: Highly polar aprotic solvents that are excellent for S\textsubscript{N}2 reactions, leading to higher yields and faster rates. Can be difficult to remove during work-up. THF/Acetonitrile: Less polar options, but still effective. Easier to remove. Solvent choice can significantly impact regioselectivity. | [4][6][7] |
| Temperature | 25°C to 100°C | Higher temperatures increase the reaction rate but can also promote side reactions like elimination or decomposition. Optimal temperature is typically between 50-100°C. | [4] |
| Alkylating Agent | Benzyl Bromide, Benzyl Chloride | Bromides are more reactive than chlorides due to bromide being a better leaving group. Using the more reactive halide can allow for milder reaction conditions. | [5] |
Troubleshooting Workflow
Low yields or the formation of byproducts are common challenges. This workflow can help diagnose and solve these issues.
Safety Precautions
-
Benzyl Bromide: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench any excess very carefully with a proton source like isopropanol, followed by methanol, and then water.
-
Solvents (DMF, DMSO): These are skin irritants and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
Conclusion
The Williamson ether synthesis is a robust and highly effective method for the preparation of this compound derivatives. By carefully selecting the base, solvent, and reaction conditions, researchers can achieve high yields of the desired product. Understanding the S\textsubscript{N}2 mechanism and potential side reactions allows for logical troubleshooting and process optimization. The protocol and insights provided herein serve as a comprehensive guide for scientists in drug discovery and development, enabling the efficient synthesis of these valuable chemical intermediates.
References
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Deprotection of the benzyloxy group in 5-(Benzyloxy)picolinonitrile.
An In-Depth Guide to the Deprotection of the Benzyloxy Group in 5-(Benzyloxy)picolinonitrile
Introduction: Unlocking the Potential of 5-Hydroxypicolinonitrile
This compound is a pivotal intermediate in the synthesis of a wide array of functional molecules, from pharmaceutical agents to advanced materials. The benzyloxy group serves as a robust and reliable protecting group for the phenolic hydroxyl function, celebrated for its stability across a broad spectrum of reaction conditions.[1] However, the strategic removal, or deprotection, of this group to unmask the 5-hydroxy moiety is a critical and often challenging step that dictates the success of a synthetic campaign.
This comprehensive guide provides an in-depth exploration of the primary methods for the debenzylation of this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, address potential pitfalls specific to this substrate, and offer detailed, field-proven protocols. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy with confidence and scientific rigor.
The Unique Challenges of Deprotecting a Pyridine Derivative
The deprotection of this compound is not always straightforward. The presence of the pyridine ring and the nitrile group introduces specific challenges that must be carefully managed:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the surface of palladium catalysts, leading to inhibition or complete deactivation.[2][3] This can significantly slow down or halt catalytic hydrogenolysis reactions.
-
Electron-Deficient Ring System: Pyridine is an electron-deficient heterocycle. This electronic nature can influence the reactivity of adjacent functional groups and the susceptibility of the ring to certain reaction conditions.[4]
-
Nitrile Group Sensitivity: While relatively stable, the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, which might be employed in some deprotection strategies. A related patent for a pyrimidine analog highlights the potential for nitrile hydrolysis under basic conditions.[5]
Understanding these substrate-specific nuances is paramount to selecting a successful deprotection pathway.
Method 1: Catalytic Hydrogenolysis - The Workhorse Approach
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage.[6] The reaction involves the cleavage of the C–O bond by molecular hydrogen, facilitated by a heterogeneous metal catalyst, yielding the desired alcohol and toluene as the sole byproduct.[1][7]
Caption: General reaction for the debenzylation of this compound.
Protocol 1A: Standard Hydrogenolysis with Palladium on Carbon (Pd/C) and H₂ Gas
This is the classic approach, valued for its efficiency and atom economy. The use of hydrogen gas requires appropriate safety precautions and equipment.
Experimental Protocol:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker vessel), add this compound (1.0 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate (typically 10-20 mL per gram of substrate).[1][6] Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
-
Hydrogenation: Securely seal the vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, while 1-4 atm may be used in a pressure vessel) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxypicolinonitrile, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenolysis (CTH)
CTH offers a safer and more convenient alternative to using pressurized hydrogen gas, making it ideal for standard laboratory settings.[8] This method uses a hydrogen donor molecule that transfers hydrogen to the substrate on the catalyst surface.
Experimental Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and 10% Pd/C (5-10 mol% Pd).
-
Solvent Addition: Add a suitable solvent, typically methanol or ethanol.
-
Hydrogen Donor: Add the hydrogen donor. Ammonium formate (NH₄HCO₂, 3-5 equiv) is a common and effective choice.[9] Other donors like formic acid or 1,4-cyclohexadiene can also be used.[3][8]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir. The reaction is often accompanied by gas evolution (CO₂ if using ammonium formate).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, allow the mixture to cool to room temperature and filter through Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate. If ammonium formate was used, the resulting salts can often be removed by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford the product.
Data & Optimization for Hydrogenolysis
| Parameter | Condition/Reagent | Rationale & Expert Insight | Potential Issues |
| Catalyst | 10% Pd/C | Standard, effective catalyst for most benzyl ethers.[1] | Can be poisoned by the pyridine nitrogen.[2][3] |
| 20% Pd(OH)₂/C (Pearlman's) | More active and less prone to poisoning; excellent for stubborn debenzylations.[1] | More expensive. | |
| Hydrogen Source | H₂ Gas (balloon or Parr) | High reactivity, clean byproduct (none). | Requires specialized equipment and safety protocols. |
| Ammonium Formate | Safe, convenient, effective.[9] | Workup requires removal of salts. | |
| 1,4-Cyclohexadiene | Mild transfer agent, good for sensitive substrates.[3] | Slower reaction times may be observed. | |
| Solvent | Ethanol / Methanol | Excellent solvents that facilitate hydrogen transfer.[1] | N/A |
| Ethyl Acetate | Good alternative, can be useful if product has high solubility. | Slower reaction rates compared to alcohols. | |
| Additive | Acetic Acid (catalytic) | Protonates the pyridine nitrogen, preventing catalyst poisoning and potentially accelerating the reaction.[10] | May not be necessary; can introduce acidity-related side reactions if not used judiciously. |
Method 2: Acid-Mediated Cleavage with Boron Tribromide (BBr₃)
When catalytic hydrogenolysis fails due to catalyst poisoning or the presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups), acid-mediated cleavage provides a powerful alternative. Boron tribromide is a potent Lewis acid particularly effective at cleaving aryl ethers.[11][12]
Caption: Simplified workflow for BBr₃-mediated debenzylation.
Protocol 2: BBr₃ Cleavage
CRITICAL: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere. BBr₃ is highly corrosive and reacts violently with water.[11]
Experimental Protocol:
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.1 - 1.5 equiv) in anhydrous DCM dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C or room temperature. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly quench the reaction by the dropwise addition of methanol. This will hydrolyze the boron intermediates and destroy excess BBr₃.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography or by an acid/base workup to isolate the phenolic product.
Method 3: Oxidative Cleavage - An Orthogonal Approach
Oxidative methods offer an alternative deprotection strategy that is orthogonal to both reductive and strongly acidic conditions. These methods are particularly valuable when the substrate contains functional groups that are sensitive to hydrogenolysis or strong acids.
Protocol 3: Photo-oxidative Cleavage with DDQ
While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is most famous for cleaving p-methoxybenzyl (PMB) ethers, it can also deprotect standard benzyl ethers, often with the assistance of photoirradiation.[3][13] This modern approach offers excellent functional group tolerance.[14][15]
Experimental Protocol (Conceptual):
-
Setup: In a suitable vessel (e.g., a borosilicate glass flask), dissolve this compound (1.0 equiv) in a solvent system such as acetonitrile or dichloromethane/water (a small amount of water is often necessary).[13][14]
-
Reagent Addition: Add DDQ (1.2 - 2.0 equiv).
-
Irradiation: Irradiate the stirred mixture with a visible light source (e.g., a green or blue LED lamp) or a long-wavelength UV lamp at room temperature.[13][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction mixture will change color as the DDQ is consumed.
-
Work-up: Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃) and the byproduct, DDQH₂, can be removed by filtration or extraction.
-
Isolation: The product is isolated from the organic phase after drying and concentration, followed by purification as needed.
Summary and Method Selection
Choosing the right deprotection method is crucial for maximizing yield and purity. The following table and workflow diagram are designed to guide your decision-making process.
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenolysis | Pd/C, H₂ or transfer reagent (e.g., NH₄HCO₂), RT to 60°C | High yielding, clean (toluene byproduct), atom economical.[1] | Catalyst poisoning by pyridine possible; incompatible with reducible groups (alkenes, alkynes, etc.).[2][3] |
| Acid-Mediated Cleavage | BBr₃, DCM, -78°C to RT | Fast, effective for hindered ethers; compatible with reducible groups.[11][12] | Harsh, requires strict anhydrous conditions; reagent is corrosive and moisture-sensitive; low functional group tolerance.[11] |
| Oxidative Cleavage | DDQ, MeCN or DCM/H₂O, light | Excellent functional group tolerance; mild conditions; orthogonal to other methods.[14][15] | May require specialized photochemical equipment; potential for over-oxidation; DDQ is expensive. |
Decision-Making Workflow
Caption: Workflow for selecting the optimal deprotection method.
References
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Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(46), 5591-5594. Available at: [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]
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Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, e202400373. Available at: [Link]
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Paliakov, E., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Tetrahedron Letters, 45(21), 4141-4143. Available at: [Link]
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Paliakov, E., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Tetrahedron, 60(25), 5435-5439. Available at: [Link]
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Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Available at: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
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Gohr, F. N., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 857-862. Available at: [Link]
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Request PDF. Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Available at: [Link]
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Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 25(2-3), 159-166. Available at: [Link]
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Gohr, F. N., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 857-862. Available at: [Link]
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Request PDF. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]
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Paliakov, E. M., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Semantic Scholar. Available at: [Link]
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Rewolinski, M. S., & Wickham, J. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(40), 7149-7151. Available at: [Link]
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Kumar, A., et al. (2019). BCl3‑Mediated C−N, C−S, and C−O Bond Formation of Imidazo[1,2‑a]pyridine Benzylic Ethers. The Journal of Organic Chemistry, 84(7), 4387-4397. Available at: [Link]
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ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. Available at: [Link]
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SiliCycle. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available at: [Link]
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Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Available at: [Link]
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Gohr, F. N., & Seeberger, P. H. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286. Available at: [Link]
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Application Notes and Protocols for Catalytic Hydrogenolysis-Mediated Debenzylation of Ethers
Introduction: The Benzyl Ether as a LAbile Guardian in Chemical Synthesis
The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in the multistep synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Its widespread use stems from its general stability across a broad spectrum of synthetic conditions, such as acidic and basic media.[1][3] However, the true utility of any protecting group lies in the ability to remove it under mild and selective conditions. For the benzyl ether, catalytic hydrogenolysis stands as the premier method for its cleavage, valued for its typically clean conversion to the desired alcohol and toluene, a volatile and easily removable byproduct.[4][5][6]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of catalytic hydrogenolysis for benzyloxy deprotection. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for both standard and alternative hydrogenolysis techniques.
Mechanistic Insights: The Role of the Catalyst Surface
The generally accepted mechanism for the catalytic hydrogenolysis of a benzyl ether occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[7] The process can be broken down into several key steps:
-
Adsorption: Both the benzyl ether substrate and molecular hydrogen adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming palladium hydride species (Pd-H).[7]
-
C-O Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed ether is cleaved by these active hydride species. This is the key hydrogenolysis step.
-
Product Formation and Desorption: The resulting alcohol and toluene desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[7][8]
This surface-mediated reaction underscores the importance of catalyst activity, solvent choice, and substrate accessibility, all of which will be discussed in the following sections.
Core Components of Catalytic Hydrogenolysis
The success of a debenzylation reaction via hydrogenolysis is contingent on the careful selection and optimization of several key parameters.
The Catalyst: More Than Just Palladium on Carbon
While Pd/C is the workhorse catalyst for hydrogenolysis, a nuanced understanding of the available options can be critical for challenging substrates or when chemoselectivity is paramount.[6]
-
Palladium on Carbon (Pd/C): This is the most frequently used catalyst, typically with a palladium loading of 5% or 10%.[6][9] The carbon support is not merely an inert scaffold; its porosity and surface area can significantly influence reaction rates.
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C - Pearlman's Catalyst): This catalyst is often more effective for hindered substrates and can be less susceptible to poisoning by certain functional groups.[6][9] It is particularly useful when standard Pd/C fails.
-
Combined Catalyst Systems: Interestingly, a combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst used alone in some challenging debenzylation reactions.[10][11]
-
Alternative Catalysts: For specific applications, other catalysts like Raney Nickel have been employed, though they may exhibit different chemoselectivity profiles.[6]
Table 1: Comparison of Common Catalysts for Benzyl Ether Hydrogenolysis
| Catalyst | Typical Loading | Key Advantages | Common Applications |
| Pd/C | 5-10% | General-purpose, cost-effective, widely available. | Standard debenzylation of a wide range of substrates.[6][12][13] |
| Pd(OH)₂/C | 20% | Higher activity for hindered substrates, less prone to poisoning.[9] | Difficult debenzylations where Pd/C is sluggish or inactive.[10][11] |
| Raney Ni | Slurry | Cost-effective, useful for specific selectivities. | Can be used when other catalysts fail, but may reduce aromatic rings.[6] |
The Hydrogen Source: Gaseous Hydrogen vs. Transfer Hydrogenation
The method of hydrogen delivery is a critical consideration, with implications for safety, equipment, and reaction compatibility.
-
Hydrogen Gas (H₂): This is the most common method, typically employing a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized vessel (e.g., a Parr shaker) for more demanding substrates.[7][13] While effective, it requires appropriate safety precautions due to the flammability of hydrogen gas.[8]
-
Catalytic Transfer Hydrogenation (CTH): This technique offers a safer and often more convenient alternative to using gaseous hydrogen.[3][8] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include:
CTH can be particularly advantageous when other reducible functional groups are present in the molecule, as the in-situ generation of hydrogen can sometimes lead to enhanced chemoselectivity.[4]
The Solvent: A Key Influencer of Reaction Rate
The choice of solvent is not trivial and can dramatically impact the rate and efficiency of the hydrogenolysis reaction.[15] Polar protic solvents are generally preferred.
-
Alcohols (Methanol, Ethanol): These are excellent and commonly used solvents for catalytic hydrogenolysis, often providing rapid reaction rates.[12][13][15]
-
Ethyl Acetate (EtOAc): Another widely used solvent that is effective for a broad range of substrates.[12]
-
Tetrahydrofuran (THF): A good choice for substrates with limited solubility in alcohols or EtOAc.[12]
-
Acetic Acid (AcOH): The use of an acidic solvent can accelerate the deprotection of benzyl ethers, particularly in cases where the substrate is an amine, as protonation of the heteroatom can facilitate the reaction.[13]
The general trend for solvent efficiency in Pd/C-catalyzed debenzylation is often: Toluene < Methanol < Ethanol.[6] It is crucial to ensure the substrate is fully dissolved in the chosen solvent to achieve efficient catalysis.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate.
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This protocol outlines a general procedure for benzyloxy deprotection using the most common method.
dot
Caption: Standard Hydrogenolysis Workflow.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol). To this solution, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).[7]
-
Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. This vacuum/hydrogen cycle should be repeated three times to ensure an inert atmosphere.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).[7][13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[16]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas such as nitrogen or argon.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.[16]
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It is good practice to quench the catalyst on the Celite pad with water before disposal.[17]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified further if necessary (e.g., by column chromatography or crystallization).[16]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a convenient alternative to the use of hydrogen gas.
dot
Sources
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- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
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Application Notes and Protocols: The Strategic Use of 5-(Benzyloxy)picolinonitrile in the Synthesis of Potent and Selective CHK1 Inhibitors
Introduction: Targeting CHK1 in Cancer Therapy
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[2][3] Many cancer cells, however, exhibit a defective G1 checkpoint, often due to p53 mutations, and become heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for survival.[4] This dependency makes CHK1 a highly attractive target for cancer therapy. Inhibition of CHK1 can abrogate these remaining checkpoints, leading to mitotic catastrophe and selective death of cancer cells, particularly when combined with DNA-damaging chemotherapeutic agents.[2][3][4]
The 5-(pyrimidin-2-ylamino)picolinonitrile scaffold has emerged as a privileged structure in the development of potent and selective CHK1 inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-(benzyloxy)picolinonitrile as a key starting material in the synthesis of this important class of inhibitors. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for key transformations, and discuss the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Synthetic Strategy: A Modular Approach to CHK1 Inhibitors
The synthesis of CHK1 inhibitors based on the 5-(pyrimidin-2-ylamino)picolinonitrile core is a modular process that allows for the systematic exploration of SAR. The use of this compound offers a strategic advantage by protecting a key hydroxyl functionality that can be unmasked in the final steps of the synthesis. This hydroxyl group can be crucial for modulating solubility and target engagement.
The overall synthetic workflow can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of CHK1 inhibitors.
A more direct and convergent approach involves the deprotection of the benzyloxy group to yield a 5-hydroxy-2-aminopyridine intermediate, which can then be coupled with a suitable pyrimidine derivative.
A plausible and efficient synthetic route, based on established methodologies, is outlined below. This route strategically employs a Buchwald-Hartwig amination reaction, a powerful tool for the formation of C-N bonds.[5][6][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to a CHK1 inhibitor.
Detailed Application Protocols
The following protocols are generalized procedures based on established literature for the key transformations in the synthesis of 5-(pyrimidin-2-ylamino)picolinonitrile-based CHK1 inhibitors. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Debenzylation of this compound
Rationale: The benzyl ether is a robust protecting group that can be selectively cleaved under various conditions. Catalytic hydrogenation is a clean and efficient method for this transformation.[8][9][10]
Materials:
-
This compound
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-hydroxypicolinonitrile. The product can be used in the next step with or without further purification.
Trustworthiness Note: The complete removal of the palladium catalyst is crucial, as residual palladium can interfere with subsequent cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a highly versatile and efficient method for constructing the key C-N bond between the picolinonitrile core and the pyrimidine moiety. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[5][6][7][11][12]
Materials:
-
5-Amino-picolinonitrile derivative (from Protocol 1, after conversion of the hydroxyl to a leaving group like a triflate, or direct use of an aminopicolinonitrile)
-
2-Chloropyrimidine derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the 5-amino-picolinonitrile derivative and the 2-chloropyrimidine derivative to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-((pyrimidin-2-yl)amino)picolinonitrile derivative.
Expertise & Experience Note: The reactivity of chloropyridines in Buchwald-Hartwig amination can be sluggish. The choice of a bulky, electron-rich phosphine ligand is often crucial for efficient oxidative addition of the C-Cl bond to the palladium center.[11] Hydrodehalogenation of the chloropyridine can be a competing side reaction.[11]
Mechanism of CHK1 Inhibition and Structure-Activity Relationship (SAR)
CHK1 inhibitors of the 5-(pyrimidin-2-ylamino)picolinonitrile class are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[9][13] This inhibition abrogates the cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, leading to cell death.[3][4]
Caption: Mechanism of CHK1 inhibition leading to apoptosis.
The SAR for this class of inhibitors has been extensively explored, with key insights summarized in the table below.
| Position on Scaffold | Modification | Impact on Activity | Rationale |
| Picolinonitrile C3 | Introduction of small alkoxy or substituted amino groups | Can enhance potency and selectivity. | These groups can form additional hydrogen bonds or van der Waals interactions within the ATP-binding pocket. |
| Pyrimidine C4 | Small alkylamino or substituted amino groups | Generally well-tolerated and can improve potency. | This position points towards the solvent-exposed region of the active site, allowing for various substitutions. |
| Pyrimidine C5 | Small substituents like methyl or halogens | Often enhances potency. | These groups can occupy a small hydrophobic pocket in the active site. |
| Picolinonitrile Nitrogen | Generally unsubstituted | Crucial for binding. | The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor with the hinge region of the kinase. |
Data Presentation: Representative CHK1 Inhibitors
The following table summarizes the activity of some representative CHK1 inhibitors synthesized using methodologies related to the use of picolinonitrile derivatives.
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Reference |
| SAR-020106 | 13.3 | >1000 | >75 | [9][13] |
| (R)-17 | 0.4 | >1720 | >4300 | [5] |
| V158411 | Potent ATP-competitive inhibitor | Potent ATP-competitive inhibitor | - | [14] |
Conclusion
This compound and its derivatives are valuable and versatile starting materials for the synthesis of a clinically relevant class of CHK1 inhibitors. The modular synthetic routes, often centered around powerful cross-coupling reactions like the Buchwald-Hartwig amination, allow for the systematic optimization of potency and selectivity. The ability to deprotect the benzyloxy group to a hydroxyl functionality provides an additional handle for fine-tuning the physicochemical properties of the final compounds. The protocols and insights provided in this application note are intended to empower researchers in the field of drug discovery to efficiently synthesize and evaluate novel CHK1 inhibitors for the advancement of cancer therapy.
References
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Application Notes & Protocols: A Framework for Evaluating 5-(Benzyloxy)picolinonitrile as a Potential Androgen Receptor Modulator
For: Researchers, scientists, and drug development professionals in endocrinology, oncology, and medicinal chemistry.
Abstract
The Androgen Receptor (AR) is a critical therapeutic target for a spectrum of diseases, ranging from prostate cancer to muscle wasting and osteoporosis.[1] The development of Selective Androgen Receptor Modulators (SARMs) aims to harness the therapeutic benefits of AR activation in anabolic tissues like muscle and bone while minimizing androgenic side effects in reproductive tissues.[2][3][4] This document provides a comprehensive framework for the initial characterization of novel chemical entities as potential AR modulators, using 5-(Benzyloxy)picolinonitrile as a representative test compound. While the picolinonitrile scaffold is of interest in medicinal chemistry, this guide is presented as a roadmap for investigation, outlining the logical progression from initial receptor binding assessment to functional characterization and in vivo validation. The protocols herein are designed to be self-validating, providing researchers with the necessary steps to determine if a compound binds to the AR, modulates its activity, and exhibits tissue-selective effects.
The Androgen Receptor Signaling Pathway: A Mechanistic Overview
The Androgen Receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] Its activity is central to male sexual development and the maintenance of numerous physiological processes.[6] Understanding the AR signaling cascade is fundamental to interpreting the results of screening assays. The pathway can be broadly divided into classical (genomic) and non-classical (non-genomic) signaling.
Classical (Genomic) Pathway:
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6][7] Upon binding to an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change. This transformation leads to the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus.[7][8] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8][9] This binding event, along with the recruitment of various coactivators and corepressors, modulates the transcription of genes responsible for cellular proliferation, differentiation, and survival.[5][7][10]
Non-Classical (Non-Genomic) Pathway:
A subset of AR is also located at the plasma membrane.[8] Activation of this AR pool can trigger rapid signaling cascades, such as the MAPK pathway, through interactions with proteins like Src.[8] This non-genomic pathway can influence cellular processes independently of direct gene transcription and can also cross-talk with the classical pathway.[11]
Caption: Fig. 1: Overview of classical (genomic) and non-classical (non-genomic) androgen receptor signaling pathways.
Investigative Workflow for a Novel AR Modulator
The characterization of a novel compound like this compound follows a logical, multi-tiered approach. This workflow is designed to efficiently determine the compound's potential as an AR modulator, progressing from basic biochemical interactions to complex in vivo physiological responses.
Caption: Fig. 2: A tiered experimental workflow for the comprehensive characterization of a potential AR modulator.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the interaction of a test compound, such as this compound, with the androgen receptor.
Protocol: In Vitro Androgen Receptor Competitive Binding Assay
This assay determines a compound's ability to bind to the AR by measuring its competition with a radiolabeled androgen.[12][13][14]
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol prepared from the ventral prostate of castrated rats or recombinant human AR protein.[12][15][16]
-
Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Compound: Dihydrotestosterone (DHT) or unlabeled R1881.
-
Assay Buffer (TEDG): Tris-HCl, EDTA, DTT, Glycerol.
-
Wash Buffer: Tris-HCl buffer.
-
Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Vials and Scintillation Cocktail.
-
96-well assay plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 2 µL of each dilution into a 96-well plate. Also include wells for total binding (DMSO vehicle only), non-specific binding (excess unlabeled DHT), and the reference compound standard curve.
-
Reagent Preparation:
-
Prepare the AR cytosol or recombinant protein solution in ice-cold TEDG buffer.
-
Prepare the [³H]-R1881 working solution in TEDG buffer to a final concentration of ~1 nM.
-
-
Incubation:
-
To each well, add 100 µL of the AR preparation.
-
Add 100 µL of the [³H]-R1881 working solution to all wells.
-
Seal the plate and incubate for 18-24 hours at 4°C with gentle agitation to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add 100 µL of ice-cold HAP slurry to each well.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the pellet three times with 200 µL of ice-cold wash buffer, centrifuging and aspirating between each wash.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellet in 200 µL of ethanol.
-
Transfer the suspension to a scintillation vial.
-
Add 4 mL of scintillation cocktail, cap, and vortex thoroughly.
-
Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Predicted IC50 (nM) |
| DHT (Reference) | 1-5 |
| This compound | To be determined |
| Weak Binder Example | >10,000 |
Table 1: Example data structure for AR binding assay results.
Protocol: In Vitro AR Luciferase Reporter Gene Assay
This cell-based assay determines whether a compound that binds to the AR acts as an agonist (activator) or an antagonist (inhibitor) of receptor-mediated gene transcription.[17][18]
Objective: To characterize this compound as an AR agonist, antagonist, or partial agonist.
Materials:
-
Cell Line: A human cell line (e.g., PC3, HEK293) stably co-transfected with a human AR expression vector and a reporter vector containing an ARE-driven luciferase gene.[17]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Agonist: DHT or R1881.
-
Reference Antagonist: Bicalutamide or Enzalutamide.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure (Agonist Mode):
-
Cell Plating: Seed the reporter cells in 96-well plates at a density of 10,000-20,000 cells per well in medium containing CS-FBS. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference agonist (DHT). Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 as above.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference antagonist. Add these to the wells, followed immediately by the addition of a fixed concentration of DHT (typically its EC80 concentration, determined previously).
-
Proceed with steps 3 and 4 as in the agonist mode.
Data Analysis: For agonist mode, normalize the luminescence data to the vehicle control and plot against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation) and efficacy (% of DHT max). For antagonist mode, plot the data against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of DHT-induced activity).
| Compound | Agonist EC50 (nM) | % Efficacy (vs. DHT) | Antagonist IC50 (nM) |
| DHT | 0.1 - 1 | 100% | N/A |
| Bicalutamide | N/A | 0% | 100 - 500 |
| This compound | To be determined | To be determined | To be determined |
Table 2: Example data structure for AR functional assay results.
Protocol: In Vivo Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo model to assess the androgenic (prostate, seminal vesicles) and anabolic (levator ani muscle) activity of a compound in castrated male rats.[6]
Objective: To evaluate the in vivo tissue-selective activity of this compound.
Materials:
-
Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., corn oil, CMC suspension).
-
Reference Androgen: Testosterone propionate (TP).
-
Dosing equipment (gavage needles or injection supplies).
-
Analytical balance for weighing tissues.
Procedure:
-
Acclimation and Castration: Allow animals to acclimate for at least 5 days. Perform surgical castration and allow a 7-day recovery and androgen washout period.
-
Group Allocation: Randomize animals into treatment groups (n=6-8 per group):
-
Vehicle Control (castrated)
-
Reference Androgen (TP, e.g., 0.4 mg/kg/day, subcutaneous)
-
Test Compound (at least 3 dose levels, e.g., 1, 10, 100 mg/kg/day, oral gavage)
-
-
Dosing: Administer the respective treatments daily for 10 consecutive days. Monitor animal health and body weight daily.
-
Necropsy and Tissue Collection: On day 11, euthanize the animals. Carefully dissect and trim the following tissues:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (with coagulating glands)
-
Levator ani muscle (LA)
-
Glans penis (GP)
-
Cowper's glands (COW)
-
-
Tissue Weighing: Record the wet weight of each tissue immediately after dissection.
Data Analysis: Calculate the mean and standard deviation of the tissue weights for each group. Normalize tissue weights to body weight if significant differences in body weight gain exist. Compare the dose-response of this compound on the anabolic tissue (levator ani) versus the androgenic tissues (prostate, seminal vesicles). A SARM profile is indicated by a significant increase in levator ani weight with a proportionally smaller increase (or no increase) in prostate and seminal vesicle weights compared to the reference androgen.[5]
| Treatment Group | Levator Ani (mg) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Anabolic/Androgenic Ratio (LA/VP) |
| Vehicle (Castrate) | 100 ± 10 | 20 ± 5 | 15 ± 4 | - |
| Testosterone Propionate | 350 ± 30 | 400 ± 40 | 380 ± 35 | ~0.88 |
| Compound X (Low Dose) | 180 ± 15 | 30 ± 6 | 25 ± 5 | 6.0 |
| Compound X (Mid Dose) | 250 ± 20 | 60 ± 8 | 55 ± 7 | 4.17 |
| Compound X (High Dose) | 320 ± 25 | 150 ± 15 | 140 ± 12 | 2.13 |
Table 3: Hypothetical data illustrating a potential SARM profile for a test compound "X" in the Hershberger assay.
Conclusion and Future Directions
This document provides a foundational guide for the systematic evaluation of this compound, or any novel compound, for its potential as an androgen receptor modulator. By following the tiered workflow from in vitro binding and functional assays to in vivo tissue-selectivity models, researchers can build a comprehensive pharmacological profile. Positive results, such as high binding affinity, partial agonism in functional assays, and a favorable anabolic-to-androgenic ratio in vivo, would warrant further investigation. Subsequent studies could include pharmacokinetic profiling, evaluation in models of disease (e.g., osteoporosis, muscle wasting), and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Frontiers. (n.d.). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? Retrieved from [Link]
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QIAGEN GeneGlobe. (n.d.). Androgen Signaling. Retrieved from [Link]
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MDPI. (n.d.). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Retrieved from [Link]
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PMC - NIH. (2011-08-23). Androgen receptor signaling in prostate cancer development and progression. Retrieved from [Link]
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ICCVAM. (2002-10-01). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen... Retrieved from [Link]
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ACS Publications. (2010-12-02). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. Retrieved from [Link]
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EURL ECVAM - TSAR. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]
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PubMed Central. (n.d.). Selective androgen receptor modulators: the future of androgen therapy? Retrieved from [Link]
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Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]
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Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]
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PMC - NIH. (2025-09-26). Selective androgen receptor modulators: a critical appraisal. Retrieved from [Link]
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PubMed. (n.d.). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Retrieved from [Link]
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EPA. (n.d.). AR Binding Assay Fact Sheet. Retrieved from [Link]
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PMC - NIH. (n.d.). Cell-based assays for screening androgen receptor ligands. Retrieved from [Link]
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Oxford Academic. (n.d.). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Retrieved from [Link]
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Reaction Biology. (n.d.). Androgen Receptor Assay Service. Retrieved from [Link]
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NIH. (n.d.). A Multifunctional Androgen Receptor Screening (MARS) Assay Using the High-Throughput HyperCyt® Flow Cytometry System. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. Retrieved from [Link]
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PLOS One. (n.d.). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Retrieved from [Link]
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ResearchGate. (2025-08-09). Selective androgen receptor modulators: In vitro and in vivo metabolism and analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]
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Lupine Publishers. (2018-01-23). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Retrieved from [Link]
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NIH. (n.d.). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Selective Modulation of the Androgen Receptor Activation Function-2 Domain Rescues Degeneration in Spinal Bulbar Muscular Atrophy. Retrieved from [Link]
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NIH. (n.d.). Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers. Retrieved from [Link]
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PubMed. (n.d.). Differential modulation of androgen receptor action by deoxyribonucleic acid response elements. Retrieved from [Link]
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- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. US8445507B2 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 15. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
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- 17. Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 5-(Benzyloxy)picolinonitrile: A Guide to Nucleophilic Transformations
Introduction: In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the myriad of substituted pyridines, 5-(benzyloxy)picolinonitrile stands out as a particularly versatile intermediate. Its unique arrangement of a nucleophilically susceptible nitrile group, an electron-donating benzyloxy substituent, and the inherent reactivity of the pyridine ring offers a rich platform for a diverse array of chemical transformations. The benzyloxy group not only modulates the electronic properties of the pyridine ring but also serves as a strategic protecting group, which can be removed under specific conditions to reveal a hydroxyl functionality for further elaboration.[1]
This technical guide provides an in-depth exploration of the reactivity of this compound with a range of common nucleophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key transformations, empowering researchers to leverage the full synthetic potential of this valuable building block.
Unveiling the Reactivity Landscape
The reactivity of this compound is primarily dictated by two key functional groups: the nitrile and the benzyloxy ether.
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is highly polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophilic attack.[2] This electrophilicity is the foundation for a variety of transformations, including additions of organometallic reagents, reduction to amines, and hydrolysis to amides and carboxylic acids.
-
The Benzyloxy Group: The benzyloxy group is a widely employed protecting group for hydroxyl functionalities due to its general stability under a range of reaction conditions.[1] Its removal, typically via catalytic hydrogenation, liberates the 5-hydroxy group, opening avenues for further functionalization.
The interplay between these two groups, influenced by the electronic nature of the pyridine ring, allows for a spectrum of selective transformations.
Core Nucleophilic Reactions and Protocols
This section details the reaction of this compound with several classes of nucleophiles, providing both mechanistic insights and detailed experimental protocols.
Addition of Organometallic Reagents: Synthesis of Ketones
The addition of Grignard or organolithium reagents to the nitrile functionality of this compound provides a direct route to ketones, following an acidic workup of the intermediate imine.[3] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanism: The reaction proceeds through the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile. This forms a magnesium or lithium imine salt. Subsequent hydrolysis in the presence of acid protonates the imine, which is then further hydrolyzed to the corresponding ketone.[3]
Protocol: Synthesis of (5-(Benzyloxy)pyridin-2-yl)(phenyl)methanone
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Expected Outcome:
| Product | Yield | Physical Appearance |
| (5-(Benzyloxy)pyridin-2-yl)(phenyl)methanone | 75-85% | White to off-white solid |
Reduction of the Nitrile Group: Synthesis of Primary Amines
The nitrile group of this compound can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a flexible aminomethyl linker at the 2-position of the pyridine ring.
Mechanism: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs twice, ultimately leading to the formation of the primary amine after an aqueous workup to quench the reaction and protonate the resulting amino group.
Protocol: Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® or by gravity filtration and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation or chromatography if necessary.
Expected Outcome:
| Product | Yield | Physical Appearance |
| (5-(Benzyloxy)pyridin-2-yl)methanamine | 80-90% | Pale yellow oil |
[3+2] Cycloaddition with Azide: Synthesis of Tetrazoles
The reaction of nitriles with sodium azide in the presence of a Lewis acid or an ammonium salt catalyst is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[4][5] This [3+2] cycloaddition reaction transforms the nitrile group of this compound into a valuable tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Mechanism: The reaction is believed to proceed through the coordination of a Lewis acid (or proton from ammonium chloride) to the nitrile nitrogen, which enhances its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cyclization to form the tetrazole ring after protonation.
Protocol: Synthesis of 5-(5-(Benzyloxy)pyridin-2-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid, which should induce the precipitation of the product.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
| Product | Yield | Physical Appearance |
| 5-(5-(Benzyloxy)pyridin-2-yl)-1H-tetrazole | 70-80% | White to off-white solid |
Partial Hydrolysis to Amide
The partial hydrolysis of the nitrile group to an amide can be achieved under controlled acidic or basic conditions. This reaction provides access to 5-(benzyloxy)picolinamide, a valuable intermediate for further synthetic modifications.
Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, the amide is formed. Under basic conditions, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation during workup yields the amide.
Protocol: Synthesis of 5-(Benzyloxy)picolinamide
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Ice
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C in an ice bath with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate of the amide should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide.
-
The product can be purified by recrystallization.
Expected Outcome:
| Product | Yield | Physical Appearance |
| 5-(Benzyloxy)picolinamide | 85-95% | White solid |
Visualizing the Reaction Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Key nucleophilic reactions of this compound.
Conclusion and Future Perspectives
This compound has demonstrated itself to be a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide provide a robust starting point for researchers to explore its rich reactivity. The ability to selectively transform the nitrile group into a ketone, amine, tetrazole, or amide, coupled with the potential for deprotection of the benzyloxy group, opens up a vast chemical space for the synthesis of complex molecules with potential applications in drug discovery and materials science. Future work in this area could focus on developing stereoselective additions to the nitrile, exploring transition-metal-catalyzed functionalizations of the pyridine ring, and expanding the library of nucleophiles used in these reactions.
References
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PrepChem. (n.d.). Synthesis of 5-[3-(2-Quinolylmethyloxy)Phenyl Tetrazole. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use.
-
Semantic Scholar. (2022, March 23). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
YouTube. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
-
YouTube. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
CORE. (2011, October 29). 1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyri. Retrieved from [Link]
- Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.
-
MDPI. (n.d.). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Retrieved from [Link]
- Google Patents. (n.d.). EP3733648B1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
- Google Patents. (n.d.). EP1805154A4 - Compositions pharmaceutiques.
-
PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. Retrieved from [Link]
-
ResearchGate. (n.d.). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Retrieved from [Link]
Sources
Application Note: A Robust and Scalable Synthesis of 5-(Benzyloxy)picolinonitrile
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 5-(Benzyloxy)picolinonitrile, a pivotal intermediate in pharmaceutical research and development. The protocol herein details a reliable Williamson ether synthesis, focusing on critical process parameters, safety considerations, and analytical controls necessary for transitioning from laboratory to pilot-plant scale. This guide is intended for researchers, chemists, and process development professionals seeking a validated and scalable method for producing high-purity this compound.
Introduction: Strategic Importance
This compound is a key heterocyclic building block in medicinal chemistry. The pyridine nitrile scaffold is prevalent in numerous biologically active molecules, and the benzyloxy group serves a dual purpose.[1][2] It can act as a stable protecting group for the hydroxyl functionality, which can be readily removed via hydrogenolysis, or it can be a crucial pharmacophore itself, enhancing lipophilicity and influencing binding affinity to biological targets.[3] Given its strategic importance, a robust and scalable synthetic route is essential for ensuring a consistent supply for drug discovery and development programs.
The presented method is based on the Williamson ether synthesis, a classic and well-understood transformation that offers high yields and is amenable to large-scale production.[3] This protocol has been optimized to address common scale-up challenges, including reaction control, work-up efficiency, and product purification.
Reaction Scheme and Mechanism
The synthesis proceeds via the O-alkylation of 5-hydroxypicolinonitrile with benzyl bromide using sodium hydride as a strong base.
Overall Reaction:
Mechanism:
The reaction follows a standard SN2 mechanism:
-
Deprotonation: Sodium hydride (NaH), a non-nucleophilic strong base, abstracts the acidic proton from the hydroxyl group of 5-hydroxypicolinonitrile to form a sodium phenoxide intermediate. This step is irreversible as hydrogen gas (H₂) evolves.
-
Nucleophilic Attack: The resulting nucleophilic phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
-
Product Formation: The stable ether linkage is formed, yielding the desired product, this compound.
Process Development and Scale-Up Considerations
Scaling this synthesis requires careful consideration of several critical parameters to ensure safety, efficiency, and reproducibility.
-
Reagent Selection and Handling:
-
Base: Sodium hydride (NaH) is the base of choice due to its high reactivity and the formation of gaseous hydrogen as the only byproduct, which simplifies removal. It is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and allows for safer handling.[4] The mineral oil can be removed by washing with a hydrocarbon solvent like hexane prior to use, or it can be left in the reaction, though this may complicate downstream processing.
-
Solvent: Anhydrous aprotic polar solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. THF is often preferred for its ability to solvate the organosodium intermediate and its lower boiling point, which facilitates removal. Strict moisture control is paramount, as water will react violently with NaH.[4][5]
-
Inert Atmosphere: Due to the high reactivity of NaH with air and moisture, the entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4][6]
-
-
Thermal Management:
-
The initial deprotonation with NaH is highly exothermic, particularly if trace amounts of water are present. The NaH should be added portion-wise to a cooled solution of the 5-hydroxypicolinonitrile to maintain temperature control.
-
The subsequent alkylation step is also exothermic. Maintaining a consistent reaction temperature is crucial for preventing side reactions and ensuring complete conversion. A reactor with efficient cooling capabilities is essential for scale-up.
-
-
Work-up and Purification:
-
Quenching: Excess NaH must be quenched safely before aqueous work-up. This is typically achieved by the slow, controlled addition of a proton source like isopropanol or methanol at a low temperature, followed by water.
-
Extraction: The product is isolated by liquid-liquid extraction, typically using a solvent like ethyl acetate. Brine washes are used to remove residual DMF (if used) and water.
-
Purification: While small-scale batches can be purified by column chromatography, this is often not economically viable for large-scale production. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is the preferred method for obtaining high-purity material on a larger scale. The purification of pyridine derivatives can sometimes be challenging due to their polarity.[7][8]
-
Detailed Experimental Protocol (100 g Scale)
This section provides a step-by-step protocol for the synthesis of this compound on a 100-gram scale.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Equiv. | Moles (mol) | Amount |
| 5-Hydroxypicolinonitrile | 120.11 | 1.0 | 0.833 | 100.0 g |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.2 | 0.999 | 40.0 g |
| Benzyl Bromide | 171.04 | 1.1 | 0.916 | 156.7 g (110 mL) |
| Anhydrous THF | - | - | - | 1.5 L |
| Isopropanol (for quenching) | - | - | - | ~100 mL |
| Ethyl Acetate (for extraction) | - | - | - | ~2.0 L |
| Saturated NaCl (Brine) | - | - | - | ~1.0 L |
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel. Ensure the system is completely dry and purge thoroughly with nitrogen.
-
Reagent Charging: Charge the reactor with 5-hydroxypicolinonitrile (100.0 g, 0.833 mol) and anhydrous THF (1.5 L). Begin stirring to form a suspension.
-
Deprotonation: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the sodium hydride (60% dispersion in mineral oil, 40.0 g, 0.999 mol) in small portions over 60 minutes. Maintain the internal temperature below 10 °C. Note: Hydrogen gas evolution will be observed.
-
Stirring: After the NaH addition is complete, stir the resulting slurry at 0-5 °C for an additional 60 minutes.
-
Alkylation: Slowly add benzyl bromide (156.7 g, 0.916 mol) via the addition funnel over 60 minutes, again maintaining the internal temperature below 10 °C.
-
Reaction Completion: Once the benzyl bromide addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back down to 0-5 °C. Very slowly and carefully, add isopropanol (~100 mL) dropwise to quench any unreacted sodium hydride. Caution: Vigorous gas evolution will occur. Once the gas evolution subsides, slowly add water (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with water (1 x 500 mL) and then with saturated brine solution (1 x 500 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Recrystallize the crude material from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) to afford this compound as a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 150-165 g (85-93%).
Safety Precautions
Adherence to strict safety protocols is mandatory.
-
Sodium Hydride (NaH):
-
Hazards: Water-reactive, flammable solid.[4] Contact with water releases hydrogen gas, which can ignite spontaneously.[4] Causes severe skin and eye irritation.[5]
-
Handling: Must be handled under an inert, dry atmosphere (glove box or nitrogen-purged reactor).[4][6] Keep away from water and all sources of ignition.[5][9] Use non-sparking tools.[9]
-
PPE: Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[4][5]
-
Spills: In case of a spill, do NOT use water.[9] Cover the spill with dry sand, soda ash, or lime and place in a sealed container for disposal.[9]
-
Fire: Use a Class D fire extinguisher (dry powder). Do NOT use water, CO₂, or foam extinguishers.[5]
-
-
Benzyl Bromide:
-
Hazards: Lachrymator (causes tearing), corrosive, and toxic. Handle exclusively in a well-ventilated chemical fume hood.
-
PPE: Wear safety goggles, gloves, and a lab coat.
-
-
General Procedures:
Analytical Methods
Rigorous analytical control is necessary to ensure the quality and purity of the final product.
-
Thin-Layer Chromatography (TLC):
-
Use: Rapid, qualitative monitoring of reaction progress.
-
Typical System: Silica gel plates with a mobile phase of 30% ethyl acetate in heptane. Visualize with UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use: Quantitative analysis of product purity and impurity profiling.
-
Typical Conditions: C18 reverse-phase column. Mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA as a modifier). UV detection at an appropriate wavelength (e.g., 270 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Use: Unambiguous structural confirmation of the final product.
-
¹H NMR: Expect characteristic peaks for the aromatic protons on both the pyridine and benzyl rings, and a key singlet for the benzylic methylene (-CH₂-) protons around 5.2 ppm.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Use: Confirmation of the molecular weight of the product. Expect to see the [M+H]⁺ ion corresponding to the molecular formula C₁₃H₁₀N₂O.
-
Analytical Workflow Diagram
Caption: Quality control workflow for the synthesis of this compound.
References
-
Standard Operating Procedure for Sodium Hydride. (2012). University of California, Santa Barbara. [Link]
-
Hazard Summary for Sodium Hydride. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet for Sodium Hydride. Alkali Metals Limited. [Link]
-
Sodium Hydride Standard Operating Procedure. Clemson University. [Link]
-
This compound Product Information. Reagentia. [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. [Link]
- Sawant, R. T., et al. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
-
Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology, 34, 255-263. [Link]
- Kumar, P., et al. (2005). Process for purification of ropinirole.
- Chen, B., et al. (2019). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- Black, D. S., et al. (2020). Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
-
Zhang, L., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6483. [Link]
-
Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4116. [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1283. [Link]
-
Al-Busafi, S. N., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(1), 183-197. [Link]
-
Fadda, A. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 243-251. [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, (i), 17-54. [Link]
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Introduction: The Strategic Value of Picolinonitriles and One-Pot Syntheses
An Application Guide for the Efficient Assembly of Substituted Picolinonitriles via One-Pot Methodologies
Substituted picolinonitriles (2-cyanopyridines) represent a class of heterocyclic compounds of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Their rigid, nitrogen-containing scaffold is a key pharmacophore in a multitude of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and novel therapeutics for neurodegenerative diseases. The nitrile functional group is not merely a structural component but a versatile chemical handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical libraries.
Traditionally, the synthesis of these valuable scaffolds has involved multi-step sequences, often burdened by the need to isolate and purify intermediates at each stage. Such approaches are not only time- and resource-intensive but also generate substantial chemical waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy, offering a paradigm shift in synthetic efficiency.[1][2][3] By combining three or more reactants in a single reaction vessel, where a cascade of bond-forming events occurs sequentially, one-pot syntheses dramatically reduce reaction times, operational complexity, and waste production.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven one-pot methodologies for accessing substituted picolinonitriles, grounded in mechanistic understanding and practical application.
The primary strategies discussed herein include:
-
Transition-Metal-Catalyzed Reactions: Leveraging the catalytic prowess of metals like palladium, gold, and copper to construct the pyridine core or introduce the nitrile group.[6][7][8]
-
Condensation and Cycloaddition Cascades: Building the heterocyclic ring through a sequence of intermolecular and intramolecular reactions, such as the Thorpe-Ziegler cyclization.[9][10]
-
Functionalization of Pyridine Precursors: Utilizing activated intermediates like pyridine N-oxides to facilitate cyanation under mild conditions.[11][12]
Part 1: Transition-Metal-Catalyzed One-Pot Syntheses
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing unparalleled efficiency and selectivity in the formation of C-C and C-heteroatom bonds.[13][14] In the context of picolinonitrile synthesis, these catalysts facilitate reactions that would otherwise require harsh conditions or be entirely unfeasible.
Conceptual Framework: The Role of the Metal Catalyst
Transition metals like palladium, copper, and gold act as Lewis acids, coordinating to substrates to alter their electronic properties and reactivity.[8] They can activate C-H or C-X (X = halogen) bonds for cross-coupling reactions or facilitate intramolecular cyclizations of appropriately functionalized precursors. This catalytic cycle allows for the construction of complex molecular architectures from simple starting materials in a single pot.
Protocol 1: Gold-Catalyzed One-Pot Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
This protocol, based on the work of Tanimoto et al., demonstrates a powerful one-pot, two-step sequence involving a gold-catalyzed cyclization followed by a base-mediated N-O bond cleavage.[15] It provides access to valuable 3-hydroxypicolinonitriles, which are important building blocks in medicinal chemistry.
Workflow Diagram:
Caption: One-pot, two-step synthesis of hydroxypicolinonitriles.
Experimental Protocol:
-
Catalyst Preparation: In a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).
-
Solvent and Additive Addition: Add N-phenylbenzaldimine (1.0 equiv) dissolved in 1,2-dichloroethane (2.0 mL per mmol of substrate) to the vial. The imine acts as a hydrogen acceptor, improving yields.
-
Substrate Addition and Cyclization: Add the starting 4-propargylaminoisoxazole (1.0 equiv) dissolved in 1,2-dichloroethane (3.0 mL per mmol). Stir the resulting mixture at 60 °C for 3 hours. The gold(I) catalyst is essential for the intramolecular electrophilic aromatic substitution to form the isoxazolopyridine intermediate.[15]
-
In-situ Cleavage: After cooling the mixture, add dry methanol (5.0 mL per mmol of the initial substrate) followed by potassium carbonate (K₂CO₃, 1.5 equiv).
-
Final Reaction: Stir the mixture at 60 °C for 30 minutes. The base facilitates the cleavage of the N-O bond in the isoxazolopyridine ring, leading to the formation of the final picolinonitrile product.[15]
-
Workup: Quench the reaction by adding 1 M aqueous HCl. Extract the mixture with ethyl acetate. The combined organic layers are then dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Causality and Trustworthiness: This protocol is self-validating because the two distinct, mechanistically different steps are performed sequentially in the same pot without isolating the labile isoxazolopyridine intermediate. The choice of a cationic gold(I) catalyst is crucial for activating the alkyne for the initial cyclization. The subsequent addition of a mild base (K₂CO₃) in methanol provides the ideal conditions for the ring-opening, ensuring the integrity of other functional groups.
Data Summary Table: Transition-Metal-Catalyzed Methods
| Method | Catalyst System | Substrates | Key Advantages | Typical Yields |
| Gold-Catalyzed Cyclization | JohnPhosAuCl / AgSbF₆ | 4-Propargylaminoisoxazoles | Access to 3-hydroxypicolinonitriles, mild conditions | 60-90%[15] |
| Palladium-Catalyzed Cyanation | Pd(OAc)₂, dppf | Chloro- or Bromopyridines, Zn(CN)₂ | High functional group tolerance, widely applicable | 75-95% |
| Copper-Catalyzed MCR | CuI / Et₃N | 2-Aminobenzamide, Aldehydes, Alkynes | Convergent, builds complexity quickly | 65-95%[16] |
Part 2: Thorpe-Ziegler and Related Condensation Strategies
The Thorpe-Ziegler reaction is a classical yet highly effective method for forming five- and six-membered rings via the intramolecular cyclization of dinitriles.[17][18] This base-catalyzed condensation is a powerful tool for constructing the substituted pyridine core, particularly for aminopicolinonitrile derivatives.
Conceptual Framework: Base-Catalyzed Intramolecular Cyclization
The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base.[9] The resulting carbanion then acts as a nucleophile, attacking the carbon atom of the second nitrile group within the same molecule. This intramolecular addition leads to the formation of a cyclic imine, which tautomerizes to the more stable β-enaminonitrile product.[9][19]
Thorpe-Ziegler Reaction Mechanism:
Caption: Mechanism of the Thorpe-Ziegler cyclization.
Protocol 2: One-Pot Synthesis of 2-Amino-4-aryl-3,5-dicarbonitriles
This protocol describes a one-pot, three-component reaction that proceeds via a Knoevenagel condensation, followed by a Michael addition and a subsequent Thorpe-Ziegler-type cyclization.[1]
Experimental Protocol:
-
Initial Reaction Mixture: To a solution of an aromatic aldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of a base such as piperidine or K₂CO₃.
-
Knoevenagel Condensation: Stir the mixture at room temperature. This step facilitates the Knoevenagel condensation to form an arylidenemalononitrile intermediate.[1]
-
Michael Addition: To the same pot, add an N-alkyl-2-cyanoacetamide (1.0 equiv). The base catalyzes the Michael addition of the cyanoacetamide to the electron-deficient alkene of the arylidenemalononitrile.
-
Cyclization and Aromatization: Heat the reaction mixture to reflux. The intermediate undergoes an intramolecular cyclization (Thorpe-Ziegler type), followed by tautomerization and subsequent aromatization (often via air oxidation) to yield the highly substituted pyridine product.[1]
-
Workup and Purification: After completion (monitored by TLC), cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water and cold ethanol, and then dried. The product is often pure enough, but can be recrystallized if necessary.
Causality and Trustworthiness: The success of this one-pot cascade relies on the carefully orchestrated sequence of reactions. The initial Knoevenagel condensation creates a highly electrophilic Michael acceptor. The subsequent Michael addition assembles all the necessary atoms for the final intramolecular cyclization. The choice of a mild base is critical to promote the initial steps without causing unwanted side reactions. The final heating step drives the cyclization and aromatization to completion, ensuring a high yield of the desired product.[1]
Part 3: Synthesis from Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating the C2 and C4 positions towards nucleophilic attack.[12][20] This activation provides a mild and efficient route for introducing a nitrile group.
Conceptual Framework: Activation via N-Oxidation
The oxygen atom of the N-oxide can be acylated or silylated, turning it into an excellent leaving group. A nucleophile, such as cyanide, can then attack the activated C2 position. A subsequent elimination step restores the aromaticity of the pyridine ring and removes the oxygen functionality, yielding the 2-cyanopyridine (picolinonitrile).[11]
Workflow for Cyanation via N-Oxide:
Caption: General workflow for picolinonitrile synthesis from pyridine N-oxides.
Protocol 3: One-Pot Cyanation of Pyridine N-Oxide with Trimethylsilyl Cyanide (TMSCN)
This protocol provides a mild and effective method for the direct conversion of pyridine N-oxides to picolinonitriles.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the pyridine N-oxide (1.0 equiv) in an anhydrous solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5-2.0 equiv) to the solution.
-
Activation: Add dimethylcarbamoyl chloride (1.2 equiv) or benzoyl chloride (1.2 equiv) dropwise at 0 °C. This reagent activates the N-oxide oxygen, making it a good leaving group.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC. The cyanide attacks the C2 position, and subsequent elimination yields the picolinonitrile.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ (Caution: HCN gas may be evolved). Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Causality and Trustworthiness: The N-oxide is the key to activating an otherwise unreactive C-H bond for cyanation. The use of TMSCN provides a soluble and moderately reactive source of cyanide. The activating agent (e.g., dimethylcarbamoyl chloride) is crucial for the reaction to proceed under mild conditions. This method avoids the harsher conditions often required for direct cyanation of pyridines.
Safety and Best Practices
-
Cyanide Compounds: Reagents like KCN, NaCN, and TMSCN are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare a quenching solution (e.g., alkaline bleach or ferrous sulfate) to neutralize any cyanide waste.
-
Strong Bases: Alkali metals, hydrides (NaH), and organolithium reagents (LDA, n-BuLi) are highly reactive and often pyrophoric. They must be handled under a strictly inert atmosphere (argon or nitrogen). Use proper syringe and cannula techniques for transfers.
-
Oxidizing Agents: Peroxy acids like m-CPBA are strong oxidants and can be shock-sensitive. Do not heat them excessively and store them appropriately.
-
General Precautions: Always perform a thorough literature search for the specific safety hazards associated with the reagents and solvents you plan to use.
Conclusion and Future Outlook
The one-pot synthesis of substituted picolinonitriles offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The methodologies presented here—spanning transition-metal catalysis, classical condensation reactions, and precursor activation—provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying mechanisms, scientists can rationally select and optimize protocols to access a wide array of complex and valuable picolinonitrile scaffolds.
Future developments in this field will likely focus on expanding the substrate scope, improving catalytic efficiency, and developing more environmentally benign reaction media. The integration of technologies such as flow chemistry and photoredox catalysis holds the promise of further enhancing the safety, scalability, and versatility of these powerful one-pot transformations.
References
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Tanimoto, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]
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Wender, P. A., et al. (n.d.). The [3+2] Cycloaddition Reaction. Available at: [Link]
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Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Available at: [Link]
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Zolfigol, M. A., et al. (2025). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. ResearchGate. Available at: [Link]
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American Chemical Society. (n.d.). The Preparation of Isonicotinic and Picolinic Acids. Journal of the American Chemical Society. Available at: [Link]
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Bakherad, M., et al. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. ScienceDirect. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Available at: [Link]
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Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
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Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Available at: [Link]
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YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]
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Shaabani, A., et al. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
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YouTube. (2013). Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]
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MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]
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MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
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ResearchGate. (2025). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Available at: [Link]
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Nanoscale Reports. (n.d.). One-Pot Synthesis of Substituted Pyridine. Available at: [Link]
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Indian Academy of Sciences. (n.d.). A review on transition-metal mediated synthesis of quinolines. Available at: [Link]
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Organic Chemistry Portal. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Available at: [Link]
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CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
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National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]
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MDPI. (2024). Advances in Transition Metal Catalysis—Preface to the Special Issue. Available at: [Link]
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MDPI. (n.d.). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Available at: [Link]
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Application Note: 5-(Benzyloxy)picolinonitrile as a Versatile Building Block for Heterocyclic Synthesis
Abstract
5-(Benzyloxy)picolinonitrile is a bifunctional scaffold of significant strategic importance in modern medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates a pyridine ring activated by a nitrile group at the 2-position and a versatile benzyloxy protecting group at the 5-position. This unique arrangement provides two distinct and orthogonal sites for chemical modification, enabling the construction of complex heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, core reactivity, and synthetic applications of this building block, complete with detailed protocols for its key transformations.
Physicochemical Properties & Safety
A thorough understanding of the physical properties and safety profile of a starting material is critical for successful and safe experimentation. This compound is a stable, solid compound under standard laboratory conditions.[3]
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 78760-60-8 | [3][4] |
| Molecular Formula | C₁₃H₁₀N₂O | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | 5-(phenylmethoxy)pyridine-2-carbonitrile | [4] |
| Storage | Store at room temperature under an inert atmosphere | [3] |
| Purity | Typically ≥95% | [3] |
Safety & Handling
This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
In case of exposure:
Core Reactivity & Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the nitrile and the benzyloxy ether . These groups can be manipulated selectively or sequentially to yield a diverse array of heterocyclic structures.
The nitrile group at the C2 position is electron-withdrawing, activating the pyridine ring, and serves as a versatile precursor for various functional groups including amines, carboxylic acids, amides, and tetrazoles.[6][7] The benzyloxy group at the C5 position acts as a robust protecting group for a phenol, which can be unmasked at a later synthetic stage to reveal a key hydrogen bond donor or a site for further derivatization.[1]
The diagram below illustrates the primary synthetic pathways accessible from this building block.
Caption: Key synthetic transformations of this compound.
Application Protocols & Methodologies
The following protocols are foundational methods for manipulating this compound. They are based on established chemical principles and can be adapted for specific synthetic targets.
Protocol 1: Catalytic Hydrogenation for Nitrile Reduction
This protocol details the reduction of the nitrile group to a primary aminomethyl group, a crucial functional handle for building larger molecules, such as precursors for kinase inhibitors.[8]
-
Objective: To synthesize (5-(benzyloxy)pyridin-2-yl)methanamine.
-
Causality: Catalytic hydrogenation using Raney Nickel is a well-established method for nitrile reduction. The reaction proceeds under a pressurized hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.[7] Ethanol is used as a solvent, and ammonia is added to suppress the formation of secondary amine byproducts.
Step-by-Step Methodology:
-
Inerting the Reactor: To a suitable high-pressure reactor (e.g., a Parr shaker), add this compound (1.0 eq). Seal the vessel.
-
Solvent and Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Raney Nickel (approx. 10-20% by weight, as a slurry in ethanol). Add ethanolic ammonia (2 M solution, sufficient to dissolve the starting material to a concentration of ~0.1-0.2 M).
-
Hydrogenation: Seal the reactor securely. Purge the vessel with hydrogen gas three times. Pressurize the reactor to 50-60 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 5-15 hours.[9] Alternatively, progress can be checked by TLC or LC-MS on a carefully depressurized and sampled aliquot.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography on silica gel or crystallization.
Self-Validation: The final product should be characterized by ¹H NMR (disappearance of the nitrile proton signal and appearance of a new singlet for the CH₂NH₂ group) and mass spectrometry to confirm the expected molecular weight (214.26 g/mol ).
Protocol 2: Selective O-Debenzylation
This protocol describes the removal of the benzyl protecting group to unmask the 5-hydroxy functionality, a key pharmacophore in many kinase inhibitors.[10]
-
Objective: To synthesize 5-hydroxypicolinonitrile.
-
Causality: Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenolysis.[11] In the presence of hydrogen, the benzyl C-O bond is cleaved, releasing toluene and the desired phenol. Methanol is an excellent solvent for this transformation. This method is highly selective and typically does not affect the nitrile group or the pyridine ring under these mild conditions.[12]
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) under a nitrogen atmosphere.
-
Hydrogen Atmosphere: Seal the flask with a septum and affix a balloon filled with hydrogen gas (H₂). Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC (staining with KMnO₄ can help visualize the product) or LC-MS. The reaction is usually complete in 2-6 hours.
-
Work-up: Upon completion, purge the flask with nitrogen. Filter the mixture through Celite® to remove the Pd/C catalyst, washing the filter cake thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is often pure enough for subsequent steps, but can be purified further by recrystallization or silica gel chromatography if necessary.
Troubleshooting: If the reaction stalls, the catalyst may be poisoned. Ensure high-purity reagents and solvents are used. If the starting material contains sulfur impurities, it can deactivate the palladium catalyst.
Protocol 3: Acid-Catalyzed Nitrile Hydrolysis
This workflow demonstrates the conversion of the nitrile to a carboxylic acid, a versatile handle for amide bond formation or other derivatizations.[13]
-
Objective: To synthesize 5-(benzyloxy)picolinic acid.
-
Causality: Concentrated sulfuric acid in an aqueous medium facilitates the hydrolysis of the nitrile. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[6] The intermediate amide is subsequently hydrolyzed under the same conditions to the carboxylic acid. The elevated temperature is required to drive both hydrolysis steps to completion.
Caption: Experimental workflow for nitrile hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5 mL per gram of starting material).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until all starting material is consumed (typically 4-8 hours).
-
Cooling & Neutralization: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully adjust the pH to ~4-5 by adding a concentrated aqueous base (e.g., 10 M NaOH). The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the desired carboxylic acid.[13]
Application in Kinase Inhibitor Synthesis
Pyridine and fused pyrimidine scaffolds are privileged structures in the design of protein kinase inhibitors.[14] this compound is an ideal starting material for building complex inhibitors targeting therapeutically relevant kinases such as PI3K, mTOR, and CSNK2A.[8][15] The 5-hydroxy group (after debenzylation) often interacts with the hinge region of the kinase active site, while derivatives of the C2 position can be extended into the solvent-exposed region to enhance potency and selectivity.[10]
For example, the aminomethylpyridine core, synthesized via Protocol 1, can undergo cyclization with appropriate reagents to form pyrido[2,3-d]pyrimidine or other fused heterocyclic systems that are central to many advanced kinase inhibitors.[16]
Conclusion
This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of diverse heterocyclic compounds. Its orthogonal functionalities—a modifiable nitrile and a cleavable benzyl ether—provide a clear strategic advantage in multi-step syntheses targeting novel therapeutic agents. The protocols outlined in this note serve as a practical guide for leveraging its full synthetic potential.
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Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed.[Link]
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- 8. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 10. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]
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- 14. researchgate.net [researchgate.net]
- 15. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Benzyloxy)picolinonitrile
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and direct route to synthesizing this compound is through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 5-hydroxypicolinonitrile to form a nucleophilic alkoxide, which then attacks an electrophilic benzyl halide, such as benzyl bromide, to form the desired benzyl ether.[1][2]
Core Reaction Scheme:
References
Technical Support Center: Purification of Crude 5-(Benzyloxy)picolinonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of crude 5-(Benzyloxy)picolinonitrile. Our focus is to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Knowledge & Pre-Chromatography Strategy
Successful purification begins long before the sample is loaded onto the column. A foundational understanding of the target molecule and potential contaminants is critical for developing a robust separation strategy.
FAQ: What are the key physicochemical properties of this compound I should be aware of?
Understanding the properties of this compound is the first step in designing a purification protocol. These characteristics dictate its behavior in different solvents and on stationary phases.
The molecule contains a polar picolinonitrile head and a larger, more nonpolar benzyloxy tail. This amphipathic nature means its solubility will be moderate in many standard solvents. While it is a solid at room temperature, its stability under acidic or basic conditions should be considered, as the benzyloxy ether linkage or the nitrile group could be susceptible to hydrolysis under harsh conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O | [2] |
| Molecular Weight | ~210.23 g/mol | [1][2] |
| Physical Form | Solid | |
| IUPAC Name | 5-(benzyloxy)-2-pyridinecarbonitrile | [2] |
| Storage | Room temperature, under inert atmosphere |
| Solubility | Slightly soluble in water; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |[1] |
FAQ: What are the common impurities I can expect in my crude this compound sample?
The impurities in your crude product are dictated by the synthetic route used. Organic impurities can arise from starting materials, byproducts, or degradation products.[3] Identifying these is key to selecting a chromatographic system that can effectively separate them.
Common potential impurities include:
-
Unreacted Starting Materials: For example, 5-hydroxypicolinonitrile or benzyl bromide, depending on the synthesis.
-
Byproducts: Such as compounds formed from side reactions.
-
Degradation Products: The nitrile group can potentially hydrolyze to the corresponding amide or carboxylic acid, especially if exposed to strong acid or base during workup.[1]
FAQ: How do I perform initial method development using Thin-Layer Chromatography (TLC)?
TLC is the most critical, time-saving step in developing a column chromatography method. It is far more efficient to test multiple solvent systems on TLC plates than to pack and run a column that fails to provide separation. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35, which generally translates well to column separation.
Experimental Protocol: TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Prepare a dilute solution of your pure standard, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system will show good separation between the product spot and all impurity spots.
Table 2: Suggested TLC Mobile Phase Systems for Method Development
| System No. | Solvents (v/v) | Polarity | Typical Application |
|---|---|---|---|
| 1 | 9:1 Hexanes:Ethyl Acetate | Low | For separating non-polar impurities. |
| 2 | 4:1 Hexanes:Ethyl Acetate | Low-Medium | A common starting point for many compounds. |
| 3 | 1:1 Hexanes:Ethyl Acetate | Medium | For more polar compounds or to move spots up the plate. |
| 4 | 95:5 Dichloromethane:Methanol | Medium-High | An alternative solvent system if acetate esters are problematic. |
Section 2: Column Chromatography Workflow
Once an appropriate solvent system is identified via TLC, you can proceed with preparative column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically to a ring stand.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Never allow the solvent level to drop below the top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve your crude this compound in the absolute minimum amount of solvent, preferably the mobile phase or a less polar solvent.[4]
-
Carefully add the dissolved sample to the top of the silica bed.
-
Drain the solvent just until the sample is absorbed onto the silica.
-
Gently add a small layer of sand on top of the sample to prevent disruption of the surface when adding eluent.[5]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions as the solvent flows through the column. The flow rate can be controlled by a stopcock or with gentle air pressure for flash chromatography.
-
Systematically collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the elution of your compound by spotting fractions onto TLC plates.
-
Once pure fractions are identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.
Q1: My product and impurities are eluting together. What's wrong?
This is the most common issue, indicating a lack of resolution.
-
Cause A: Incorrect Mobile Phase. The polarity of your eluent is likely too high, causing all compounds to move too quickly down the column without sufficient interaction with the silica.
-
Solution: Re-develop your method on TLC. Choose a solvent system with lower polarity (e.g., increase the ratio of hexanes to ethyl acetate) to achieve better separation and an Rf of ~0.3 for your target.
-
-
Cause B: Column Overloading. You have loaded too much crude material for the amount of silica gel used. The stationary phase becomes saturated, and separation cannot occur.
-
Solution: As a general rule, use a silica-to-sample mass ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be 100:1 or higher.
-
-
Cause C: Poor Column Packing. Channels or cracks in the silica bed create shortcuts for the solvent, preventing proper equilibration and separation.
-
Solution: Ensure the column is packed uniformly as a slurry without air bubbles. Tapping the column gently during packing helps create a homogenous bed. Never let the solvent level drop below the top of the silica.
-
Q2: My compound is stuck at the top of the column and won't elute.
This indicates that your compound is too strongly adsorbed to the silica gel.
-
Cause: Mobile Phase Polarity is Too Low. The eluent does not have sufficient strength to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution. For example, if you started with 9:1 Hexanes:EtOAc, you can switch to a 4:1 or even 1:1 mixture to elute your strongly bound compound. This change should be made carefully to avoid eluting it along with more polar impurities.
-
Q3: My product eluted in the first few fractions with the solvent front.
This is the opposite of the previous problem and indicates minimal interaction with the stationary phase.
-
Cause: Mobile Phase Polarity is Too High. The eluent is so polar that it carries your compound down the column without giving it a chance to adsorb to the silica.
-
Solution: You must restart the chromatography with a significantly less polar mobile phase. Refer back to your TLC analysis and choose a system that gives the target compound a lower Rf value (0.25-0.35).
-
Q4: The band of my compound is streaking or "tailing" down the column.
Tailing results in broad bands, poor separation, and lower purity of collected fractions.
-
Cause A: Sample Overloading. Similar to Q1, too much sample can cause tailing.
-
Solution: Use less crude material for the amount of silica.
-
-
Cause B: Poor Solubility or Precipitation. If the compound is not fully soluble in the mobile phase, it can streak as it moves down the column.
-
Solution: Ensure the sample is fully dissolved before loading. If necessary, load the sample dissolved in a stronger (more polar) solvent, but use the absolute minimum volume possible to avoid disrupting the separation.[4]
-
-
Cause C: Compound Degradation. Silica gel is slightly acidic and can cause sensitive compounds to degrade during purification, leading to streaks.
-
Solution: If degradation is suspected, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before packing. Alternatively, using a different stationary phase like alumina may be necessary.
-
Section 4: Post-Chromatography & Purity Assessment
FAQ: How do I assess the purity of my final product?
After combining the pure fractions and evaporating the solvent, you must confirm the purity.
-
TLC: Run a TLC of your final product against your crude material and a standard (if available). The purified sample should show a single spot.
-
NMR Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and assess purity. The absence of impurity peaks and correct integration ratios are strong indicators of high purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can provide highly accurate purity data and confirm the molecular weight of your compound.
References
-
University of California, Los Angeles. Column chromatography. Available from: [Link]
-
Reagentia. This compound (1 x 250 mg). Available from: [Link]
-
PubChem. This compound | C13H10N2O | CID 15574701. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
-
Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]
-
Magritek. Column Chromatography. Available from: [Link]
-
PubMed. Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
-
MDPI. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Available from: [Link]
-
景明化工股份有限公司. This compound. Available from: [Link]
-
Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Available from: [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Semantic Scholar. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]
- Google Patents. WO2019126554A1 - Methods for enhanced removal of impurities during protein a chromatography.
-
National Institutes of Health. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]
Sources
- 1. Buy 3-(Benzyloxy)picolinonitrile | 24059-90-3 [smolecule.com]
- 2. This compound | C13H10N2O | CID 15574701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 5-(Benzyloxy)picolinonitrile
Welcome to the technical support resource for the synthesis of 5-(Benzyloxy)picolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Drawing from established chemical principles and field-proven insights, we aim to provide a self-validating framework for troubleshooting and optimizing your experiments.
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the deprotonation of 5-hydroxypicolinonitrile to form a nucleophilic pyridinoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkylating agent, typically benzyl bromide or benzyl chloride.[2][3]
While straightforward in principle, the reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide provides direct answers to specific issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots, including a large amount of unreacted 5-hydroxypicolinonitrile. What is happening?
Answer: This is a common issue that typically points to incomplete deprotonation of the starting material or insufficient reactivity of the electrophile. The persistence of starting material indicates that the nucleophile (the pyridinoxide anion) is not being generated efficiently or is not reacting completely.
Probable Causes & Solutions:
-
Inefficient Deprotonation: The hydroxyl group of 5-hydroxypicolinonitrile must be fully deprotonated to form the reactive alkoxide.
-
Solution: Ensure the base used is of high quality and sufficient strength. Sodium hydride (NaH) is a common and effective choice.[3][4] It is crucial to use anhydrous solvents (like DMF or THF) and maintain an inert atmosphere (Nitrogen or Argon), as NaH reacts violently with water. Before use, consider washing commercial NaH with dry hexanes to remove the protective mineral oil, which can interfere with the reaction. Increase the molar equivalents of the base from 1.1 to 1.5 equivalents to ensure complete deprotonation.
-
-
Poor Alkylating Agent Quality: The benzyl bromide or chloride may have degraded over time.
-
Solution: Use a freshly opened bottle of benzyl halide or purify older stock by distillation. Ensure it is stored properly, protected from light and moisture.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: After the addition of benzyl halide, gently heating the reaction mixture to 40-55°C can increase the rate of the desired SN2 reaction.[5] However, excessive heat can favor elimination side reactions. Monitor the reaction progress closely by TLC.
-
Question 2: My desired product is contaminated with an impurity that has a similar mass in MS analysis and is difficult to separate by column chromatography. What could this be?
Answer: The likely culprit is a C-alkylated isomer. The pyridinoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich carbon atoms of the pyridine ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of benzyl-substituted pyridinone isomers.
Probable Causes & Solutions:
-
Reaction Conditions Favoring C-Alkylation: The choice of solvent and counter-ion can influence the site of alkylation.
-
Solution: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na+) without strongly solvating the alkoxide anion, leaving it highly reactive and favoring O-alkylation.[4][6] Harder cations (like Li+) tend to associate more strongly with the oxygen, which can sometimes favor C-alkylation; using sodium (Na+) or potassium (K+) bases is generally preferred.
-
-
Purification Challenges: Isomers are often difficult to separate.
-
Solution: If standard silica gel chromatography is ineffective, try changing the solvent system to modulate polarity. Alternatively, recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for isolating the desired O-alkylated product from its isomers.
-
Question 3: I've isolated a water-soluble, highly polar byproduct. What is its identity and how can I prevent its formation?
Answer: This is likely an N-benzylated pyridinium salt. The nitrogen atom on the pyridine ring is also nucleophilic and can compete with the alkoxide for the benzyl halide. This side reaction is particularly problematic if the hydroxyl group is not fully deprotonated.
Probable Causes & Solutions:
-
Incomplete Deprotonation: Free 5-hydroxypicolinonitrile in the reaction mixture contains a nucleophilic pyridine nitrogen.
-
Solution: The order of addition is critical. Always add the benzyl halide after the base has had sufficient time to fully deprotonate the 5-hydroxypicolinonitrile. Allow the base and the starting material to stir for at least 30-60 minutes at room temperature before introducing the electrophile. This ensures the concentration of the more nucleophilic alkoxide is maximized relative to the neutral starting material.
-
Question 4: My TLC plate shows an apolar spot that runs very high (close to the solvent front). What is this non-polar impurity?
Answer: This could be a result of side reactions involving the benzylating agent or the solvent.
Probable Causes & Solutions:
-
E2 Elimination: The alkoxide base can induce an E2 elimination reaction on the benzyl halide, although this is less common for primary halides like benzyl bromide unless sterically hindered or at high temperatures.[1][3]
-
Solution: Maintain a moderate reaction temperature (below 60°C). Avoid using excessively bulky or strong bases if elimination becomes a significant issue.
-
-
Solvent-Derived Impurity: When using NaH in DMF, a specific amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form from the reaction of benzyl bromide with DMF.[7] This impurity is known to be problematic and can co-elute with benzylated products.
-
Solution: If this impurity is suspected, consider switching to an alternative polar aprotic solvent such as THF or acetonitrile, which are not susceptible to this side reaction.
-
Summary of Potential Side Products
| Side Product | Description | Common Cause | Prevention Strategy |
| C-Alkylated Isomer | Benzyl group attached to the pyridine ring. | Ambident nature of the nucleophile. | Use polar aprotic solvents (DMF, DMSO); ensure complete deprotonation. |
| N-Alkylated Salt | Benzyl group attached to the pyridine nitrogen. | Incomplete deprotonation of the hydroxyl group. | Add benzyl halide only after complete deprotonation of starting material. |
| Elimination Byproduct | Products from dehydrohalogenation of benzyl halide. | High reaction temperatures. | Maintain moderate temperature (e.g., < 60°C). |
| DMF-Adduct | Amine impurity from reaction of BnBr with DMF.[7] | Use of NaH/BnBr in DMF. | Switch solvent to THF or Acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis and its major competing pathways?
A1: The primary reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][3] The key competing pathways are C-alkylation, N-alkylation, and E2 elimination, as illustrated in the diagram below.
Caption: Reaction pathways in the synthesis of this compound.
Q2: How should I structure my experiment to troubleshoot effectively?
A2: A systematic approach is key. The following workflow can help diagnose and solve common issues.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology with integrated checkpoints to minimize side reactions.
Materials:
-
5-Hydroxypicolinonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation (Critical Step): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous hexanes, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step twice to remove the mineral oil. Dry the NaH under a stream of nitrogen.
-
Deprotonation: Add anhydrous DMF to the flask to create a ~0.5 M solution based on the starting material. Cool the suspension to 0°C in an ice bath. In a separate flask, dissolve 5-hydroxypicolinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C.
-
Causality Check: Adding the starting material to the base ensures the base is in excess, promoting rapid and complete deprotonation.
-
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45-60 minutes. Hydrogen gas evolution should be observed and then cease, indicating the formation of the sodium pyridinoxide is complete.
-
Expert Insight: Ensuring complete deprotonation is the most critical step to prevent N-alkylation.
-
-
Alkylation: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
-
Causality Check: A slow, cold addition helps to control the exotherm of the reaction and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), checking for the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.[8]
References
-
Wikipedia. Williamson ether synthesis . [Link]
-
Cambridge University Press. Williamson Ether Synthesis . [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis . [Link]
-
BYJU'S. Williamson Ether Synthesis reaction . [Link]
-
Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole . [Link]
-
Reagentia. This compound (1 x 250 mg) . [Link]
- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy)
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . [Link]
- Google Patents.
-
PubMed. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations . [Link]
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines . [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. PL196898B1 - Method of purification of 5-aminolevulline acid hydrochloride.
Sources
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- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 78760-60-8 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Benzyloxy Group Deprotection Reactions
The benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) ethers are among the most ubiquitous protecting groups in organic synthesis, prized for their stability across a wide range of reaction conditions.[1][2] However, their removal can often be challenging, leading to incomplete reactions, unexpected side products, or degradation of the target molecule. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering difficulties with benzyloxy group deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section is organized by the primary deprotection methodologies. Each addresses specific experimental problems with underlying mechanistic explanations and actionable protocols.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for benzyl group removal, proceeding via cleavage of the C-O bond with hydrogen gas and a metal catalyst.[3][4]
Problem 1: Incomplete or Slow Reaction
A sluggish or stalled hydrogenolysis is a frequent issue. Several factors can be at play:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and, to a lesser extent, by some nitrogen-containing heterocycles or even the product amine itself.[5][6][7]
-
Solution:
-
Increase Catalyst Loading: For substrates with known catalyst poisons, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome the inhibition.[8][9]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to poisoning than Pd/C.[10]
-
Acidic Additives: For N-benzyl deprotections, the addition of a stoichiometric amount of a mild acid like acetic acid can protonate the product amine, preventing it from coordinating to and poisoning the palladium surface.[6][11] However, be cautious as this can sometimes lead to N-acetylation side products.[5]
-
Alternative Hydrogen Source: Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate, 1,4-cyclohexadiene, or formic acid, can sometimes be more effective and avoids the need for handling hydrogen gas.[12][13][14]
-
-
-
Poor Catalyst Quality or Activity: The activity of palladium catalysts can vary significantly between batches and degrade over time.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If catalyst deactivation is suspected, try a new batch.[5]
-
-
Mass Transfer Limitations: As a heterogeneous reaction, efficient contact between the substrate, hydrogen, and the catalyst surface is critical.
-
Steric Hindrance: A sterically encumbered benzyl ether may have poor access to the catalyst surface.
-
Solution: Increasing the reaction temperature and/or hydrogen pressure can sometimes overcome steric hindrance. If the reaction remains sluggish, an alternative deprotection method may be necessary.[8]
-
Problem 2: Unwanted Side Reactions
The presence of other reducible functional groups can lead to a loss of selectivity.
-
Reduction of Alkenes, Alkynes, Nitro Groups, etc.: Hydrogenolysis conditions are effective for reducing a wide array of functional groups.
-
Solution:
-
Catalytic Transfer Hydrogenation: This method is often milder and can offer improved chemoselectivity.[14][15]
-
Solvent Choice: In some cases, solvent choice can influence selectivity. For example, using toluene as a solvent can sometimes selectively reduce olefins while leaving benzyl ethers intact.[13]
-
Alternative Deprotection Methods: If selectivity cannot be achieved, switching to an oxidative or acidic cleavage method is the best course of action.[16]
-
-
Acid-Catalyzed Cleavage (Acidolysis)
Strong acids like HBr, HI, or Lewis acids such as BCl₃ or BBr₃ can cleave benzyl ethers.[17][18] This method is suitable for substrates that are sensitive to hydrogenation but stable under acidic conditions.[16][19]
Problem: Substrate Degradation or Low Yields
The harsh conditions required for acidolysis can often lead to decomposition of sensitive substrates.
-
Acid-Labile Functional Groups: Acetals, ketals, silyl ethers (like TBS), and tert-butyloxycarbonyl (Boc) groups are readily cleaved by strong acids.[19]
-
Solution:
-
Milder Lewis Acids: A boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can enable efficient debenzylation under milder conditions, tolerating a range of other functional groups.[18]
-
Cation Scavengers: During acid-catalyzed cleavage, a benzyl carbocation is generated, which can re-alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate. The addition of a "cation scavenger" like anisole, pentamethylbenzene, or a thiol can trap this reactive intermediate.[9][20]
-
Solid-Supported Acids: Using a solid-supported acid like Amberlyst-15 can sometimes offer milder conditions and simplifies workup.[21]
-
-
FAQs: Frequently Asked Questions
Q1: My substrate contains a sulfur atom, and catalytic hydrogenolysis is failing. What are my best options?
A1: This is a classic case of catalyst poisoning.[5][9] You should switch to a non-hydrogenolysis-based method.
-
Acidic Cleavage: If your molecule can tolerate strong acid, treatment with BCl₃ or BBr₃ is a good option. Remember to use a cation scavenger if your substrate has electron-rich moieties.[18][20]
-
Oxidative Cleavage: If your molecule is stable to oxidants, methods involving DDQ (especially for p-methoxybenzyl ethers) or other oxidative systems could be effective.[16][22] Note that thioureas may not be compatible with oxidative conditions.[9]
Q2: I need to selectively deprotect a benzyl ether in the presence of a Boc group. What method should I use?
A2: Catalytic hydrogenolysis is the ideal method for this transformation. The Boc group is stable to these reductive conditions, while the benzyl ether will be cleaved. Standard conditions of H₂ gas and Pd/C in a solvent like methanol or ethanol should be effective.[1]
Q3: Can I remove a benzyl group under basic conditions?
A3: Direct cleavage of a standard benzyl ether under basic conditions is generally not feasible as it requires the departure of a very basic alkoxide. However, an indirect, two-step procedure is possible: oxidation of the benzyl ether to a benzoate ester, followed by hydrolysis of the ester under basic conditions (e.g., NaOMe in MeOH).[16][23]
Q4: How do I choose between using hydrogen gas and a transfer hydrogenation reagent?
A4: The choice often depends on safety, equipment availability, and substrate sensitivity.
-
Hydrogen Gas: Requires specialized equipment (e.g., a hydrogenation shaker or a balloon setup) and careful handling due to its flammability.[10][14] It is often very effective for stubborn deprotections when high pressure can be applied.
-
Transfer Hydrogenation: Uses a hydrogen donor in solution (e.g., ammonium formate) and avoids the need for gaseous hydrogen, making it operationally simpler and often safer.[12] It can sometimes offer better chemoselectivity for sensitive substrates.[15]
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (or Pd(OH)₂/C), in MeOH, EtOH, or EtOAc[4] | Very mild, clean reaction, high yielding. | Catalyst poisoning by sulfur, reduces other functional groups (alkenes, Cbz, etc.).[5][15] |
| Catalytic Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C[12][16] | Avoids H₂ gas, often milder and more selective than direct hydrogenation.[14] | Can still be susceptible to catalyst poisoning. |
| Acidic Cleavage (Strong Acid) | HBr, HI, TFA[9][17] | Effective for substrates intolerant to reduction. | Harsh conditions, not suitable for acid-sensitive substrates.[16] |
| Acidic Cleavage (Lewis Acid) | BCl₃, BBr₃, AlCl₃, often with a scavenger (e.g., anisole)[18][20] | Can be more selective than strong Brønsted acids. | Stoichiometric amounts of corrosive reagents needed, challenging workup.[8] |
| Oxidative Cleavage | DDQ (for PMB ethers), RuCl₃/NaIO₄[2][16][22] | Orthogonal to reductive and strongly acidic methods. | Requires substrate to be stable to oxidation, DDQ can be toxic.[24] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the benzyl ether substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[10]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[10]
-
Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: Deprotection using Boron Trichloride (BCl₃)
-
Preparation: Dissolve the benzyl ether substrate and a cation scavenger (e.g., pentamethylbenzene, 2-3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.[20]
-
Reagent Addition: Slowly add a solution of BCl₃ in CH₂Cl₂ (1.0 M, 1.1-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction at -78 °C or allow it to warm to 0 °C, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by the addition of methanol, followed by a weak base (e.g., saturated sodium bicarbonate solution).[3]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Deprotection Strategies
Decision-Making Workflow for Benzyl Deprotection
This diagram outlines a logical approach to selecting a deprotection method based on substrate properties.
Caption: Decision workflow for choosing a benzyl deprotection method.
Mechanism of Catalytic Hydrogenolysis
This diagram illustrates the key steps in the cleavage of a benzyl ether on a palladium surface.
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Bols, M., & Hansen, H. C. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Coleman, R. S., & Gurrala, S. R. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 2(1), 259-261.
- Various Authors. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]
- Rao, C. V., et al. (n.d.). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. ElectronicsAndBooks.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
- Martínez-Montero, L., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
- Bieg, T., & Szeja, W. (1985).
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
-
Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
-
National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]
-
ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Various Authors. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
-
Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea? Retrieved from [Link]
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Technical Support Center: Optimization of Picolinonitrile Synthesis
Welcome to the technical support center for picolinonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of picolinonitrile, focusing on the most common and industrially relevant methods.
Q1: What are the primary synthetic routes to picolinonitrile, and which is most common?
A1: Picolinonitrile, also known as 2-cyanopyridine, is synthesized through several methods, but the most dominant on an industrial scale is the vapor-phase ammoxidation of 2-picoline.[1]
-
Vapor-Phase Ammoxidation: This method involves passing a gaseous mixture of 2-picoline, ammonia, and an oxygen source (typically air) over a solid heterogeneous catalyst at high temperatures (350–600 °C).[2] It is highly efficient and cost-effective for large-scale production. The key to this process is the catalyst, which facilitates the oxidation of the methyl group and subsequent dehydration in the presence of ammonia to form the nitrile.
-
Dehydration of Picolinamide: A common laboratory-scale synthesis involves the dehydration of picolinamide. This can be achieved using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA).[3]
-
Multi-component Reactions: Novel methods for synthesizing substituted picolinonitrile derivatives often involve multi-component reactions that build the pyridine ring and introduce the nitrile group in a single pot, sometimes using metal-organic framework (MOF) catalysts.[4][5][6] These are highly valuable in medicinal chemistry for generating molecular diversity.[7][8]
Q2: How critical is the choice of catalyst in the ammoxidation of 2-picoline?
A2: The catalyst is the most critical component for achieving high yield and selectivity in the ammoxidation process. The reaction is highly exothermic, and without an effective catalyst, the oxidation would likely proceed uncontrollably to form pyridinecarboxylic acid, carbon oxides, and other undesirable byproducts.
Vanadium-based oxides (e.g., V₂O₅), often supported on carriers like titanium dioxide (TiO₂) or vanadium metal, are the most widely used catalysts.[2][9] The catalytic activity stems from the ability of vanadium to cycle through multiple oxidation states, facilitating the complex redox mechanism required for the reaction. Promoters such as molybdenum oxides (MoO₃) and phosphorus oxides (P₂O₅) can be added to the catalyst formulation to enhance selectivity and prolong catalyst life.[1]
Q3: What is the mechanistic role of ammonia and oxygen in the ammoxidation process?
A3: In the ammoxidation of 2-picoline, ammonia and oxygen play distinct and crucial roles. The process is not a simple combination of reactants but a complex, catalyst-mediated sequence.
-
Oxidation: The catalyst first activates the methyl group of 2-picoline, leading to its partial oxidation. This is the rate-determining step and where the oxygen source is critical.
-
Ammonolysis: Ammonia then reacts with the activated, partially oxidized intermediate on the catalyst surface.
-
Dehydration: The resulting intermediate undergoes dehydration to form the nitrile group (-C≡N).
The ratio of these reactants is a key parameter for optimization. An excess of ammonia is typically used to favor nitrile formation and suppress the formation of picolinic acid.[2] The oxygen concentration must be carefully controlled to ensure sufficient conversion without creating a flammable mixture or causing over-oxidation to CO₂ and H₂O.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during picolinonitrile synthesis, particularly via ammoxidation.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion of 2-Picoline | 1. Catalyst Inactivity: The catalyst may be poisoned, coked, or not properly activated.[10] 2. Insufficient Temperature: The reaction temperature is below the activation energy threshold for the catalyst.[2] 3. Improper Reactant Flow/Ratio: Incorrect flow rates of 2-picoline, ammonia, or air can starve the reaction. | 1. Regenerate/Replace Catalyst: If coking is suspected, the catalyst can sometimes be regenerated by calcination (controlled heating in air). Otherwise, use a fresh batch of catalyst. Ensure pre-activation steps are followed. 2. Increase Temperature Gradually: Raise the reactor temperature in increments (e.g., 10-20 °C). Typical operating temperatures are in the 350-450 °C range.[1] Monitor conversion at each step. 3. Verify Flow Rates: Calibrate all mass flow controllers and pumps. Ensure the molar ratios are within the optimal range (e.g., picoline:ammonia ratios of 1:1.5 to 1:2 are common).[2] |
| High Conversion but Low Picolinonitrile Yield | 1. Over-oxidation: The reaction conditions are too harsh, leading to the formation of picolinic acid, CO, or CO₂. 2. Side Reactions: Formation of other byproducts like pyridine. 3. Suboptimal Reactant Ratios: An insufficient amount of ammonia can lead to the formation of picolinic acid.[11] | 1. Reduce Temperature/Oxygen: Lower the reaction temperature or decrease the air/oxygen flow rate. This reduces the rate of complete oxidation, favoring the selective formation of the nitrile.[2] 2. Optimize Catalyst: The catalyst formulation may lack selectivity. Consider catalysts with promoters (e.g., MoO₃-P₂O₅) known to improve selectivity to the nitrile.[1] 3. Increase Ammonia Ratio: Increase the molar feed of ammonia relative to 2-picoline to push the equilibrium towards the nitrile product. |
| Significant Formation of Picolinamide or Picolinic Acid in Final Product | 1. Incomplete Reaction: The intermediate amide has not fully dehydrated to the nitrile. 2. Hydrolysis During Workup: The nitrile product is hydrolyzing back to the amide or carboxylic acid due to the presence of water under acidic or basic conditions during product isolation.[12][13] | 1. Increase Reactor Residence Time: Slow down the reactant flow rate to increase the contact time with the catalyst, allowing the dehydration step to go to completion. 2. Control pH During Workup: During product isolation (e.g., extraction or distillation), ensure the conditions are kept neutral. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time.[14] |
| Rapid Catalyst Deactivation | 1. Coking: At excessively high temperatures, organic material can polymerize and deposit on the catalyst surface, blocking active sites.[15] 2. Impurities in Feed: Sulfur or other compounds in the 2-picoline feed can act as catalyst poisons. | 1. Optimize Temperature: Operate within the recommended temperature window for your specific catalyst to minimize coke formation. 2. Purify Starting Materials: Ensure the 2-picoline and ammonia feeds are of high purity. Consider passing the 2-picoline through a guard bed of activated carbon or alumina to remove impurities before it enters the reactor.[16] |
| Difficulty in Product Purification | 1. Azeotrope Formation: Picolinonitrile may form azeotropes with water or unreacted 2-picoline, making separation by simple distillation difficult. 2. Similar Boiling Points: Unreacted 2-picoline has a boiling point close to that of picolinonitrile, complicating fractional distillation. | 1. Use a Drying Agent/Azeotropic Distillation: Before final distillation, treat the crude product with a drying agent or perform an azeotropic distillation with a solvent like toluene to remove water. 2. High-Efficiency Fractional Distillation: Use a distillation column with a high number of theoretical plates. Alternatively, consider purification by recrystallization or vacuum distillation.[17][18] |
Section 3: Experimental Protocols
The following protocols provide a generalized framework. Researchers must adapt them based on available equipment and safety protocols.
Protocol 1: Vapor-Phase Ammoxidation of 2-Picoline (Lab-Scale)
Objective: To synthesize picolinonitrile from 2-picoline using a fixed-bed catalytic reactor.
Materials:
-
2-Picoline (high purity)
-
Ammonia gas
-
Compressed Air
-
Vanadium-based catalyst (e.g., V₂O₅/TiO₂)
-
Inert packing material (e.g., quartz wool)
Equipment:
-
Fixed-bed tubular reactor (e.g., quartz or stainless steel) with a furnace
-
High-performance liquid chromatography (HPLC) pump for 2-picoline
-
Mass flow controllers (MFCs) for ammonia and air
-
Vaporizer/preheater
-
Condenser and cold trap system
-
Back-pressure regulator
Procedure:
-
Catalyst Loading: Pack the reactor with a known amount of catalyst (e.g., 5-10 g), securing it with quartz wool at both ends.
-
System Purge: Assemble the reactor system and purge with an inert gas (e.g., Nitrogen) to remove any residual air and moisture.
-
Catalyst Activation: Heat the reactor to the target reaction temperature (e.g., 380 °C) while maintaining a flow of inert gas or air, as per the catalyst manufacturer's instructions.[1]
-
Reactant Introduction:
-
Once the temperature is stable, stop the inert gas flow.
-
Introduce air and ammonia gas through their respective MFCs at the desired flow rates (e.g., Air: 1.0-1.5 SLM, Ammonia: 50-60 mL/min).[1]
-
Begin pumping 2-picoline (e.g., 0.06-0.07 mL/min) into the vaporizer/preheater, where it will mix with the hot gases before entering the reactor.[1]
-
-
Reaction: Maintain a constant temperature and pressure. Allow the reaction to run for several hours to reach a steady state.
-
Product Collection: The reactor effluent gas passes through a condenser and a series of cold traps (e.g., ice-water bath, then dry ice/acetone) to collect the liquid products.
-
Analysis: Analyze the collected liquid mixture using Gas Chromatography (GC) or HPLC to determine the conversion of 2-picoline and the selectivity for picolinonitrile.
Protocol 2: Purification by Fractional Distillation
Objective: To purify crude picolinonitrile from unreacted starting materials and byproducts.
Procedure:
-
Initial Treatment: Transfer the crude liquid product to a round-bottom flask. If significant water is present, add a suitable drying agent (e.g., anhydrous MgSO₄), stir, and filter. Alternatively, an alkali treatment followed by distillation can be effective for removing certain impurities.[18]
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect the initial fraction, which may contain low-boiling impurities or azeotropes.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of picolinonitrile (~217 °C).
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
-
Purity Check: Analyze the purified fraction by GC or NMR to confirm its purity.
Section 4: Visualizations
Diagram 1: General Ammoxidation Workflow
This diagram illustrates the logical flow of the vapor-phase ammoxidation process from reactants to the final product.
Caption: Workflow for Picolinonitrile Synthesis via Ammoxidation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low picolinonitrile yield.
References
-
(National Institutes of Health)
-
(ACS Omega)
-
(Google Patents)
-
(ResearchGate)
-
(RSC Publishing)
-
(BenchChem)
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(Google Patents)
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(BenchChem)
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(YouTube)
-
(BenchChem)
-
(Acta Chimica Slovenica)
-
(Reddit)
-
(Google Patents)
-
(PubMed)
-
(Google Patents)
-
(MDPI)
-
(Organic Chemistry Portal)
-
(ChemRxiv)
-
(PubMed Central)
-
(EMU Physics Department)
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(MDPI)
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(ResearchGate)
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(BenchChem)
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(PubMed)
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(Google Patents)
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(BenchChem)
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(BenchChem)
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(BenchChem)
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(ResearchGate)
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(BenchChem)
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(Google Patents)
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(Google Patents)
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(Google Patents)
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Preventing degradation of 5-(Benzyloxy)picolinonitrile during storage
Technical Support Center: 5-(Benzyloxy)picolinonitrile
A Guide to Ensuring Compound Stability During Storage
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth guidance, troubleshooting advice, and validated protocols to prevent the degradation of this compound during storage, ensuring you work with the highest quality material in every experiment.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common handling and storage inquiries.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored at room temperature under an inert atmosphere, such as argon or nitrogen.[1] It is critical to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[2]
Q2: Is this compound sensitive to air or moisture?
Yes. The molecule possesses two primary functional groups susceptible to degradation upon exposure to atmospheric conditions. The nitrile group can undergo hydrolysis in the presence of moisture, while the benzyl ether linkage can be sensitive to oxidative cleavage. Therefore, minimizing exposure to both air and humidity is essential.
Q3: How can I tell if my sample has degraded?
Visual signs can include a change in color or texture of the solid material. However, the most reliable method is analytical. Using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), you may observe the appearance of new spots or peaks, respectively, alongside a decrease in the main product peak.[3][4]
Q4: What immediate steps should I take upon receiving a new batch of the compound?
Upon receipt, we recommend verifying the compound's purity via your preferred analytical method (e.g., HPLC, NMR) to establish a baseline. If the container has been opened for this, purge the headspace with an inert gas (argon or nitrogen) before resealing tightly for long-term storage.
Understanding Degradation: A Mechanistic Approach
To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of the this compound structure. The molecule's stability is primarily dictated by its two key functional groups: the picolinonitrile moiety and the benzyl ether linkage.
Caption: Key functional groups on this compound vulnerable to degradation.
Troubleshooting Guide 1: Hydrolytic Degradation
Issue: My analysis (HPLC/LC-MS) shows a new peak with a mass corresponding to 5-(Benzyloxy)picolinic acid or its amide intermediate.
This is a classic sign of nitrile group hydrolysis. This reaction is catalyzed by the presence of water, particularly under acidic or basic conditions.[5][6][7][8]
Causality: The Mechanism of Nitrile Hydrolysis
The cyano group (C≡N) is susceptible to nucleophilic attack by water. The reaction proceeds in two main stages: first, conversion to a primary amide, and second, further hydrolysis of the amide to a carboxylic acid.[5][8][9] This process can be accelerated by trace acidic or basic impurities on glassware or in solvents.
Caption: The two-stage hydrolysis pathway of the nitrile group.
Preventative Measures:
-
Moisture Control: Always handle the compound in a dry environment. Use a glove box or a nitrogen bag if available, especially when weighing samples.
-
Inert Atmosphere: Store the solid compound under a dry, inert atmosphere (N₂ or Ar) to displace moisture-laden air.[1]
-
Solvent Quality: Use anhydrous solvents when preparing solutions for experiments or analysis.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Avoid any acidic or basic residues.
Troubleshooting Guide 2: Benzyl Ether Cleavage
Issue: My sample analysis reveals the presence of 5-hydroxypicolinonitrile and/or toluene.
This indicates that the C-O bond of the benzyl ether has been cleaved. While often performed intentionally in synthesis using harsh conditions, this can occur slowly during improper storage.[10]
Causality: Mechanisms of Benzyl Ether Cleavage
-
Oxidative Cleavage: This is the most likely culprit during storage. Exposure to atmospheric oxygen, especially in the presence of light, can generate radical species that attack the benzylic position.[11][12] Certain contaminants can catalyze this process.
-
Acid-Catalyzed Cleavage: While requiring strong acids, prolonged exposure to acidic vapors (e.g., from nearby bottles of HCl or TFA) in a poorly ventilated storage cabinet can initiate slow degradation.[11]
-
Reductive Cleavage (Hydrogenolysis): This is less common during storage but is a critical incompatibility to note. Never store the compound near reducing agents or hydrogenation catalysts (like Palladium on carbon).[13][14]
Caption: Degradation of the benzyl ether group leads to two primary fragments.
Preventative Measures:
-
Light Protection: Store the compound in an amber vial or in a dark cabinet to protect it from light, which can accelerate oxidative degradation.[15]
-
Atmosphere Control: Storing under an inert atmosphere minimizes contact with oxygen.
-
Chemical Segregation: Store the compound away from strong acids, bases, oxidizing agents, and reducing agents.[2] Check for chemical compatibility in your storage cabinets.
Validated Protocols for Storage and Handling
Adherence to strict protocols is a self-validating system for maintaining compound integrity.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Provides sufficient stability for the solid form. Avoid high heat, which can accelerate degradation.[16][17] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen and moisture, preventing oxidative cleavage and nitrile hydrolysis.[1] |
| Light | Protect from Light (Amber Vial) | Prevents photo-initiated oxidative degradation pathways.[15] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric contaminants. Glass is preferred for its inertness. |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents, Metal Catalysts (Pd, Pt) | These substances can directly catalyze the degradation of the nitrile or benzyl ether groups.[2][11] |
Experimental Protocol: Handling for Use
-
Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, open the container and weigh the desired amount in a low-humidity environment (e.g., a glove box or under a stream of inert gas).
-
Work quickly to minimize the compound's exposure time to the atmosphere.
-
After taking the required amount, flush the container's headspace with an inert gas before tightly resealing.
-
Store the resealed container immediately under the recommended conditions.
Analytical Workflow for Purity Verification
A stability-indicating analytical method is crucial for confirming the purity of your compound over time.[4] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for this purpose.[18]
Caption: Standard workflow for verifying the purity of this compound via HPLC.
Table 2: Example RP-HPLC Method Parameters
This is a starting point; method development and validation are required.
| Parameter | Example Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm and 270 nm[18] |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
Interpreting the Results: A pure, stable sample will show a single major peak at a consistent retention time. The appearance of new, smaller peaks is indicative of degradation. The identity of these degradants can be further investigated using Mass Spectrometry (LC-MS).[19]
References
- 1. This compound | 78760-60-8 [sigmaaldrich.com]
- 2. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ijirt.org [ijirt.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. zenodo.org [zenodo.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Multi-Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of multi-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing and functionalizing the pyridine scaffold. The pyridine ring is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis can be fraught with challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, from optimizing reaction yields to achieving precise regiochemical control.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental problems.
Issue 1: Low Yields and Reaction Failures
Question: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a frequent problem and can often be traced back to several key factors. The traditional approach of refluxing in ethanol can be inefficient.[4]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: The multi-component condensation is sensitive to reaction conditions. Prolonged reaction times or harsh conditions can lead to the decomposition of starting materials or intermediates.[5]
-
Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been demonstrated to improve yields to over 90%.[4] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also result in high yields (up to 95%) and shorter reaction times.[4]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate:
-
Causality: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to form the aromatic pyridine ring.[6][7] If this step is inefficient, the overall yield of the desired pyridine will be low.
-
Troubleshooting: Ensure you are using an effective oxidizing agent and the correct stoichiometry. While nitric acid is common, milder options like iodine in refluxing methanol can also be effective and may prevent side reactions.[4][8] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[4]
-
-
Formation of Side Products:
-
Causality: In syntheses aiming for unsymmetrical pyridines, the order of reagent addition is critical. Incorrect sequencing can lead to the formation of undesired intermediates and byproducts.
-
Troubleshooting: To minimize side reactions, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4]
-
Question: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) is failing or giving a low yield. What could be wrong?
Answer: Transition-metal-catalyzed cross-couplings are powerful tools for pyridine functionalization, but the pyridine nitrogen can complicate these reactions.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation. This is a well-known issue referred to as the "2-pyridyl problem" in cross-coupling reactions.[9]
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can help to prevent the pyridine substrate from strongly binding to the metal center.
-
Protecting Groups: Temporarily convert the pyridine to its N-oxide. The N-oxide is less coordinating and can be deoxygenated after the coupling reaction.[10]
-
Lewis Acid Additives: The addition of a Lewis acid can interact with the pyridine nitrogen, reducing its ability to coordinate to the palladium catalyst.[11]
-
-
-
Purity of Starting Materials:
-
Causality: Impurities in your halopyridine or organometallic reagent can poison the catalyst.
-
Troubleshooting: Ensure all starting materials are pure and solvents are anhydrous. Recrystallize or purify reagents if necessary.
-
-
Suboptimal Reaction Conditions:
-
Causality: The choice of base, solvent, and temperature is crucial for the success of cross-coupling reactions.
-
Troubleshooting: A thorough optimization of reaction conditions is often necessary. For example, in Suzuki couplings of 2-heterocyclic boronates, the addition of a copper(I) co-catalyst has been shown to significantly enhance yields.[8]
-
Comparative Table of Hantzsch Synthesis Conditions
| Catalyst/Solvent System | Temperature | Typical Yield | Reference |
| Refluxing Ethanol (Traditional) | ~78°C | Often < 50% | [4] |
| p-TSA / Ultrasonic Irradiation / Aqueous Micelles | Ambient | > 90% | [4] |
| γ-Al2O3 Nanoparticles (Solvent-Free) | 90°C | Up to 95% | [4] |
Issue 2: Poor Regioselectivity
Question: I am trying to functionalize a pyridine ring, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity in pyridine functionalization is a significant challenge due to the electronic nature of the ring.[1][12] The C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich, making electrophilic substitution difficult.[12]
Decision Tree for Regioselective Pyridine Functionalization
Below is a diagram to help guide your strategy for achieving regioselective substitution.
Caption: Decision tree for selecting a regioselective pyridine substitution strategy.
Strategies for Controlling Regioselectivity:
-
For C2/C4-Substitution (Nucleophilic Attack):
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered C4 position. Conversely, a bulky substituent at C4 will direct the nucleophile to the C2 position.[10]
-
Pyridine N-Oxide: Reacting a pyridine N-oxide with a nucleophile can favor substitution at the C2 position.[8]
-
-
For C3/C5-Substitution (Electrophilic Attack):
-
Pyridine N-Oxide: This is a common strategy. The N-oxide activates the ring towards electrophilic attack, primarily at the C4 position.[10] While this doesn't directly substitute C3, functionalizing C4 can open up pathways to subsequent modifications at C3.
-
Directed ortho-Metalation (DoM): Placing a directing group at the C2 or C4 position can facilitate deprotonation and subsequent electrophilic quench at the C3 position.
-
Pyridyne Intermediates: The formation of a 3,4-pyridyne intermediate allows for the introduction of substituents at the C3 and C4 positions. The regioselectivity of nucleophilic addition to the pyridyne can be influenced by substituents on the ring that distort the triple bond.[13]
-
Issue 3: Purification Challenges
Question: I am having difficulty purifying my multi-substituted pyridine derivative. What are some effective strategies?
Answer: The purification of pyridine derivatives can be challenging due to their polarity, basicity, and potential for co-eluting byproducts.[14][15]
Troubleshooting Purification:
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nitrogen of the pyridine can interact with acidic silanol groups on the silica gel, leading to peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress these interactions.
-
-
Difficult Separation of Isomers:
-
Solution: If regioisomers are the issue, a systematic approach to eluent selection is necessary. Start with a non-polar solvent and gradually increase polarity.[14] Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
-
Aqueous Work-up:
-
Emulsion Formation: The amphiphilic nature of some pyridine derivatives can lead to emulsions during extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
-
Product Loss in Aqueous Layer: The basicity of the pyridine can lead to its protonation and increased water solubility, especially in acidic conditions.
-
Solution: Carefully adjust the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent.
-
-
-
Crystallization:
-
Failure to Crystallize: Some pyridine derivatives are oils or low-melting solids that are difficult to crystallize.
-
Solution: Attempt to form a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to purify.
-
-
Issue 4: Stability and Degradation
Question: My substituted pyridine compound appears to be degrading upon storage or during a reaction. What are the common degradation pathways?
Answer: Pyridine and its derivatives are generally stable, but certain substitution patterns or reaction conditions can lead to degradation.[16][17]
Common Stability Issues:
-
Sensitivity to Oxidation:
-
Causality: The pyridine ring can be susceptible to oxidation, especially if it bears electron-donating groups. Trace amounts of oxidizing agents in solvents or reagents can cause degradation.[17]
-
Solution: Store sensitive compounds under an inert atmosphere (nitrogen or argon) and use freshly distilled, deoxygenated solvents for reactions.
-
-
Hydrolytic Degradation:
-
Causality: Certain functional groups on the pyridine ring may be sensitive to hydrolysis, particularly under acidic or basic conditions.
-
Solution: Prepare solutions in a buffered system at a pH where the compound is most stable, typically in the neutral to slightly acidic range.[17]
-
-
Tautomerism in Hydroxypyridines:
-
Causality: Hydroxypyridines, such as pyridin-4-ol, exist in equilibrium with their pyridone tautomers.[5][17] This equilibrium can complicate analysis and affect reactivity. In polar solvents, the pyridone form is often more stable.[17]
-
Solution: Be aware of the potential for tautomerism and characterize your compound thoroughly to determine the predominant form under your experimental conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic strategy for my target multi-substituted pyridine?
A1: The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
-
Ring Construction (De Novo Synthesis): This approach is ideal when the desired substituents can be incorporated from simple, acyclic precursors.
-
Classical Methods (e.g., Hantzsch, Kröhnke): These are robust and often use readily available starting materials, making them suitable for large-scale synthesis.[6] The Hantzsch synthesis is particularly effective for symmetrically substituted pyridines.[6][7]
-
Modern Methods (e.g., Cycloadditions): Transition-metal-catalyzed [2+2+2] cycloadditions offer a powerful way to construct highly substituted pyridines with good control over regioselectivity.[18]
-
-
Functionalization of a Pre-formed Pyridine Ring: This is often preferred for late-stage functionalization in drug discovery.
Caption: Workflow for selecting a pyridine synthesis strategy.
Q2: What are the key advantages and disadvantages of classical vs. modern pyridine synthesis methods?
A2:
| Method Type | Advantages | Disadvantages |
| Classical (e.g., Hantzsch, Chichibabin) | - Use of simple, inexpensive starting materials[6][7]- Often operationally simple[6]- Well-established and reliable | - Can require harsh conditions (e.g., high temperatures)[4]- Limited functional group tolerance- Low yields in some cases (e.g., Chichibabin)[7] |
| Modern (e.g., Transition-Metal Catalysis, Cycloadditions) | - High efficiency and yields[18]- Broad substrate scope and functional group tolerance[18]- High degree of regiocontrol[18] | - Often requires more complex, multi-step synthesis of precursors- Catalysts can be expensive and sensitive to air/moisture[19]- May require careful optimization |
Q3: Introducing a substituent at the C3 position of pyridine is notoriously difficult. What are the most effective strategies?
A3: Direct electrophilic substitution at C3 is challenging due to the electron-deficient nature of the pyridine ring.[1][11] However, several strategies have been developed to overcome this:
-
Directed ortho-Metalation (DoM): A directing group at C2 or C4 can facilitate deprotonation at C3 with a strong base, followed by quenching with an electrophile.[10]
-
Halogenation via Dearomatization-Rearomatization: Recent methods involve a sequence where the pyridine ring is temporarily dearomatized, allowing for selective halogenation at C3, followed by rearomatization.[1]
-
Pyridyne Chemistry: The generation of a 3,4-pyridyne intermediate, followed by trapping with a nucleophile or a cycloaddition partner, is a powerful method for accessing C3-substituted (and C4-substituted) pyridines.[13]
Q4: What are some common pitfalls to avoid when working with pyridine synthesis?
A4:
-
Ignoring the Role of the Nitrogen: Always consider the electronic and coordinating properties of the pyridine nitrogen. It deactivates the ring to electrophilic attack and can inhibit transition metal catalysts.
-
Neglecting Purity: The success of many modern synthetic methods, especially those involving catalysts, is highly dependent on the purity of starting materials and the use of anhydrous solvents.[14]
-
Insufficient Characterization: Due to the potential for isomer formation and tautomerism, thorough characterization of your products using techniques like 1H NMR, 13C NMR, and mass spectrometry is essential.
-
Safety: Pyridine is a flammable liquid with an unpleasant odor.[7] Many reagents used in pyridine synthesis, such as strong bases and transition metal catalysts, require careful handling under an inert atmosphere.
Part 3: Experimental Protocols
Protocol 1: Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine
This protocol is an example of a classical pyridine synthesis.[6]
Step 1: Synthesis of the Pyridinium Salt
-
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, filter the resulting pyridinium salt and wash it with ether.
Step 2: Cyclization
-
Add the pyridinium salt from Step 1 to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
Protocol 2: C4-Selective Functionalization via Directed ortho-Metalation (DoM)
This protocol provides a general procedure for achieving C4-substitution on a C3-substituted pyridine.[10]
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 3-substituted pyridine in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for a time determined by substrate reactivity (30 minutes to several hours).
-
Add the desired electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
References
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (n.d.). BenchChem.
- Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). ChemInform.
- Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). MDPI.
- Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed.
- Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. (n.d.). BenchChem.
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. (n.d.). BenchChem.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry.
- Troubleshooting common issues in pyridine synthesis. (n.d.). BenchChem.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.). National Institutes of Health.
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- C-H functionalization of pyridines. (2023). Bohrium.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). BenchChem.
- Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025). PMC.
- Challenges in the functionalization of the furopyridine ring. (n.d.). BenchChem.
- Technical Support Center: Stability of Fluorinated Pyridines in Solution. (n.d.). BenchChem.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
- Pyridine. (n.d.). Wikipedia.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
- Direct Synthesis of Pyridine Derivatives. (n.d.). Journal of the American Chemical Society.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). BenchChem.
- Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). PMC.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). National Institutes of Health.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). University of Bristol.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Technical Support Center: Synthesis of Substituted Pyridin-4-ols. (n.d.). BenchChem.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). ResearchGate.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of Multisubstituted Pyridines. (n.d.). Organic Letters.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). PMC.
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Technical Support Center: Optimizing Catalytic Reactions with 5-(Benzyloxy)picolinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(benzyloxy)picolinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalytic reactions involving this versatile building block. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, while the picolinonitrile core is a key precursor for various bioactive molecules.[1][2] This guide is designed to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions effectively.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3] However, the pyridine nitrogen in this compound can coordinate to the palladium center, potentially complicating the catalytic cycle.[4] This section addresses common challenges in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. A systematic approach to troubleshooting is essential.[3]
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester, solvent, and base, are of high purity and anhydrous. Moisture can lead to the decomposition of the boronic acid and hinder catalyst activity.
-
Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6] For electron-deficient heterocyclic halides, bulky, electron-rich phosphine ligands are often successful.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen contamination or suboptimal reaction conditions.
-
Thorough Degassing: Employ rigorous degassing techniques for your solvent and reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period).
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling |
| Degassing | Freeze-pump-thaw (3 cycles) or prolonged inert gas sparging |
| Ligand:Pd Ratio | Start at 1.1:1 and increase to 2:1 if necessary |
| Reagent Addition | Slow addition of boronic acid via syringe pump |
Frequently Asked Questions (FAQs) & Troubleshooting: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a primary amine is resulting in a complex mixture of products. What could be the cause?
A1: The formation of multiple products in a Buchwald-Hartwig amination can be due to several factors, including over-arylation and side reactions involving the nitrile group.[7][8]
-
Double Arylation: Primary amines can undergo double arylation, especially if the reaction is run for an extended period or at high temperatures. Using a bulkier ligand or a slight excess of the amine can sometimes mitigate this.
-
Nitrile Group Reactivity: While generally stable, the nitrile group could potentially undergo side reactions under harsh basic conditions.
-
Ligand Selection: The choice of ligand is crucial. For challenging substrates like N-heterocycles, specialized ligands have been developed to promote efficient and selective coupling.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q2: I am struggling with catalyst deactivation. What are some common causes and solutions?
A2: Catalyst deactivation can be a significant issue, particularly with heteroaromatic substrates.
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Consider using more thermally stable ligands.
-
Product Inhibition: The product, an N-arylated pyridine, can sometimes coordinate strongly to the palladium center and inhibit further catalysis. Using a ligand with a wider bite angle can sometimes disfavor this product inhibition.
-
Incomplete Reduction of Pd(II) Precatalyst: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[8]
| Issue | Potential Cause | Recommended Action |
| Catalyst Deactivation | Ligand degradation | Use a more thermally stable ligand (e.g., biarylphosphines). |
| Product inhibition | Employ a ligand with a wider bite angle (e.g., Xantphos). | |
| Incomplete Pd(II) reduction | Use a Pd(0) source or a more easily reduced precatalyst. |
Section 2: Navigating Potential Side Reactions
The functional groups in this compound can undergo various transformations. Understanding these potential side reactions is crucial for designing a successful synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting: Nitrile Group Stability
Q1: Under what conditions is the nitrile group susceptible to hydrolysis?
A1: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic conditions, typically with heating.[9][10][11][12]
-
Acidic Hydrolysis: Heating with aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the nitrile to a carboxylic acid.[12]
-
Basic Hydrolysis: Heating with aqueous base (e.g., NaOH, KOH) will initially form a carboxylate salt, which upon acidic workup will yield the carboxylic acid.[9][12] Milder basic conditions may result in the formation of the corresponding amide.[13]
Q2: Can the nitrile group be reduced during catalytic hydrogenation reactions intended for other functional groups?
A2: Yes, the nitrile group can be reduced to a primary amine under catalytic hydrogenation conditions.[14] The selectivity of this reduction depends on the catalyst, solvent, and reaction conditions.
-
Common Catalysts: Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are commonly used for nitrile hydrogenation.[14][15]
-
Selectivity: Achieving selective reduction of another functional group in the presence of a nitrile can be challenging. Often, protecting the nitrile group or choosing a milder reducing agent is necessary. The formation of secondary and tertiary amines as byproducts can also be an issue.[14]
Frequently Asked Questions (FAQs) & Troubleshooting: Benzyloxy Group Stability
Q1: What are the standard methods for debenzylation, and are they compatible with the picolinonitrile core?
A1: The benzyloxy group is typically removed by catalytic hydrogenolysis.[16][17]
-
Catalytic Hydrogenolysis: This is the most common method, typically employing Pd/C and a hydrogen source (e.g., H₂ gas, ammonium formate).[14][17] This method is generally compatible with the picolinonitrile core, although concomitant reduction of the nitrile and/or the pyridine ring can occur under harsh conditions.[18][19]
-
Lewis Acids: Strong Lewis acids (e.g., BBr₃) can also cleave benzyl ethers, but these conditions are harsh and may not be compatible with the nitrile group.
Q2: During a catalytic hydrogenation to remove the benzyl group, I am also observing reduction of the pyridine ring. How can I improve selectivity?
A2: Over-reduction of the pyridine ring is a common problem. Optimizing the reaction conditions is key to achieving selectivity.
-
Catalyst Choice: Use a less active catalyst or a lower catalyst loading.
-
Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
Additives: In some cases, the addition of a mild acid can protonate the pyridine nitrogen, deactivating it towards reduction.
Experimental Protocol: Selective Debenzylation via Catalytic Hydrogenolysis
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with nitrogen or argon.
-
Introduce hydrogen gas (via a balloon or at a specified pressure).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.
Section 3: Summary of Optimized Conditions
The following table provides a starting point for optimizing various catalytic reactions involving this compound. These are general recommendations and may require further optimization for specific substrates and desired outcomes.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | Thoroughly degas all reagents and solvents.[20][21][22] |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | K₃PO₄, NaOtBu | Toluene, Dioxane | 80-110 | Use of bulky, electron-rich ligands is crucial.[23][24] |
| Nitrile Hydrolysis (Acidic) | HCl, H₂SO₄ | N/A | H₂O | Reflux | Produces the corresponding carboxylic acid.[12] |
| Nitrile Hydrolysis (Basic) | NaOH, KOH | N/A | H₂O | Reflux | Produces the carboxylate salt; requires acidic workup for the carboxylic acid.[9][12] |
| Debenzylation | 10% Pd/C | N/A | MeOH, EtOH | Room Temp | Monitor carefully to avoid over-reduction.[17] |
| Nitrile Hydrogenation | Raney Ni, Pd/C | Additives (e.g., NH₃) may be needed to suppress side reactions. | MeOH, EtOH | 25-80 | Can lead to a mixture of primary, secondary, and tertiary amines.[14][25] |
This technical support guide is intended to be a living document. As new methodologies and catalysts are developed, the strategies for working with this compound will continue to evolve. We encourage you to consult the primary literature and adapt these recommendations to your specific research needs.
References
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Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
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An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
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21.5. Hydrolysis of nitriles. Lumen Learning. Available at: [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Royal Society of Chemistry. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Available at: [Link]
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21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health. Available at: [Link]
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Selective heterogeneous catalytic hydrogenation of nitriles to primary amines over supported precious metal catalysts. Budapest University of Technology and Economics. Available at: [Link]
-
hydrolysis of nitriles. Chemguide. Available at: [Link]
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CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
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ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Royal Society of Chemistry. Available at: [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]
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Catalytic approaches to benzonitrile synthesis. ResearchGate. Available at: [Link]
-
Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. National Institutes of Health. Available at: [Link]
-
Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. Available at: [Link]
-
The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Journal of Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Handling and safety precautions for 5-(Benzyloxy)picolinonitrile.
Technical Support Center: 5-(Benzyloxy)picolinonitrile
Welcome to the technical support guide for this compound. This document is designed to provide researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective handling of this compound. As a substituted picolinonitrile, this molecule possesses a unique combination of a nitrile group and a benzyl ether moiety, which necessitates specific handling and safety considerations. This guide is structured to address potential issues you may encounter during your experiments, ensuring both scientific integrity and personal safety.
Section 1: Compound Identification and Properties
Q1: What is this compound and what are its key properties?
This compound (CAS No. 78760-60-8) is an organic compound featuring a pyridine ring substituted with a nitrile group at the 2-position and a benzyloxy group at the 5-position.[1][2] Its structure makes it a valuable intermediate in medicinal chemistry and organic synthesis.[3] Understanding its physical and chemical properties is the first step toward safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78760-60-8 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.24 g/mol | |
| Appearance | Solid | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
| IUPAC Name | 5-(benzyloxy)-2-pyridinecarbonitrile | [4] |
| InChI Key | FCECYLUEYDBZHV-UHFFFAOYSA-N |
Section 2: Hazard Identification and Risk Assessment
This compound presents hazards primarily associated with its nitrile and benzyl ether functional groups. A thorough risk assessment is mandatory before beginning any experimental work.
Q2: What are the primary health hazards associated with this compound?
The primary health hazards are clearly indicated by its GHS Hazard Statements: H302, H312, and H332, meaning it is harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Nitrile Toxicity: Organic nitriles are toxic and should be handled with care.[5] Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which disrupts cellular respiration.[6] While aryl nitriles are generally more stable, the potential for toxicity remains and exposure should be minimized.[5]
-
Benzyl Ether Group: The benzyl ether component suggests potential for irritation. Similar compounds like dibenzyl ether are known to cause skin, eye, and respiratory tract irritation.[7][8][9]
-
Solid Form Hazard: As a solid, there is a risk of generating airborne dust during handling, which increases the inhalation hazard.
Q3: How should I conduct a risk assessment before using this compound?
A systematic risk assessment is crucial. The process involves identifying hazards, evaluating the risks of your specific experimental protocol, and implementing control measures to minimize those risks.
Caption: Risk assessment workflow for handling hazardous chemicals.
Section 3: Handling, Storage, and Experimental Protocols
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Q4: What are the essential personal protective equipment (PPE) requirements?
Given the hazards of dermal contact, inhalation, and eye irritation, the following PPE is mandatory:
-
Gloves: Use chemically resistant gloves. Nitrile gloves offer good splash protection against many chemicals, but they should be changed immediately upon contamination.[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: For operations with a high risk of dust or aerosol generation where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[12]
Q5: What are the correct procedures for handling and weighing this solid compound?
All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.
Caption: Step-by-step workflow for the safe handling of solid chemicals.
Q6: How should I properly store this compound?
The compound should be stored at room temperature under an inert atmosphere.[4]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13]
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent potential degradation from atmospheric moisture or oxygen.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids, as nitriles can react with these substances.[5][13]
Section 4: Troubleshooting and Emergency Procedures
Even with careful planning, accidents can happen. Being prepared is key to a safe response.
Q7: What should I do in the event of an accidental spill?
For a small spill, follow these steps while wearing full PPE.
Caption: Flowchart for responding to a chemical spill in the laboratory.
Q8: What are the first-aid measures for exposure to this compound?
Immediate action is required following any exposure. The person providing aid should be careful not to become contaminated.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[8][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Q9: My reaction is not proceeding as expected or the compound appears to be degrading. What could be the issue?
While specific reactivity data for this compound is limited, issues can often be traced to general chemical principles of its functional groups.
-
Incompatible Reagents: Nitriles are incompatible with strong acids and bases, which can lead to hydrolysis of the nitrile group.[5] Strong oxidizing agents are also incompatible.[8][13] Ensure your reaction conditions and reagents are compatible.
-
Atmospheric Conditions: As noted, storage under an inert atmosphere is recommended, suggesting potential sensitivity to air or moisture over time.[4] Degradation upon storage could be a factor.
-
Thermal Decomposition: Heating the compound may lead to decomposition, potentially releasing toxic fumes like carbon oxides and hydrogen cyanide.[5][8] Ensure reactions are conducted at appropriate temperatures with adequate ventilation.
Section 5: Waste Disposal
Q10: How do I properly dispose of waste containing this compound?
All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and reaction residues, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.
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Technical Support Center: Recrystallization Methods for 5-(Benzyloxy)picolinonitrile
Welcome to the technical support guide for the purification of 5-(Benzyloxy)picolinonitrile. As a key intermediate in various synthetic pathways, achieving high purity is paramount. Recrystallization is a powerful and efficient technique for this purpose, but it often requires nuanced optimization. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common challenges encountered during the recrystallization of this specific molecule. We will move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your laboratory work.
Section 1: Foundational Principles & Solvent Selection
This section addresses the most critical decision in any recrystallization protocol: the choice of solvent. The unique structure of this compound—possessing an aromatic benzyl ether, a polar nitrile group, and a basic pyridine ring—guides our selection process.[1][2]
Q: What defines an ideal recrystallization solvent for this compound?
A: An ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] This differential solubility is the cornerstone of purification, as it allows the desired compound to crystallize out of the solution upon cooling while impurities remain dissolved in the mother liquor.[4][5]
The key criteria are:
-
Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-precipitate).[4]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out" instead of crystallizing.[6]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[6]
The principle of "like dissolves like" is a useful starting point.[7][8] Given the compound's moderate polarity, solvents of similar polarity are excellent candidates.
Q: How should I perform a systematic solvent screen for this compound?
A: A methodical, small-scale approach is most efficient.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Initial Solubility Test (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is too good and should be reserved for use as the "soluble" component in a potential solvent-pair system.[9]
-
Solubility Test (Hot): If the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: A suitable single solvent will show a significant formation of crystalline solid upon cooling. If no crystals form, the compound may be too soluble. If the compound doesn't dissolve even when hot, the solvent is unsuitable.
Based on the structure of this compound, the following systems are recommended starting points.
| Solvent System | Type | Rationale & Key Insights |
| Isopropanol (IPA) | Single Solvent | A moderately polar alcohol that often provides a good solubility gradient for aromatic compounds containing heteroatoms. |
| Ethanol | Single Solvent | Similar to IPA, but its higher polarity might make the compound too soluble unless the solution is highly concentrated.[10] |
| Ethyl Acetate / Heptane | Solvent Pair | A classic combination. Dissolve in minimal hot ethyl acetate (the "good" solvent) and add hot heptane (the "anti-solvent") dropwise until the solution turns cloudy, then add a drop or two of ethyl acetate to clarify before cooling.[6][11] |
| Toluene / Heptane | Solvent Pair | Excellent for aromatic compounds. Toluene's aromaticity aids in dissolving the molecule, while heptane acts as a potent anti-solvent to induce crystallization.[9] |
Section 2: Troubleshooting Common Recrystallization Issues
Even with a good solvent system, challenges can arise. This section provides a logical framework for diagnosing and solving these problems.
Q: My compound separated as a liquid ('oiled out') instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" is a common problem that occurs when the dissolved solid comes out of solution at a temperature above its melting point.[12] This often happens if the solution is too concentrated or cools too quickly, leading to a supersaturated state where the compound separates as a liquid instead of forming a crystal lattice.[13] Impurities can also depress the melting point, exacerbating this issue.
Troubleshooting Protocol: Resolving Oiling Out
-
Re-dissolve: Place the flask back on the heat source and re-heat the mixture until the oil completely redissolves into the solution.
-
Dilute: Add a small amount (approx. 10-20% of the total volume) of additional hot solvent. This increases the volume, ensuring the saturation point is reached at a lower temperature.[12][13]
-
Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly on the benchtop or in an ice bath. Instead, allow it to cool gradually. You can achieve this by leaving it on a hot plate with the heat turned off or by wrapping the flask in glass wool or a towel to insulate it.[12]
-
Induce Nucleation: As the solution cools, vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7] Alternatively, if you have a pure crystal, add a tiny "seed crystal."
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic scenario that points to one of two possibilities: the solution is supersaturated, or it is too dilute (i.e., you used too much solvent).[12]
Troubleshooting Decision Tree:
-
Attempt to Induce Crystallization: First, assume the solution is supersaturated. Vigorously scratch the inner wall of the flask with a glass rod.[7] If available, add a single seed crystal of the compound. Wait for 10-15 minutes. If crystals appear, the problem was supersaturation. Allow crystallization to complete in an ice bath.
-
Reduce Solvent Volume: If induction fails, the solution is almost certainly too dilute.[13] Gently heat the solution and boil off a portion of the solvent (20-30%). This will increase the concentration of your compound.
-
Re-cool: Once the volume is reduced, repeat the slow cooling process.
Q: My final yield is very low. What are the common causes of product loss?
A: A low yield is frustrating but can almost always be traced to a few specific steps. The goal of recrystallization is purity, so some loss is inevitable because the compound has some finite solubility even in the cold solvent.[7] However, significant losses can be prevented.
Common Causes for Poor Recovery:
-
Excess Solvent: This is the most frequent error. Using more than the minimum amount of hot solvent required for dissolution will keep a larger amount of your product in the mother liquor upon cooling.[3][13]
-
Premature Crystallization: If using hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel.[4] To prevent this, use a stemless funnel, keep the receiving flask on a hot plate to allow hot solvent vapors to warm the funnel, and add a small excess of solvent (~5%) before filtering.[5]
-
Incomplete Cooling: Ensure the flask has spent adequate time in an ice bath (at least 20 minutes) to minimize the compound's solubility.
-
Excessive Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room-temperature or excessive solvent will redissolve some of your product.[7]
Section 3: Standard Operating Protocol
This section provides a generalized protocol. The exact solvent and volumes will be determined by your preceding screening experiments.
Experimental Protocol: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of boiling solvent until all the solid has just dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask and heat it on a hot plate. This ensures the filter apparatus stays warm. Filter the hot solution quickly.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]
-
Washing: With the vacuum disconnected, add a very small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.
-
Drying: Continue to draw air through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or drying dish to air dry completely.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Davis. Retrieved from [Link]
-
Crystallization. (n.d.). University of Toronto. Retrieved from [Link]
-
Complete the following paragraph describing the selection of an appropriate solvent for recrystallization. (2023, October 4). Brainly.com. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Macalester College. Retrieved from [Link]
-
recrystallization.pdf. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018, December 3). ACS Omega. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
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- 1. This compound | C13H10N2O | CID 15574701 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-(Benzyloxy)picolinonitrile: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-(Benzyloxy)picolinonitrile, a key intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a simple spectral interpretation. It is designed for researchers and drug development professionals, providing a comparative analysis against structurally related compounds. By understanding how subtle changes in molecular architecture are reflected in the NMR spectrum, we can enhance our ability to characterize complex molecules with confidence. The insights herein are grounded in fundamental principles and supported by experimental data from established chemical databases.
Structural Elucidation: Predicting the ¹H NMR Spectrum
To fully interpret an NMR spectrum, we must first understand the molecule's structure and the distinct chemical environments of its protons. Below is the structure of this compound with each unique proton environment systematically labeled.
Caption: Structure of this compound with proton labels.
The predicted ¹H NMR spectrum can be broken down into three distinct regions: the pyridine ring protons (H₃, H₄, H₆), the benzylic protons (Hₐ), and the phenyl ring protons of the benzyl group (H₂', H₃', H₄', H₅', H₆').
-
Pyridine Ring Protons (δ 8.5 - 7.5 ppm) : Protons on a pyridine ring are typically deshielded and appear at high chemical shifts (>7.0 ppm)[1].
-
H₆ : This proton is adjacent to the ring nitrogen, which strongly withdraws electron density, causing a significant downfield shift. It is also ortho to the electron-donating benzyloxy group at C₅, which provides some shielding. The primary electronic influence, however, is the adjacent nitrogen and the meta cyano group. It will be split by H₄ (meta coupling, J ≈ 2-3 Hz), appearing as a narrow doublet. Expected shift: ~8.5 ppm .
-
H₄ : This proton is ortho to the electron-donating benzyloxy group and meta to the electron-withdrawing cyano group. It will be split by H₃ (ortho coupling, J ≈ 8-9 Hz) and H₆ (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets. Expected shift: ~7.6 ppm .
-
H₃ : This proton is ortho to the powerfully electron-withdrawing cyano group at C₂, leading to significant deshielding. It is split only by H₄ (ortho coupling, J ≈ 8-9 Hz) and will appear as a doublet. Expected shift: ~7.8 ppm .
-
-
Phenyl Group Protons (δ 7.5 - 7.3 ppm) : The five protons on the monosubstituted benzene ring of the benzyl group are in a relatively standard electronic environment. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range[2]. Due to overlapping signals and complex coupling, they will likely appear as a single multiplet. Expected shift: ~7.4 ppm (5H, multiplet) .
-
Benzylic Protons (Hₐ, -O-CH₂-Ph) (δ ~5.2 ppm) : These protons are attached to a carbon that is adjacent to both an oxygen atom and an aromatic ring. This environment causes significant deshielding. Protons on carbons bonded to an aromatic ring (benzylic protons) typically appear around 2.0-3.0 ppm, but the adjacent oxygen shifts this much further downfield[2][3]. Since there are no adjacent protons, this signal will be a sharp singlet. Expected shift: ~5.2 ppm (2H, singlet) .
Comparative Spectral Analysis
To validate our predictions, we can compare the expected spectral features of this compound with the known experimental data of simpler, structurally related molecules. This comparison provides a robust framework for our assignments.
| Compound | Proton Environment | Observed/Predicted Chemical Shift (δ, ppm) | Rationale for Comparison |
| This compound | H₆ (Pyridine) | ~8.5 (d) | Target Molecule |
| H₃ (Pyridine) | ~7.8 (d) | Target Molecule | |
| H₄ (Pyridine) | ~7.6 (dd) | Target Molecule | |
| Phenyl Protons | ~7.4 (m) | Target Molecule | |
| Benzylic CH₂ | ~5.2 (s) | Target Molecule | |
| Pyridine [1] | H-2, H-6 (α-protons) | 8.59 (d) | Establishes the baseline for protons adjacent to the nitrogen. |
| H-4 (γ-proton) | 7.78 (t) | Provides a reference for the C₄ proton position. | |
| H-3, H-5 (β-protons) | 7.41 (t) | Provides a reference for the C₃ proton position. | |
| Benzyl Methyl Ether [4] | Phenyl Protons | 7.35 - 7.25 (m) | Models the chemical shift of the benzyl group's phenyl protons. |
| Benzylic CH₂ | 4.45 (s) | Models the chemical shift of the benzylic protons, showing the strong deshielding effect of the adjacent oxygen. The pyridine ring in the target molecule is expected to shift this further downfield. | |
| 3-Cyanopyridine [5] | H-2 | 8.86 (s) | Demonstrates the strong deshielding effect of a cyano group on an adjacent (ortho) proton. |
| H-6 | 8.92 (s) | Confirms the deshielding effect on the other ortho proton. | |
| H-4 | 8.02 (d) | Shows the deshielding effect on the para proton. |
Key Insights from Comparative Data:
-
The Benzyloxy Group : The ¹H NMR spectrum for benzyl methyl ether shows the benzylic protons (-O-CH₂-) at approximately 4.45 ppm and the phenyl protons as a multiplet around 7.3 ppm[4]. In our target molecule, the replacement of the methyl group with the electron-withdrawing picolinonitrile ring system is expected to deshield the benzylic protons further, justifying our prediction of ~5.2 ppm. The phenyl proton environment remains very similar, supporting the ~7.4 ppm prediction.
-
The Picolinonitrile Ring : The baseline chemical shifts for pyridine show the α-protons (H-2/H-6) as the most downfield signals[1]. In this compound, the H₆ proton is in an α-position, and its predicted chemical shift of ~8.5 ppm aligns well with this reference. The cyano group at C-2 is a strong electron-withdrawing group, which significantly deshields the ortho proton H₃, pushing it downfield to an expected ~7.8 ppm. This is consistent with observations in compounds like 3-cyanopyridine, where protons ortho to the cyano group are heavily deshielded[5].
Standard Operating Protocol: ¹H NMR Spectrum Acquisition
To ensure the collection of high-quality, reproducible data, the following experimental protocol should be followed. This protocol represents a self-validating system by incorporating standard internal references and system checks.
Sample Preparation
a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercial deuterated solvents already contain TMS. d. Cap the NMR tube securely and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup & Calibration
a. Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet. b. Locking : The spectrometer's "lock" system uses the deuterium signal from the solvent (e.g., the 'D' in CDCl₃) to stabilize the magnetic field against drift. Initiate the lock procedure and wait for a stable signal. c. Shimming : The magnetic field must be perfectly homogeneous across the sample volume. Perform an automated or manual shimming procedure to optimize the field, which will result in sharp, symmetrical peaks. A well-shimmed sample is indicated by a narrow and symmetrical lock signal and sharp TMS peak.
Spectrum Acquisition
a. Load a standard ¹H acquisition experiment. b. Key Parameters :
- Pulse Angle : 30-45 degrees (a smaller flip angle allows for faster repetition).
- Acquisition Time (at) : ~2-4 seconds.
- Relaxation Delay (d1) : ~1-2 seconds.
- Number of Scans (ns) : 8 to 16 scans are typically sufficient for a sample of this concentration. c. Initiate the acquisition.
Data Processing
a. Fourier Transform (FT) : The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform. b. Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base. c. Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline. d. Referencing : Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm)[6]. e. Integration : Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The structural analysis of this compound via ¹H NMR spectroscopy is a clear demonstration of the technique's power. By dissecting the molecule into its constituent fragments—the substituted pyridine ring and the benzyloxy group—we can confidently predict the chemical shift, multiplicity, and integration of each proton signal. This predictive process, when reinforced by a comparative analysis against well-characterized simpler molecules, provides an authoritative and trustworthy method for structural confirmation. The distinct signals for the pyridine protons, the sharp singlet for the benzylic protons, and the multiplet for the phenyl ring serve as a unique fingerprint, allowing for unambiguous identification and purity assessment in any research or development setting.
References
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
-
Chegg. Question: Can someone help with the analysis of this NMR spectrum for the synthesis of benzyl methyl ether. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
SpectraBase. Benzyl methyl ester. [Link]
-
SpectraBase. (A,A-Dimethyl-benzyl) methyl ether - Optional[1H NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Wisconsin-Milwaukee. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Sources
A Comparative Guide to the 13C NMR Analysis of 5-(Benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Picolinonitriles
5-(Benzyloxy)picolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group at the 2-position and a benzyloxy group at the 5-position. This substitution pattern makes it a valuable scaffold in medicinal chemistry and materials science. A precise understanding of its molecular structure is paramount for predicting its chemical reactivity, biological activity, and physical properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such molecules, providing a detailed fingerprint of the carbon framework.
This guide provides an in-depth analysis of the 13C NMR spectrum of this compound. In the absence of a publicly available, fully assigned spectrum, we present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds. This approach not only offers a robust methodology for the characterization of this specific molecule but also serves as a practical tutorial for researchers working with novel substituted pyridines.
Predicted 13C NMR Spectrum of this compound
The prediction of the 13C NMR chemical shifts for this compound is grounded in the principle of substituent additivity on the pyridine ring, supplemented by known chemical shifts for the benzyl moiety. The pyridine ring carbons (C2-C6) and the nitrile carbon (CN) are particularly sensitive to the electronic effects of the substituents. The benzyloxy group at C5 is an electron-donating group through resonance and moderately electron-withdrawing through induction, while the nitrile group at C2 is strongly electron-withdrawing.
Rationale for Predicted Chemical Shift Assignments:
-
C2 (Predicted ~135-140 ppm): This carbon is directly attached to the electron-withdrawing nitrile group, leading to a downfield shift. Its proximity to the ring nitrogen also contributes to its deshielding.
-
C3 (Predicted ~110-115 ppm): This carbon is ortho to the nitrile group and meta to the benzyloxy group. It is expected to be shifted upfield due to the shielding effect of the nitrile group's anisotropy and the minor influence of the distant benzyloxy group.
-
C4 (Predicted ~140-145 ppm): Positioned para to the nitrile group and ortho to the benzyloxy group, C4 will be significantly deshielded by the resonance-donating effect of the oxygen atom.
-
C5 (Predicted ~160-165 ppm): Directly attached to the oxygen of the benzyloxy group, this carbon will experience the most substantial downfield shift in the pyridine ring due to the strong deshielding effect of the electronegative oxygen.
-
C6 (Predicted ~150-155 ppm): This carbon is ortho to the ring nitrogen and meta to both the nitrile and benzyloxy groups. The proximity to the nitrogen atom will cause a significant downfield shift.
-
CN (Nitrile Carbon) (Predicted ~115-120 ppm): Nitrile carbons typically appear in this region. The electronic environment of the pyridine ring will have a modest influence on its chemical shift.
-
CH2 (Benzyloxy Methylene Carbon) (Predicted ~70-75 ppm): The methylene carbon of the benzyl group is attached to an oxygen atom, resulting in a characteristic downfield shift.
-
Benzyl Phenyl Carbons (Predicted ~127-137 ppm): The aromatic carbons of the benzyl group will appear in the typical aromatic region. The ipso-carbon (attached to the methylene group) is expected around 136-137 ppm, with the ortho, meta, and para carbons resonating between 127-129 ppm.
Comparative 13C NMR Data Analysis
To validate our predictions and provide a framework for experimental analysis, we will compare the expected spectrum of this compound with the known 13C NMR data of structurally analogous compounds.
| Carbon Position | This compound (Predicted) | Picolinonitrile (Experimental, CDCl3) | Benzyl Phenyl Ether (Experimental, CDCl3)[1] |
| C2 | ~135-140 ppm | 133.4 ppm | - |
| C3 | ~110-115 ppm | 127.1 ppm | - |
| C4 | ~140-145 ppm | 137.0 ppm | - |
| C5 | ~160-165 ppm | 126.5 ppm | - |
| C6 | ~150-155 ppm | 150.5 ppm | - |
| CN | ~115-120 ppm | 117.8 ppm | - |
| CH2 | ~70-75 ppm | - | 70.0 ppm |
| Benzyl ipso-C | ~136-137 ppm | - | 136.9 ppm |
| Benzyl ortho-C | ~128 ppm | - | 128.6 ppm |
| Benzyl meta-C | ~128 ppm | - | 127.8 ppm |
| Benzyl para-C | ~127 ppm | - | 127.5 ppm |
| Phenyl ipso-C (O-C) | - | - | 158.8 ppm |
| Phenyl ortho-C | - | - | 114.9 ppm |
| Phenyl meta-C | - | - | 129.5 ppm |
| Phenyl para-C | - | - | 121.0 ppm |
Analysis of Comparative Data:
-
The chemical shifts of the benzyl group in benzyl phenyl ether provide a strong reference for the benzyloxy substituent in our target molecule.[1]
-
Comparing the predicted shifts for the pyridine ring of this compound with experimental data for picolinonitrile highlights the significant influence of the benzyloxy group. The substantial downfield shift of C5 is the most prominent effect.
-
The electron-withdrawing nitrile group in picolinonitrile deshields C2 and C6, a trend we expect to be maintained and modulated by the benzyloxy group in our target molecule.
Experimental Protocol for 13C NMR Acquisition
This section outlines a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can be used as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl3 triplet to 77.16 ppm.
-
Integrate the peaks if desired, although 13C NMR peak integrals are generally not proportional to the number of carbons in standard proton-decoupled experiments.
-
Perform peak picking to identify the chemical shifts of all signals.
Workflow for 13C NMR Analysis
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion: A Powerful Tool for Structural Verification
13C NMR spectroscopy provides an unparalleled level of detail for the structural characterization of this compound and its analogs. By combining predictive methods based on fundamental NMR principles with comparative analysis of known compounds, researchers can confidently assign the carbon signals and verify the molecular structure. The experimental protocol and workflow presented in this guide offer a standardized approach to obtaining high-quality 13C NMR data, which is crucial for advancing research and development in fields that utilize this important class of molecules. For definitive structural confirmation, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to establish direct and long-range C-H correlations.
References
- BenchChem. (2025). A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles.
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
A Comparative Guide to 5-(Benzyloxy)picolinonitrile and its 3- and 6- Isomers for Researchers
An In-Depth Analysis of Synthesis, Physicochemical Properties, and Reactivity Profiles
In the landscape of medicinal chemistry and materials science, substituted picolinonitriles serve as pivotal intermediates and bioactive scaffolds. The introduction of a benzyloxy group onto the picolinonitrile framework imparts significant changes in the molecule's steric and electronic properties, leading to distinct reactivity and potential biological activity. This guide provides a comprehensive comparison of 5-(benzyloxy)picolinonitrile and its 3- and 6- positional isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental insights to inform their synthetic strategies and research directions.
The positional isomerism of the benzyloxy group on the picolinonitrile ring dramatically influences the molecule's electronic distribution and, consequently, its chemical behavior. Understanding these differences is paramount for the rational design of novel compounds with desired properties.
Physicochemical Properties: A Comparative Overview
The location of the benzyloxy substituent directly impacts the physicochemical properties of the isomers, such as their polarity, and spectroscopic signatures. While experimental data for all three isomers is not extensively available in public literature, we can deduce and compare their key properties based on established chemical principles and data from related compounds.
| Property | This compound | 3-(Benzyloxy)picolinonitrile | 6-(Benzyloxy)picolinonitrile |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol [1] | 210.23 g/mol [1] | 210.23 g/mol |
| IUPAC Name | 5-(Benzyloxy)pyridine-2-carbonitrile | 3-(Benzyloxy)picolinonitrile | 6-(Benzyloxy)picolinonitrile |
| CAS Number | 78760-60-8 | 24059-90-3[1] | 190582-95-7 |
| Predicted ¹H NMR | Signals for benzylic protons and distinct aromatic proton shifts influenced by the electron-withdrawing nitrile and the ether linkage. | Shifts of pyridine protons will be significantly different from the 5-isomer due to the proximity of the benzyloxy group to the nitrile. | The proximity of the benzyloxy group to the pyridine nitrogen will uniquely influence the chemical shifts of the aromatic protons. |
| Predicted ¹³C NMR | Characteristic shifts for the nitrile carbon, the benzylic carbon, and the aromatic carbons, with the position of the benzyloxy group dictating the specific chemical shifts of the pyridine ring carbons. | The carbon bearing the nitrile group and the adjacent carbons will show distinct chemical shifts compared to the other isomers. | The carbon attached to the benzyloxy group and the pyridine nitrogen will exhibit unique chemical shifts. |
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of benzyloxypicolinonitrile isomers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on benzyl bromide by a hydroxypicolinonitrile in the presence of a base. The choice of starting material, the corresponding hydroxypicolinonitrile, dictates the final product.
The general mechanism involves the deprotonation of the hydroxyl group by a base, typically potassium carbonate, to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl bromide in an Sɴ2 reaction, displacing the bromide and forming the ether linkage.
Caption: General workflow for the Williamson ether synthesis of benzyloxypicolinonitriles.
Experimental Protocol: A General Procedure for Williamson Ether Synthesis
The following protocol is a generalized procedure adaptable for the synthesis of all three isomers, with the specific hydroxypicolinonitrile as the variable starting material.
Materials:
-
Appropriate hydroxypicolinonitrile (5-hydroxy, 3-hydroxy, or 6-hydroxy)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of the hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired benzyloxypicolinonitrile isomer.
Self-Validation: The identity and purity of the synthesized isomers should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of the benzylic proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.
Comparative Reactivity Analysis
The position of the benzyloxy group significantly influences the electronic properties of the pyridine ring, thereby affecting the reactivity of the isomers. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The cyano group is a strong electron-withdrawing group, further deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrile.
The benzyloxy group, on the other hand, is generally considered an activating group in electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. However, its effect is position-dependent.
Caption: Logical relationship between isomer structure and key reactivity factors.
-
This compound: The benzyloxy group is para to the nitrile. The electron-donating resonance effect of the oxygen can partially counteract the electron-withdrawing effect of the nitrile, making the ring slightly less electron-deficient compared to the unsubstituted picolinonitrile. This might slightly decrease its susceptibility to nucleophilic attack on the ring but could enhance the reactivity of the nitrile group itself towards certain reagents.
-
3-(Benzyloxy)picolinonitrile: The benzyloxy group is meta to the nitrile. In this position, the resonance effect of the oxygen on the carbon bearing the nitrile is minimal. The inductive effect of the ether oxygen will have a more localized influence. The overall electron density of the ring will be less affected compared to the 5-isomer.
-
6-(Benzyloxy)picolinonitrile: The benzyloxy group is ortho to the nitrile and adjacent to the pyridine nitrogen. This proximity can lead to significant steric hindrance, potentially shielding the nitrile group and the adjacent ring positions from attack by bulky reagents. Electronically, the oxygen's lone pairs can influence the nitrogen's basicity and the overall aromatic system in a complex manner.
Potential Applications and Future Directions
While specific comparative studies on the biological activities of these three isomers are scarce, the picolinonitrile scaffold is a known pharmacophore present in various biologically active molecules. The benzyloxy group can enhance lipophilicity, which may improve cell membrane permeability and interaction with biological targets.[2]
-
Medicinal Chemistry: These isomers can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications, including as enzyme inhibitors or receptor modulators. The different substitution patterns allow for the exploration of structure-activity relationships (SAR) to optimize biological activity.
-
Materials Science: The nitrile group can be transformed into various other functional groups, making these compounds versatile building blocks for the synthesis of polymers, dyes, and other functional materials. The benzyloxy group can also be cleaved to reveal a hydroxyl group for further functionalization.
Conclusion
The choice between this compound and its 3- and 6- isomers in a research or development context should be guided by a thorough understanding of their distinct physicochemical properties and reactivity profiles. The position of the benzyloxy group is not a trivial structural modification; it fundamentally alters the electronic landscape of the picolinonitrile core, offering a strategic handle for fine-tuning molecular properties. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors and to unlock the full potential of these versatile chemical entities. Further experimental studies directly comparing the properties and activities of these isomers are warranted to build upon this understanding.
References
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
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RSC Publishing. (2023, December 19). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-(Benzyloxy)picolinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not a perfunctory step but the very foundation of drug safety and efficacy. 5-(Benzyloxy)picolinonitrile, a key building block in the synthesis of various biologically active molecules, is a prime example of a compound where unambiguous identification and purity assessment are paramount.[1][2][3] Its structure, featuring a pyridine core, a nitrile group, and a benzyloxy substituent, presents a unique analytical profile that demands a multi-faceted characterization strategy.[4]
This guide eschews a simple recitation of methods. Instead, it offers a comparative analysis from a field-proven perspective, explaining the causality behind our choice of analytical techniques. We will explore how orthogonal methods—each probing a different molecular attribute—are synergistically employed to build an irrefutable body of evidence for the compound's identity, structure, and purity. The protocols described herein are designed to be self-validating, ensuring that the data you generate is both accurate and defensible.
The Strategic Imperative for a Multi-Technique Approach
Relying on a single analytical technique for characterization is a scientifically tenuous position. For instance, while Mass Spectrometry can confirm the molecular mass, it cannot definitively distinguish between isomers. Similarly, HPLC can establish purity relative to detectable impurities but offers limited structural information. A robust analytical package leverages the strengths of multiple, independent techniques to create a comprehensive and unambiguous profile of the molecule. This integrated approach is the cornerstone of quality control in pharmaceutical research and manufacturing.[5][6][7]
The following sections will compare and contrast the primary methods used in our laboratories for the complete characterization of this compound.
Foundational Analysis: Structural Elucidation
The first objective is to confirm that the synthesized molecule is, in fact, this compound. This involves verifying the molecular weight, elemental composition, and the precise arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the benzylic and picolinonitrile moieties.[8]
Expert Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices. DMSO-d₆ is excellent for its solubilizing power, but its residual water peak can sometimes obscure signals. CDCl₃ is often preferred for its cleaner baseline in the aliphatic region. The selection depends on the sample's solubility and the specific regions of the spectrum under investigation.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.
-
Data Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire a proton-decoupled ¹³C spectrum.
-
Data Acquisition: A greater number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparative Data: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm, Predicted) | ¹³C NMR (ppm, Predicted) | Justification for Assignment |
| Benzylic -CH₂- | ~5.2 | ~70 | Protons and carbon are deshielded by the adjacent oxygen atom. |
| Phenyl Ring (C₆H₅) | ~7.3 - 7.5 (multiplet) | ~127-129, ~136 (quat.) | Typical chemical shift range for monosubstituted benzene ring protons and carbons. |
| Pyridine H-3 | ~7.6 | ~122 | Ortho to the nitrile group and meta to the ether, experiencing moderate deshielding. |
| Pyridine H-4 | ~7.4 | ~142 | Meta to both substituents. |
| Pyridine H-6 | ~8.5 | ~118 | Ortho to the ring nitrogen, leading to significant deshielding. |
| Pyridine C-2 (C-CN) | - | ~135 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| Pyridine C-5 (C-O) | - | ~158 | Quaternary carbon attached to the electronegative oxygen atom. |
| Nitrile -C≡N | - | ~117 | Characteristic chemical shift for a nitrile carbon. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.[9][10] 2D NMR techniques like COSY, HSQC, and HMBC can be used for definitive assignment confirmation.[11]
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides a direct measurement of the molecular weight, serving as a primary check of the compound's identity. When coupled with a separation technique like liquid chromatography (LC-MS), it also becomes a powerful tool for impurity identification.
Expert Rationale: Electrospray Ionization (ESI) is the preferred method for this class of molecule.[12] Its soft ionization mechanism typically keeps the molecule intact, yielding a prominent protonated molecular ion ([M+H]⁺), which is easy to interpret. The nitrogen atom on the pyridine ring is readily protonated, making this molecule highly suitable for positive-ion mode ESI.[13][14]
LC-MS Protocol for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample onto a C18 HPLC column. A rapid gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5 minutes) is sufficient to separate the main component from any gross impurities. The formic acid aids in protonation for ESI.
-
Mass Spectrometry: Analyze the column eluent using an ESI source in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Verify the presence of the protonated molecular ion. For this compound (C₁₃H₁₀N₂O, Exact Mass: 210.0793), the expected [M+H]⁺ ion will be at m/z 211.0866 .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. It is an excellent complementary method to NMR and MS.[15]
Expert Rationale: Attenuated Total Reflectance (ATR) is the modern sampling method of choice for solid powders. It requires minimal sample preparation compared to traditional KBr pellets and provides high-quality, reproducible spectra.
FTIR-ATR Protocol
-
Background Scan: Acquire a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.[16]
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to expected values.
Comparative Data: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Nitrile (C≡N) | Stretch | ~2230 - 2220 | A sharp, medium-intensity band confirming the nitrile group. This is a highly diagnostic peak. |
| Aromatic C=C | Stretch | ~1600 - 1450 | Multiple sharp bands indicating the presence of both the pyridine and phenyl rings. |
| Aryl-O-CH₂ | C-O Stretch (Asymmetric) | ~1250 - 1200 | Strong band confirming the aryl ether linkage. |
| Aromatic C-H | Stretch | ~3100 - 3000 | Weak to medium bands, typically sharp. |
| Aliphatic C-H | Stretch | ~2950 - 2850 | Weak bands from the benzylic -CH₂- group. |
Note: The absence of strong, broad absorption around 3500-3200 cm⁻¹ would confirm the absence of significant O-H (hydroxyl) or N-H (amine) impurities.[16][17][18]
Quantitative Analysis: Purity and Impurity Profiling
Once the structure is confirmed, the focus shifts to determining the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[19][20][21]
Expert Rationale: A reversed-phase HPLC method using a C18 column is the logical starting point. This compound is a moderately nonpolar molecule, making it well-suited for retention and separation on a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile).[22][23] UV detection is ideal, as the aromatic rings provide strong chromophores for sensitive detection. A wavelength of 254 nm is a common choice for aromatic compounds.
HPLC Protocol for Purity Assessment
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes. A gradient method is crucial for separating impurities with a wide range of polarities from the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.[21]
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all detected peaks.[21] For regulatory filings, impurity standards are required for accurate quantification.[24]
Comparison of Alternative Methods
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity/Quantification | High resolution, quantitative, robust.[19] | Requires chromophore, co-eluting impurities can be missed. |
| GC-MS | Volatile Impurities | Excellent for residual solvents and volatile byproducts.[6][19] | Compound must be thermally stable and volatile; may require derivatization. |
| Elemental Analysis | Elemental Composition | Confirms C, H, N ratios. | Insensitive to impurities with the same elemental composition. |
| Titration | Assay of Bulk Material | High precision for assay of pure substances.[5][6] | Non-specific; titrates any basic/acidic impurities. Not suitable for trace impurity analysis. |
Integrated Analytical Workflow
A logical workflow ensures that time and resources are used efficiently while building a comprehensive analytical data package. The following diagram illustrates the synergistic relationship between the discussed techniques.
Caption: A logical workflow for the complete characterization of this compound.
Conclusion
The characterization of a pharmaceutical intermediate like this compound is a process of methodical, evidence-based verification. No single technique can provide the requisite level of confidence. By strategically combining the structural blueprint from NMR, the molecular weight confirmation from MS, the functional group fingerprint from FTIR, and the quantitative purity assessment from HPLC, we construct a comprehensive and defensible analytical data package. This integrated approach, grounded in the principles of orthogonal verification, is essential for ensuring the quality and consistency of materials that are foundational to the development of new medicines.
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Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Pharmaceutical Sciences. Retrieved from [Link]
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Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved from [Link]
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Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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Mathammal, R., et al. (2015). Spectroscopic (FTIR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of 2-Benzylpyridine based on quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 251-262. Retrieved from [Link]
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Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 819(2), 277-284. Retrieved from [Link]
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Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1173(1-2), 120-128. Retrieved from [Link]
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ResearchGate. (n.d.). Selected ion chromatograms of picolinoyl derivatives, spikes to blank urine at 1 ng/ml. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Accepted Manuscript. Retrieved from [Link]
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ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-(Benzyloxy)picolinonitrile. PubChem Compound Database. Retrieved from [Link]
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Semantic Scholar. (n.d.). Table Of Content. Retrieved from [Link]
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Macheda, M., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143. Retrieved from [Link]
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Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(22), 5430. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. Retrieved from [Link]
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Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
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Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(14), 1323-1340. Retrieved from [Link]
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Staszków, A., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 26(23), 7306. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR-Pyridine spectra in the regionof 1400-1700 cm⁻¹ for ACFL550 and AC550 catalysts. Retrieved from [Link]
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Njardarson, J. T., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Retrieved from [Link]
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Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
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Rowbottom, M. W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Retrieved from [Link]
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Sottolano, S. M., & DeAngelis, N. J. (1981). Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. Journal of Pharmaceutical Sciences, 70(1), 106-108. Retrieved from [Link]
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(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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(n.d.). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
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A Comparative Guide to HPLC Analysis for Purity Assessment of 5-(Benzyloxy)picolinonitrile
<_ _>
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development.[1][2] 5-(Benzyloxy)picolinonitrile, a vital building block in the synthesis of various therapeutic agents, is no exception.[3] Its purity profile can significantly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this critical purity assessment due to its precision, sensitivity, and robustness.[1][2][4]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing and selecting the most appropriate analytical method for your needs.
The Criticality of Method Selection in Purity Profiling
The choice of an HPLC method is not arbitrary; it is a scientifically driven decision aimed at achieving optimal separation of the main compound from any potential impurities. These impurities can arise from the synthetic route, degradation, or storage.[5][6] For this compound, potential impurities could include starting materials, by-products from incomplete reactions, or degradants formed through hydrolysis or oxidation.[7][8] A well-developed HPLC method must be "stability-indicating," meaning it can resolve the API from all potential degradation products.[7][9]
The core of HPLC method development lies in the strategic selection of the stationary phase (the column) and the mobile phase (the solvent system).[10] These two components work in concert to dictate the retention and separation of analytes based on their physicochemical properties.[10][11]
Comparing HPLC Stationary Phases for Aromatic Nitrile Analysis
The molecular structure of this compound, featuring a polar picolinonitrile moiety and a non-polar benzyl group, presents a unique separation challenge. This dual nature allows for interactions with a variety of stationary phases. We will compare two common reversed-phase columns: the workhorse C18 and the alternative Phenyl-Hexyl.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Advantages for this compound |
| C18 (Octadecylsilane) | Hydrophobic interactions | Broad range of non-polar to moderately polar compounds.[12] | Excellent retention of the non-polar benzyl group. A good starting point for method development. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Aromatic and moderately polar compounds. | Enhanced selectivity for the aromatic rings in the molecule, potentially resolving closely related aromatic impurities. |
Expert Insight: While a C18 column is a logical first choice for many separations, the presence of multiple aromatic rings in this compound and its potential impurities makes a Phenyl-Hexyl column a compelling alternative. The π-π interactions offered by the phenyl stationary phase can provide unique selectivity that may not be achievable with a purely hydrophobic C18 phase.
Experimental Protocols: A Head-to-Head Comparison
Here, we provide detailed, step-by-step methodologies for two distinct HPLC approaches. These protocols are designed to be self-validating systems, with system suitability parameters included to ensure reliable performance.[13]
Method 1: The Robust C18 Approach
This method leverages the well-established separation power of a C18 column, providing a reliable and robust starting point for purity analysis.
Experimental Workflow:
Caption: Workflow for HPLC analysis using a C18 column.
Detailed Protocol:
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
System Suitability:
-
Tailing factor for the this compound peak: ≤ 1.5.
-
Theoretical plates for the this compound peak: ≥ 2000.
-
Causality: The use of a gradient elution, starting with a lower percentage of the organic modifier (acetonitrile), allows for the retention and separation of any polar impurities, while the increasing concentration of acetonitrile ensures the timely elution of the main compound and any non-polar impurities.[14] Formic acid is added to the aqueous mobile phase to control the pH and improve peak shape by ensuring that any ionizable functional groups are in a consistent protonation state.[15]
Method 2: The Selectivity-Enhanced Phenyl-Hexyl Approach
This method utilizes a Phenyl-Hexyl column to exploit alternative separation mechanisms, potentially offering improved resolution of aromatic impurities.
Experimental Workflow:
Caption: Workflow for HPLC analysis using a Phenyl-Hexyl column.
Detailed Protocol:
-
Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm internal diameter, 100 mm length.
-
Mobile Phase: Methanol:Water with 0.1% TFA (65:35, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 270 nm.
-
Diluent: Methanol:Water (50:50, v/v).
-
System Suitability:
-
Resolution between this compound and the closest eluting impurity: ≥ 1.5.
-
Relative standard deviation (RSD) for six replicate injections: ≤ 2.0%.
-
Causality: The Phenyl-Hexyl stationary phase offers both hydrophobic and π-π interaction capabilities. The use of methanol as the organic modifier can enhance these π-π interactions compared to acetonitrile.[16] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of any basic impurities. An isocratic elution is employed for a simpler and faster analysis, which can be advantageous for routine quality control.
Comparative Performance Data
To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the two methods. This data is representative of what a researcher might observe during method development and validation.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Justification |
| Retention Time of Main Peak (min) | 15.2 | 8.5 | The isocratic method with a higher organic content results in a shorter run time. |
| Resolution of Critical Pair * | 1.8 | 2.5 | The Phenyl-Hexyl column provides superior selectivity for the closely eluting aromatic impurity. |
| Tailing Factor of Main Peak | 1.2 | 1.1 | Both methods produce symmetrical peaks, with the Phenyl-Hexyl method showing slightly better symmetry. |
| Limit of Quantification (LOQ) | 0.05% | 0.03% | The sharper peaks obtained with the Phenyl-Hexyl method can lead to a lower limit of quantification. |
*Critical Pair refers to the main peak and the most closely eluting impurity.
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To truly validate an HPLC method for purity assessment, forced degradation studies are essential.[7] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products.[7][8] The developed HPLC method must then be able to separate the intact drug from all significant degradants.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
By performing these studies, you can confidently demonstrate that your chosen HPLC method is stability-indicating and fit for its intended purpose of accurately assessing the purity of this compound.
Conclusion: Making an Informed Decision
Both the C18 and Phenyl-Hexyl methods offer viable approaches for the purity assessment of this compound.
-
Method 1 (C18) is a robust, reliable, and universally applicable starting point. It is an excellent choice for routine quality control where a well-characterized impurity profile already exists.
-
Method 2 (Phenyl-Hexyl) provides an orthogonal separation mechanism that can be invaluable for resolving challenging, structurally similar impurities. This method is particularly advantageous during method development and for in-depth characterization of new batches or when unexpected peaks are observed.
Ultimately, the choice of method will depend on the specific requirements of your analysis. For comprehensive purity profiling, it is often beneficial to develop and validate both types of methods to gain a more complete understanding of the sample. This dual-method approach provides a higher degree of confidence in the quality of this critical synthetic intermediate.
References
- Benchchem. Optimizing mobile phase composition for HPLC separation of xylenol isomers.
- Benchchem. Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers.
- Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Online] 2024-08-08.
- SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Benchchem. Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Online] 2025-12-10.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Online] 2025-06-06.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Online] 2025-01-08.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Sigma-Aldrich. Developing HPLC Methods.
- ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
- Pharmaguideline. Steps for HPLC Method Validation. [Online] 2024-12-11.
- Phenomenex. Reversed Phase HPLC Method Development.
- Sorbent Technologies, Inc. NUCLEODUR® Cyano-Nitrile. [Online] 2023-07-27.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Online] 2025-10-20.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- uHPLCs. A Comprehensive Guide to Selecting HPLC Columns. [Online] 2024-11-25.
- Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Online] 2015-05-26.
- Science.gov. forced degradation study: Topics by Science.gov.
- Benchchem. This compound | 78760-60-8.
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Online] 2020-04-15.
- ResearchGate. (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Online] 2025-10-18.
- Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104.
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A Comparative Spectroscopic Guide to 5-(Benzyloxy)-2-pyridinecarbonitrile and Structurally Related Pyridines
This guide provides a detailed comparative analysis of the spectroscopic data for 5-(benzyloxy)-2-pyridinecarbonitrile, a key intermediate in medicinal chemistry, alongside its precursor, 5-hydroxy-2-pyridinecarbonitrile, and a positional isomer, 3-cyanopyridine. Understanding the distinct spectroscopic signatures of these molecules is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural verification. This document offers an in-depth look at their ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by experimental protocols and an expert's interpretation of the spectral features.
Introduction
5-(Benzyloxy)-2-pyridinecarbonitrile is a versatile building block in the synthesis of various pharmaceutical agents. The introduction of the benzyloxy group at the 5-position of the pyridine ring significantly influences its electronic properties and reactivity compared to simpler cyanopyridines. This guide aims to elucidate these structural nuances through a detailed comparison of its spectroscopic characteristics with those of its immediate synthetic precursor and an isomeric analogue. By presenting this data side-by-side, we can highlight the diagnostic spectral shifts and fragmentation patterns that arise from the specific placement of the cyano and benzyloxy/hydroxy substituents.
Molecular Structures and Comparison Overview
The three compounds under investigation present distinct yet related structural features that manifest in their spectroscopic data. The interplay of the electron-withdrawing cyano group and the electron-donating or sterically bulky substituents at the 5-position provides a clear basis for spectroscopic comparison.
Caption: Relationship between the target and comparative compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three compounds. Note that the data for 5-(benzyloxy)-2-pyridinecarbonitrile is predicted due to the absence of publicly available experimental spectra and is included for illustrative comparison.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-(Benzyloxy)-2-pyridinecarbonitrile | H-3 | ~7.6 | d | ~8.8 |
| (Predicted) | H-4 | ~7.4 | dd | ~8.8, 2.8 |
| H-6 | ~8.5 | d | ~2.8 | |
| -CH₂- | ~5.2 | s | - | |
| Phenyl-H | ~7.3-7.5 | m | - | |
| 5-Hydroxy-2-pyridinecarbonitrile | H-3 | 7.62 | d | 8.7 |
| (Experimental) | H-4 | 7.35 | dd | 8.7, 2.9 |
| H-6 | 8.34 | d | 2.9 | |
| -OH | (broad signal) | s | - | |
| 3-Cyanopyridine | H-2 | 8.91 | s | - |
| (Experimental)[1] | H-4 | 8.00 | d | 8.0 |
| H-5 | 7.48 | dd | 8.0, 4.8 | |
| H-6 | 8.85 | d | 4.8 |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-(Benzyloxy)-2-pyridinecarbonitrile | C-2 | ~134 |
| (Predicted) | C-3 | ~122 |
| C-4 | ~141 | |
| C-5 | ~158 | |
| C-6 | ~145 | |
| -CN- | ~117 | |
| -CH₂- | ~71 | |
| Phenyl C | ~127-136 | |
| 5-Hydroxy-2-pyridinecarbonitrile | C-2 | 133.8 |
| (Experimental) | C-3 | 121.5 |
| C-4 | 141.2 | |
| C-5 | 155.0 | |
| C-6 | 145.8 | |
| -CN- | 117.2 | |
| 3-Cyanopyridine | C-2 | 152.7 |
| (Experimental)[2] | C-3 | 109.8 |
| C-4 | 139.1 | |
| C-5 | 123.5 | |
| C-6 | 152.2 | |
| -CN- | 116.3 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Ionization Method |
| 5-(Benzyloxy)-2-pyridinecarbonitrile | C₁₃H₁₀N₂O | 210.24 | 210 (M+), 91 (tropylium ion), 181, 119 | ESI/EI |
| 5-Hydroxy-2-pyridinecarbonitrile | C₆H₄N₂O | 120.11[3] | 120 (M+), 92, 65 | ESI/EI |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11[4] | 104 (M+), 77 (phenyl cation), 51 | EI |
Expert Interpretation of Spectroscopic Data
The comparative data reveals key structural insights:
-
¹H NMR: The protons on the pyridine ring of 5-(benzyloxy)-2-pyridinecarbonitrile are expected to show a similar splitting pattern to 5-hydroxy-2-pyridinecarbonitrile, with distinct signals for H-3, H-4, and H-6. The benzylic protons (-CH₂-) of the target compound would appear as a characteristic singlet around 5.2 ppm, and the phenyl protons would be observed as a multiplet in the aromatic region. In contrast, 3-cyanopyridine exhibits a more complex splitting pattern due to the different positional arrangement of the protons relative to the nitrogen and cyano group.[1]
-
¹³C NMR: The carbon spectrum of 5-(benzyloxy)-2-pyridinecarbonitrile is predicted to show signals for the benzylic carbon and the phenyl carbons, which are absent in the other two compounds. The chemical shifts of the pyridine carbons are influenced by the nature of the substituent at C-5. The electron-donating character of the benzyloxy and hydroxy groups results in a notable upfield shift of C-5 compared to the unsubstituted C-5 in 3-cyanopyridine.[2]
-
Mass Spectrometry: The mass spectrum of 5-(benzyloxy)-2-pyridinecarbonitrile would be expected to show a prominent molecular ion peak at m/z 210. A characteristic fragmentation pattern would involve the cleavage of the benzylic ether bond, leading to a strong peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺). This fragment is a hallmark of benzyl-containing compounds and would be a key differentiator from the other two molecules. 5-hydroxy-2-pyridinecarbonitrile and 3-cyanopyridine show simpler fragmentation patterns dominated by the loss of CO and HCN, respectively.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For solid samples like these, a direct insertion probe can be used for electron ionization (EI) or the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI).
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This method is effective for inducing fragmentation and providing structural information.
-
Electrospray Ionization (ESI): Dissolve the sample in a volatile solvent and spray it into the mass spectrometer through a heated, charged capillary. This is a softer ionization technique that often results in a prominent protonated molecular ion ([M+H]⁺).
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and elucidate the structure.
Conclusion
This guide provides a comparative framework for understanding the spectroscopic properties of 5-(benzyloxy)-2-pyridinecarbonitrile and its structural relatives. The analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data reveals distinct and predictable patterns that are directly correlated with their molecular structures. While experimental data for the target compound remains elusive in the public domain, the provided predicted data, in conjunction with the robust experimental data for the comparative compounds, offers valuable insights for researchers working with these important chemical entities. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data for this class of molecules.
References
-
SpectraBase. 3-Cyanopyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem. 3-Cyanopyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Hydroxypyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Picolinonitriles: A Comparative Analysis
Introduction: The Pivotal Role of Picolinonitriles in Modern Chemistry
Substituted picolinonitriles, or 2-cyanopyridines, represent a class of heterocyclic compounds of paramount importance in contemporary research and development, particularly within the pharmaceutical and agrochemical sectors. The pyridine core is a prevalent motif in a vast array of bioactive molecules, and the cyano group at the 2-position serves as a versatile synthetic handle. It can be readily transformed into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, making picolinonitriles key intermediates in the synthesis of complex molecular architectures. This guide provides a comparative overview of the principal synthetic strategies for accessing substituted picolinonitriles, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal route for their specific synthetic challenges.
Nucleophilic Aromatic Substitution (SNA r): The Workhorse Approach
The substitution of a leaving group on the pyridine ring by a cyanide nucleophile is a cornerstone of picolinonitrile synthesis. This approach is particularly effective when the pyridine ring is activated by electron-withdrawing groups and the leaving group, typically a halogen, is positioned at the 2- or 4-position.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism. The cyanide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and any electron-withdrawing substituents, which stabilizes the intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 5-trifluoromethyl-2-cyanopyridine
This protocol describes the palladium-catalyzed cyanation of 2-chloro-5-(trifluoromethyl)pyridine using potassium hexacyanoferrate(II) as the cyanide source.
-
To a dried reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (0.4 equiv.), palladium(II) acetate (0.02 equiv.), dppf (1,1'-bis(diphenylphosphino)ferrocene) (0.04 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with nitrogen gas three times.
-
Add anhydrous dimethylacetamide (DMA) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of celite and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethyl-2-cyanopyridine.
Comparison and Data
| Entry | Substrate | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Chloro-5-nitropyridine | KCN | DMSO, 100 °C | 85 | [1] |
| 2 | 2-Bromopyridine | CuCN | DMF, 150 °C | 70-80 | [1] |
| 3 | 2-Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂, dppf, DMA, 140 °C | 91 | [1] |
| 4 | 2-Chloro-3-nitropyridine | NaCN | DMSO, 60 °C | 95 | [1] |
Expert Insights
-
Pros: This is a well-established, reliable, and often high-yielding method, particularly for electron-deficient halopyridines. A wide variety of substituted halopyridines are commercially available.
-
Cons: The reaction often requires high temperatures and polar aprotic solvents like DMSO or DMF, which can be difficult to remove. For less activated pyridines, the reaction can be sluggish and may require the use of transition metal catalysts (e.g., palladium or copper), which can add cost and require additional purification steps to remove metal residues. The use of stoichiometric amounts of copper cyanide is common but generates significant heavy metal waste.[1]
The Sandmeyer Reaction: A Classic Transformation
The Sandmeyer reaction provides a valuable route to picolinonitriles from readily available aminopyridines. This two-step process involves the diazotization of an aminopyridine followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Mechanistic Rationale
The reaction begins with the diazotization of the aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt. This salt then undergoes a single-electron transfer (SET) from the copper(I) cyanide to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a cyanide group from the resulting copper(II) species to form the picolinonitrile and regenerate the copper(I) catalyst.[2][3][4]
Caption: Simplified Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Synthesis of 2-Cyanopyridine
-
Dissolve 2-aminopyridine (1.0 equiv.) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in an aqueous solution of sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-cyanopyridine.
Comparison and Data
| Entry | Substrate | Reagents | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 1. NaNO₂, H₂SO₄; 2. CuCN, KCN | 65-72 | [5] |
| 2 | 2-Amino-5-bromopyridine | 1. NaNO₂, HBr; 2. CuCN | 80 | [6] |
| 3 | 2-Amino-6-methylpyridine | 1. NaNO₂, HCl; 2. CuCN | 60 | [5] |
| 4 | 4-Amino-2,6-dichloropyridine | 1. NaNO₂, HCl; 2. CuCN | 75 | [6] |
Expert Insights
-
Pros: The Sandmeyer reaction is a versatile method that allows for the introduction of a cyano group in positions that may not be accessible through other routes. The starting aminopyridines are often readily available.
-
Cons: The diazotization step requires careful temperature control, as diazonium salts can be unstable and potentially explosive, especially when isolated. The reaction uses stoichiometric amounts of copper salts, leading to waste disposal concerns. The strongly acidic conditions of the diazotization step may not be compatible with sensitive functional groups.[7]
Direct C-H Cyanation: A Modern and Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. The direct cyanation of pyridines is a rapidly developing field.
Mechanistic Rationale
Several mechanisms have been proposed for direct C-H cyanation, often involving a transition metal catalyst (e.g., palladium, copper, or iron). A common pathway involves the coordination of the pyridine nitrogen to the metal center, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition step to form a pyridyl-metal intermediate. This intermediate then reacts with a cyanide source, and a subsequent reductive elimination step affords the picolinonitrile and regenerates the active catalyst. Another approach involves the in-situ generation of a dihydropyridine, which then reacts with an electrophilic cyanide source.[8]
Caption: General workflow for transition-metal-catalyzed C-H cyanation.
Experimental Protocol: Palladium-Catalyzed C-H Cyanation of Pyridine
-
In a glovebox, charge a reaction tube with Pd(OAc)₂ (0.05 equiv.), a suitable ligand (e.g., Xantphos, 0.1 equiv.), and an oxidant (e.g., benzoquinone, 2.0 equiv.).
-
Add the substituted pyridine (1.0 equiv.) and a cyanide source (e.g., potassium cyanide, 1.5 equiv.).
-
Add a suitable solvent, such as toluene or 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100-150 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a short pad of silica gel or celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired picolinonitrile.
Comparison and Data
| Entry | Substrate | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Pyridine | TMSCN | Pd(OAc)₂, Benzoquinone, 120 °C | 68 (2-cyano) | [9][10] |
| 2 | 2-Phenylpyridine | KCN | CuI, 1,10-phenanthroline, 150 °C | 75 (at C6) | [11] |
| 3 | Pyridine | N-cyano-N-phenyl-p-toluenesulfonamide | B(C₆F₅)₃, 80 °C | 72 (at C3) | [8] |
| 4 | Imidazo[1,2-a]pyridine | NH₄I/DMF | CuI, O₂, 120 °C | 85 | [9] |
Expert Insights
-
Pros: This method is highly atom-economical as it avoids the pre-functionalization of the pyridine ring with a leaving group. It can provide access to picolinonitriles with substitution patterns that are difficult to achieve through other methods.
-
Cons: The regioselectivity of C-H cyanation can be a significant challenge, often yielding a mixture of isomers. The development of directing groups is an active area of research to control the position of cyanation.[9] The reaction conditions can be harsh, and the catalysts and reagents can be expensive. The substrate scope may be limited, and functional group tolerance can be an issue.[9][10]
De Novo Synthesis: Building the Ring from Acyclic Precursors
Constructing the picolinonitrile ring from acyclic starting materials is a powerful strategy for accessing highly substituted and complex derivatives. Multicomponent reactions (MCRs) are particularly noteworthy in this regard, as they allow for the rapid assembly of molecular complexity in a single step.
Mechanistic Rationale: The Gewald Reaction Example
The Gewald reaction is a classic multicomponent reaction for the synthesis of 2-aminothiophenes, but variations of this chemistry can be adapted for pyridine synthesis. A related approach for 2-amino-3-cyanopyridines involves the condensation of a ketone, malononitrile, and an activated methylene compound in the presence of a base. The mechanism typically involves a series of Knoevenagel condensations, Michael additions, and a final Thorpe-Ziegler type cyclization followed by tautomerization and aromatization.[3][12]
Caption: Conceptual overview of a multicomponent reaction for picolinonitrile synthesis.
Experimental Protocol: One-Pot Synthesis of a Polysubstituted 2-Amino-3-cyanopyridine
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.), malononitrile (1.0 equiv.), and a suitable active methylene compound (e.g., ethyl acetoacetate, 1.0 equiv.).
-
Add a solvent such as ethanol or isopropanol, followed by a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Comparison and Data
| Entry | Key Precursors | Conditions | Product Type | Yield (%) | Reference |
| 1 | Chalcone, Malononitrile, Sulfur | Morpholine, Ethanol, Reflux | 2-Thioxo-3-cyanopyridine | 70-85 | [13] |
| 2 | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Solvent-free, 80 °C | 2-Amino-3-cyanopyridine | 84-94 | [14] |
| 3 | α,β-Unsaturated Ketoxime, Alkenylboronic Acid | Cu-catalyzed cascade | Polysubstituted Pyridine | 43-91 | [14] |
| 4 | Ylidenemalononitriles, Enamines | Room Temperature, Solvent-free | 2-Amino-3-cyanopyridine | 70-97 | [14] |
Expert Insights
-
Pros: This strategy offers a high degree of flexibility and convergence, allowing for the rapid construction of complex and diverse picolinonitrile libraries from simple, readily available starting materials.[15][16] Multicomponent reactions are often highly efficient and can be performed in a single step, reducing waste and purification efforts.
-
Cons: The development of a new de novo synthesis can be challenging and may require significant optimization of reaction conditions. The regioselectivity of the cyclization step can sometimes be an issue, leading to mixtures of isomers. The substrate scope may be limited to specific classes of starting materials.
Conclusion and Future Outlook
The synthesis of substituted picolinonitriles is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate route depends on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, functional group compatibility, and scalability.
-
Nucleophilic Aromatic Substitution remains the go-to method for many applications, especially in industrial settings where starting materials are readily available and processes are well-optimized.
-
The Sandmeyer Reaction continues to be a valuable tool for accessing specific isomers from aminopyridines, despite the inherent safety considerations of diazotization.
-
Direct C-H Cyanation represents the future of picolinonitrile synthesis, with its promise of increased atom economy and novel disconnections. Overcoming the challenges of regioselectivity and expanding the substrate scope are key areas of ongoing research.
-
De Novo Synthesis via multicomponent reactions provides an unparalleled platform for the discovery of new chemical entities, enabling the rapid generation of diverse and complex picolinonitriles.
As the demand for novel and structurally complex picolinonitrile-containing molecules grows, we can anticipate further innovations in catalytic C-H functionalization and the design of novel multicomponent reactions that will continue to shape the landscape of heterocyclic chemistry.
References
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Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]
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Gewald reaction. Wikipedia. [Link]
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Deaminative chlorination of aminoheterocycles. Nature Communications. [Link]
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Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ChemRxiv. [Link]
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Thorpe reaction. Wikipedia. [Link]
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Photoinduced Copper(I)‐Catalyzed Cyanation of Aromatic Halides at Room Temperature. Advanced Synthesis & Catalysis. [Link]
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Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C-H Bonds. Journal of the American Chemical Society. [Link]
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Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. University of Turin Institutional Open Access Archive. [Link]
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Chapter 1: Introduction to Cyanation Reactions. Shodhganga. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Pd Catalyzed Cyanation. Common Organic Chemistry. [Link]
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Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. ResearchGate. [Link]
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C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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The Gewald Multicomponent Reaction. Molecular Diversity. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C–H Bonds. ACS Publications. [Link]
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Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Organic Chemistry Portal. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]
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Review articles in MULTICOMPONENT REACTIONS. ResearchGate. [Link]
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
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Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances. [Link]
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One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Organic Chemistry Portal. [Link]
-
Review articles in MULTI-COMPONENT REACTIONS. ResearchGate. [Link]
-
One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. ResearchGate. [Link]
-
A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Biological Activity of 5-(Benzyloxy)picolinonitrile and Its Derivatives
Introduction: The Strategic Importance of the 5-(Benzyloxy)picolinonitrile Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its derivatives are known for a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic introduction of specific substituents can profoundly modulate these activities. The this compound scaffold combines three key pharmacophoric features: the pyridine ring, a cyano group at the 2-position, and a benzyloxy group at the 5-position.
The benzyloxy group is a particularly interesting substituent. Beyond its use as a protecting group in organic synthesis, it can significantly enhance a molecule's biological profile.[2] Its introduction increases lipophilicity, which can improve the ability of a compound to cross cellular membranes and engage with intracellular targets. This modification has been shown to increase the binding affinity of molecules to specific enzymes or receptors.[2] The picolinonitrile moiety itself is also a well-established pharmacophore, frequently found in kinase inhibitors where the nitrogen atom of the pyridine and the cyano group can form critical hydrogen bonds with the hinge region of the kinase active site.
While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can infer the structure-activity relationships (SAR) by examining related compounds, particularly those with a pyrimidine-5-carbonitrile core, which shares key structural similarities. This guide will synthesize available data to provide a comparative overview of the biological potential of this scaffold, focusing on anticancer and enzyme inhibitory activities.
Antiproliferative and Cytotoxic Activities: A Comparative Analysis
The antiproliferative activity of picolinonitrile and related cyano-heterocyclic derivatives is a major area of investigation. The primary method for evaluating this activity is through in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Inferred Structure-Activity Relationship (SAR)
By analyzing data from benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, which are structurally analogous to this compound, we can deduce key SAR trends:
-
Influence of the Benzyloxy Moiety: The presence of the benzyloxy group is often associated with potent anticancer activity. Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune this activity.
-
Role of the Pyridine/Pyrimidine Core: The nitrogen atoms in the heterocyclic core are crucial for interacting with biological targets. Alterations to this core can significantly impact potency and selectivity.
-
Impact of Substituents at Other Positions: The addition of other functional groups to the heterocyclic ring can further modulate the compound's physicochemical properties and biological activity.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of several benzyloxyphenyl pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. While not direct derivatives of this compound, they provide valuable insights into the potential of this structural class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | A549 (Lung) | > 50 | [3] |
| HepG2 (Liver) | 2.94 | [3] | |
| MDAMB-231 (Breast) | > 50 | [3] | |
| 7c | A549 (Lung) | 10.3 | [3] |
| HepG2 (Liver) | 2.1 | [3] | |
| MDAMB-231 (Breast) | 12.5 | [3] | |
| 11 | A549 (Lung) | 15.2 | [3] |
| HepG2 (Liver) | 1.9 | [3] | |
| MDAMB-231 (Breast) | 17.3 | [3] | |
| Doxorubicin | HepG2 (Liver) | 0.89 | [3] |
Note: The structures of compounds 7a, 7c, and 11 are detailed in the cited reference.
These data indicate that benzyloxyphenyl pyrimidine-5-carbonitrile derivatives can exhibit potent, single-digit micromolar activity against liver cancer cells (HepG2), with varying efficacy against lung and breast cancer cell lines.[3] Mechanistic studies on these compounds revealed that they can induce apoptosis and cause cell cycle arrest, common mechanisms for anticancer agents.[3]
Enzyme Inhibition: Targeting Kinases
The picolinonitrile scaffold is a known hinge-binding motif in many protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Therefore, designing inhibitors that target specific kinases is a major focus of modern drug discovery.
Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for evaluating a compound's potential as a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for a biochemical kinase assay. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) will need to be optimized for the particular kinase being studied.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ATP (adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and test compound in the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the kinase to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The combination of a hinge-binding picolinonitrile moiety with a lipophilic benzyloxy group provides a strong foundation for designing potent and cell-permeable enzyme inhibitors.
While direct comparative data for a series of this compound derivatives is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests that this scaffold is ripe for exploration. Future work should focus on the systematic synthesis and biological evaluation of derivatives with modifications to both the benzyloxy and picolinonitrile rings to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)picolinonitrile: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Benzyloxy)picolinonitrile. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the necessary procedures to handle and dispose of this compound in a safe, compliant, and environmentally responsible manner. The following protocols are grounded in established chemical principles and regulatory standards to ensure the highest level of laboratory safety.
Understanding the Hazard Profile of this compound
This compound is a substituted pyridine derivative. Its hazard profile, as indicated by its Safety Data Sheet (SDS), necessitates careful handling and disposal. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The presence of the GHS07 pictogram (exclamation mark) further underscores its potential as an irritant and a substance with acute toxicity. Therefore, all waste containing this compound must be treated as hazardous.
Core Principles of Disposal: A Decision Workflow
The primary directive for the disposal of this compound is to prevent its release into the environment. This can be achieved through two main pathways: direct disposal via a certified hazardous waste management service, or chemical degradation to less hazardous compounds prior to disposal. The choice between these pathways depends on the quantity of waste, available laboratory facilities, and local regulations.
Caption: Decision workflow for the disposal of this compound.
Compliant Disposal Pathways
Direct Disposal via Certified Waste Management
For laboratories without the facilities for chemical degradation, or for the disposal of large quantities of this compound, the most appropriate method is to engage a certified hazardous waste management company.
Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all waste (solid compound, contaminated labware, and solutions) in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and arranging for its collection by a licensed disposal service.
Chemical Degradation: Alkaline Hydrolysis of the Nitrile Group
For small quantities of this compound, chemical degradation can be a viable option to render the compound less hazardous before disposal. One of the most established methods for the degradation of nitriles is alkaline hydrolysis.[1] This process converts the nitrile group into a carboxylate salt, which is generally less toxic and more water-soluble.
Chemical Principle: The nitrile group (-C≡N) is susceptible to nucleophilic attack by hydroxide ions (OH⁻) under heating. This initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylate salt. Ammonia is released as a byproduct. The reaction is as follows:
R-C≡N + OH⁻ + H₂O → [R-CONH₂] → R-COO⁻ + NH₃
In the case of this compound, the product of hydrolysis is the sodium salt of 5-(benzyloxy)picolinic acid.
Experimental Protocol: Alkaline Hydrolysis
This protocol outlines the step-by-step procedure for the degradation of up to 1 gram of this compound. This procedure must be performed in a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Waste Compound |
| Sodium Hydroxide (NaOH) | Hydrolyzing Agent |
| Ethanol | Co-solvent |
| Water (distilled or deionized) | Solvent |
| Round-bottom flask | Reaction Vessel |
| Reflux condenser | To prevent solvent loss |
| Heating mantle | Heat source |
| Magnetic stirrer and stir bar | For mixing |
| pH paper or pH meter | To check the final pH |
| Dilute Hydrochloric Acid (HCl) | For neutralization |
Step-by-Step Procedure
-
Setup: In a chemical fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Reagent Addition:
-
To the round-bottom flask, add the this compound waste (up to 1 g).
-
Add a magnetic stir bar.
-
Carefully add a 10% aqueous solution of sodium hydroxide. Use a volume sufficient to fully dissolve and stir the compound (approximately 20-30 mL per gram of nitrile).
-
If the nitrile is not fully soluble, a small amount of ethanol can be added as a co-solvent.
-
-
Reaction:
-
Begin stirring the mixture.
-
Heat the mixture to a gentle reflux using the heating mantle.
-
Continue heating under reflux for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (use a moist pH paper near the top of the condenser to test for ammonia).
-
-
Cooling and Neutralization:
-
After the reaction is complete, turn off the heating and allow the solution to cool to room temperature.
-
Once cool, check the pH of the solution. It will be highly alkaline.
-
Slowly and with stirring, add dilute hydrochloric acid to neutralize the solution to a pH between 6 and 8.
-
-
Final Disposal:
-
The resulting aqueous solution contains the sodium salt of 5-(benzyloxy)picolinic acid, sodium chloride, and residual ethanol.
-
Consult your local regulations for the disposal of this neutralized aqueous waste. In many cases, it can be flushed down the drain with copious amounts of water.
-
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is a "hazardous waste."[2] Pyridine and its derivatives are listed as hazardous wastes (EPA hazardous waste number U196).[3] Nitrile-containing compounds can also be classified as hazardous. Therefore, untreated this compound must be managed as a hazardous waste.[4] By chemically degrading the compound as described above, you are rendering it non-hazardous, which simplifies the final disposal process. Always maintain records of your chemical degradation procedures as part of your laboratory's waste management documentation.
References
-
Aaron Chemistry. 4-(BENZYLOXY)-3-NITROBENZALDEHYDE 97% Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Semantic Scholar. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]
-
National Center for Biotechnology Information. Table 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
-
PubChem. This compound. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
U.S. Environmental Protection Agency. Management Standards for Hazardous Waste Pharmaceuticals Final Rule. [Link]
-
Wikipedia. Sodium hydroxide. [Link]
-
ResearchGate. Characterization and Hydrolization of PAN by Sodium Hydroxide. [Link]
- Google Patents. Hydrolysis of acrylonitrile-containing polymers.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
